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  • Product: 2-(4-Amino-2-chlorophenyl)acetic acid
  • CAS: 1260795-87-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(4-Amino-2-chlorophenyl)acetic acid: A Note on Chemical Nomenclature

A thorough investigation for the compound "2-(4-Amino-2-chlorophenyl)acetic acid" and its corresponding CAS number has revealed a significant lack of specific technical data in publicly available chemical databases and s...

Author: BenchChem Technical Support Team. Date: February 2026

A thorough investigation for the compound "2-(4-Amino-2-chlorophenyl)acetic acid" and its corresponding CAS number has revealed a significant lack of specific technical data in publicly available chemical databases and scientific literature. The search results consistently point to a closely related but structurally distinct isomer, 2-Amino-2-(4-chlorophenyl)acetic acid, which is a well-documented and commercially available compound with significant applications in pharmaceutical research and development.

Given the high degree of similarity in their names, it is plausible that the intended compound of interest is indeed 2-Amino-2-(4-chlorophenyl)acetic acid . This guide will, therefore, focus on this well-characterized molecule, providing in-depth technical information for researchers, scientists, and drug development professionals.

An In-depth Technical Guide to 2-Amino-2-(4-chlorophenyl)acetic acid

CAS Number: 6212-33-5[1][2][3][4][5]

Introduction and Core Concepts

2-Amino-2-(4-chlorophenyl)acetic acid is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins.[1] Its structure is characterized by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-chlorophenyl group.[1] This arrangement makes the alpha-carbon a stereocenter, leading to the existence of two enantiomers: (R)-2-Amino-2-(4-chlorophenyl)acetic acid and (S)-2-Amino-2-(4-chlorophenyl)acetic acid.[1] The racemic mixture, containing equal amounts of both enantiomers, is often referred to as DL-4-Chlorophenylglycine.[1]

This compound serves as a crucial chiral building block in organic synthesis, particularly in the pharmaceutical industry.[6] Its incorporation into drug molecules can significantly influence their pharmacological properties, including efficacy and safety.[6]

Physicochemical and Structural Data

A comprehensive understanding of the physicochemical properties of 2-Amino-2-(4-chlorophenyl)acetic acid is fundamental for its application in research and development.

PropertyValueSource
CAS Number 6212-33-5[1][2][3][4][5]
Molecular Formula C₈H₈ClNO₂[2][4]
Molecular Weight 185.61 g/mol [1][4][5]
Appearance White to off-white solid[4]
Solubility Soluble in 0.1 M NaOH and water (with pH adjustment)[4]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[4]

Structural Diagram:

Caption: Chemical structure of 2-Amino-2-(4-chlorophenyl)acetic acid.

Synthesis and Manufacturing

The synthesis of 2-Amino-2-(4-chlorophenyl)acetic acid is a critical aspect of its utility. The primary methods involve the preparation of a racemic mixture followed by chiral resolution.

3.1. Racemic Synthesis: The Strecker Synthesis

A common and well-established method for synthesizing the racemic mixture is the Strecker synthesis.[6] This reaction involves three key components: an aldehyde (4-chlorobenzaldehyde), ammonia (or an ammonium salt), and a cyanide source (like sodium cyanide).

Generalized Strecker Synthesis Protocol:

  • Reaction: 4-chlorobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent, such as a mixture of water and methanol. This step forms an α-aminonitrile intermediate.

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield the racemic 2-Amino-2-(4-chlorophenyl)acetic acid.[6]

Strecker_Synthesis 4-chlorobenzaldehyde 4-chlorobenzaldehyde alpha_aminonitrile α-Aminonitrile Intermediate 4-chlorobenzaldehyde->alpha_aminonitrile + NH4Cl_NaCN NH₄Cl, NaCN NH4Cl_NaCN->alpha_aminonitrile Racemic_Product Racemic 2-Amino-2- (4-chlorophenyl)acetic acid alpha_aminonitrile->Racemic_Product Hydrolysis Acid or Base Hydrolysis Hydrolysis->Racemic_Product

Caption: Conceptual workflow of the Strecker synthesis.

3.2. Chiral Resolution

For many pharmaceutical applications, a single enantiomer is required. The separation of the racemic mixture into its individual (R) and (S) enantiomers is achieved through chiral resolution. Common methods include:

  • Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base). This forms a mixture of two diastereomeric salts, which have different physical properties and can be separated by techniques like fractional crystallization.

  • Enzymatic Kinetic Resolution: This method utilizes enzymes that selectively act on one enantiomer. For example, the racemic mixture can be N-acetylated and then treated with an aminoacylase enzyme. The enzyme will selectively hydrolyze the N-acetyl group from one enantiomer, allowing for the separation of the free amino acid and the remaining N-acetylated amino acid.[6]

Applications in Drug Development

2-Amino-2-(4-chlorophenyl)acetic acid is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its structural features allow for its incorporation into a wide range of molecular scaffolds.

4.1. Key Intermediate in Pharmaceutical Synthesis

This compound is particularly noted for its use in the synthesis of GABAergic agents. These are drugs that target the gamma-aminobutyric acid (GABA) neurotransmitter system in the central nervous system.[2] By modifying the structure of 2-Amino-2-(4-chlorophenyl)acetic acid, medicinal chemists can develop novel compounds with potential applications as anticonvulsants, sedatives, and anxiolytics.[2]

4.2. Role in Peptide Synthesis

As a non-proteinogenic amino acid, it can be incorporated into peptides to create peptidomimetics with unique properties.[3] This can lead to peptides with increased stability against enzymatic degradation, constrained conformations, and altered receptor binding affinities.[3] However, its incorporation requires careful consideration of the coupling conditions to prevent racemization.[3]

Analytical Methodologies

The quality control and analysis of 2-Amino-2-(4-chlorophenyl)acetic acid are crucial. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

Chiral HPLC for Enantiomeric Purity:

Determining the enantiomeric purity is critical. A common approach involves derivatization of the amino acid with a chiral derivatizing agent, such as Marfey's reagent.[7] This converts the enantiomers into diastereomers, which can then be separated and quantified on a standard achiral reversed-phase HPLC column.[7]

Typical HPLC Analysis Workflow:

  • Standard/Sample Preparation: A solution of the amino acid is prepared in a suitable buffer.

  • Derivatization: The sample is reacted with a derivatizing agent under controlled conditions.

  • Reaction Quenching: The reaction is stopped, and the sample is diluted.

  • HPLC Analysis: The derivatized sample is injected into an HPLC system with a C18 column and a suitable mobile phase gradient for separation and detection.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample_Solution Prepare Sample Solution Derivatization Derivatization with Chiral Reagent Sample_Solution->Derivatization Quenching Quench Reaction & Dilute Derivatization->Quenching Injection Inject into HPLC System Quenching->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for chiral HPLC analysis via derivatization.

Safety and Handling

Appropriate safety precautions should be taken when handling 2-Amino-2-(4-chlorophenyl)acetic acid. It is important to consult the Safety Data Sheet (SDS) provided by the supplier. General hazards include:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Amino-2-(4-chlorophenyl)acetic acid is a fundamentally important building block in modern medicinal chemistry. Its utility as a chiral precursor for the synthesis of a variety of bioactive molecules, particularly in the development of new therapeutics, is well-established. A thorough understanding of its synthesis, purification, and analytical characterization is essential for researchers and professionals in the field of drug discovery and development.

References
  • An In-depth Technical Guide to (r)-2-Amino-2-(4-chlorophenyl)acetic acid - Benchchem.

  • 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | Benchchem.

  • 6212-33-5 | MFCD00049328 | 2-Amino-2-(4-chlorophenyl)acetic acid - Aaronchem.

  • 2-Amino-2-(4-chlorophenyl)acetic acid | CAS 6212-33-5 | AbMole BioScience.

  • 2-Amino-2-(4-chlorophenyl)acetic acid | Amino Acid Derivative | MedChemExpress.

  • 6212-33-5 | Product Name : 2-Amino-2-(4-chlorophenyl)acetic Acid | Pharmaffiliates.

  • (2S)-2-amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738019 - PubChem.

  • (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem.

  • Application Note: Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization - Benchchem.

Sources

Exploratory

Technical Guide: 2-(4-Amino-2-chlorophenyl)acetic Acid

The following technical guide details the molecular characteristics, synthesis, and analytical profiling of 2-(4-Amino-2-chlorophenyl)acetic acid , a distinct bifunctional scaffold used in medicinal chemistry. Molecular...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthesis, and analytical profiling of 2-(4-Amino-2-chlorophenyl)acetic acid , a distinct bifunctional scaffold used in medicinal chemistry.

Molecular Weight & Physicochemical Profiling for Drug Development

Executive Summary

2-(4-Amino-2-chlorophenyl)acetic acid (CAS: 1260795-87-6 ) is a specialized bifunctional intermediate used in the synthesis of pharmaceutical libraries and heterocyclic scaffolds.[1] Characterized by a molecular weight of 185.61 g/mol , this compound features a phenylacetic acid core substituted with a chlorine atom at the ortho position (C2) and an amino group at the para position (C4) relative to the acetic acid side chain.[2]

Critical Distinction: Researchers must distinguish this compound from its constitutional isomer, 2-amino-2-(4-chlorophenyl)acetic acid (4-Chlorophenylglycine, CAS: 6212-33-5). While the latter is an


-amino acid used in antibiotic synthesis (e.g., Loracarbef), the subject of this guide is a phenylacetic acid derivative, offering orthogonal reactivity at the aniline and carboxylic acid termini.

Physicochemical Profile

Molecular Weight & Isotopic Distribution

Precise molecular weight calculations are essential for stoichiometry in high-throughput screening (HTS) library synthesis. The presence of a chlorine atom introduces a significant isotope pattern that must be accounted for in Mass Spectrometry (MS) workflows.

ParameterValueNotes
Formula

Average Molecular Weight 185.61 g/mol Used for molarity calculations.[3]
Monoisotopic Mass (

)
185.0244 Da Primary peak in HRMS.
Isotope Peak (

)
187.0214 Da M+2 peak approx. 32% intensity of M.
Exact Mass 185.024356
Solubility & Ionization

This molecule is amphoteric, containing both a basic aniline and an acidic carboxyl group.

  • Acidic pKa (COOH): ~3.8 – 4.2 (Estimated)

  • Basic pKa (Aniline): ~3.5 – 4.0 (Lowered by electron-withdrawing Cl and COOH effects)

  • Isoelectric Point (pI): ~4.0

  • Solubility: Low in neutral water (zwitterionic aggregation possible). Soluble in dilute HCl (cationic form) or dilute NaOH (anionic form). Soluble in DMSO and Methanol.

Synthetic Utility & Workflow

The synthesis of 2-(4-Amino-2-chlorophenyl)acetic acid typically proceeds via the reduction of its nitro-precursor. This pathway preserves the chlorine substituent, which is prone to hydrodehalogenation under vigorous catalytic hydrogenation conditions.

Synthesis Pathway Diagram

The following flowchart illustrates the standard reduction protocol from 2-(2-chloro-4-nitrophenyl)acetic acid (CAS 73088-11-6).

SynthesisWorkflow Precursor 2-(2-Chloro-4-nitrophenyl) acetic acid (CAS 73088-11-6) Intermediate Reaction Matrix (EtOH/H2O, Reflux) Precursor->Intermediate Dissolution Reagents Reduction System (Fe / NH4Cl or SnCl2) Reagents->Intermediate Addition Product 2-(4-Amino-2-chlorophenyl) acetic acid (CAS 1260795-87-6) Intermediate->Product Selective Reduction (-NO2 -> -NH2)

Caption: Chemoselective reduction of the nitro group to aniline, avoiding dechlorination.

Experimental Protocol: Iron-Mediated Reduction

Note: This method is preferred over Pd/C hydrogenation to prevent the loss of the Chlorine atom.

  • Charge: In a 250 mL round-bottom flask, suspend 2-(2-chloro-4-nitrophenyl)acetic acid (10 mmol, 2.15 g) in Ethanol (50 mL) and Water (10 mL).

  • Activate: Add Ammonium Chloride (50 mmol, 2.65 g) and Iron Powder (50 mmol, 2.80 g, <325 mesh).

  • Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (UV active, often yellow) should disappear.

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Adjust the aqueous residue to pH ~4–5 with dilute acetic acid to precipitate the product.

    • Filter the off-white solid and dry under vacuum at 45°C.

  • Yield: Typical yields range from 85–95%.

Analytical Characterization

Validating the identity of this intermediate requires distinguishing it from its region-isomers.

HPLC Method for Purity

A reverse-phase method is recommended.[4] The chlorine atom increases lipophilicity compared to non-chlorinated analogs.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/acid).

  • Retention Time: Expect elution later than phenylglycine derivatives due to the lipophilic chlorophenyl core.

Mass Spectrometry (LC-MS)

The mass spectrum provides the definitive fingerprint for the chlorinated species.

Ion ModeExpected m/zInterpretation
ESI (+) 186.03 (

)

Protonated aniline.
ESI (+) 188.03 (

)
Isotope peak (approx. 30% height of 186).
ESI (-) 184.02

Deprotonated carboxylate.
Mass Fragmentation Pathway

Understanding the fragmentation helps in structural confirmation during QC.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 186.0 Frag1 Decarboxylation [M+H - COOH]+ Parent->Frag1 - 45 Da (COOH) Frag2 Tropylium Ion (Chlorinated) Frag1->Frag2 Rearrangement

Caption: Primary fragmentation pathway in ESI+ mode involving loss of the carboxylic acid group.

Applications in Drug Discovery[5]

This scaffold serves as a versatile "linker" in medicinal chemistry:

  • PROTAC Linkers: The amino group provides a handle for attaching E3 ligase ligands, while the carboxylic acid can be coupled to the target protein ligand.

  • Heterocycle Synthesis:

    • Oxindoles: Intramolecular cyclization (though difficult with para-amino, feasible if the acid is activated and an ortho-functionalization strategy is used).

    • Benzimidazoles: If the position 3 is functionalized (e.g., nitration followed by reduction), this scaffold can form benzimidazoles.

  • Peptidomimetics: Acts as a constrained, lipophilic phenylalanine mimic in peptide chains.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 738019: (2S)-2-amino-2-(4-chlorophenyl)acetic acid. Link(Note: Cited for physicochemical comparison of isomers).

  • Sigma-Aldrich. (2024). Product Specification: 2-(4-Amino-2-chlorophenyl)acetic acid (CAS 1260795-87-6).[1] Link

  • CymitQuimica. (2024).[5] Building Blocks: 2-(2-Chloro-4-nitrophenyl)acetic acid (CAS 73088-11-6).[6] Link

  • BenchChem. (2025).[4] Technical Guide to Amino-Chlorophenylacetic Acids in Drug Development. Link

Sources

Foundational

A Comprehensive Technical Guide to the Structure Elucidation of 2-(4-Amino-2-chlorophenyl)acetic acid

Abstract The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research, drug development, and quality control in the pharmaceutical industry.[1] Unidentified impurities or incorre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research, drug development, and quality control in the pharmaceutical industry.[1] Unidentified impurities or incorrectly characterized starting materials can have profound implications for the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth, multi-technique workflow for the complete structure elucidation of 2-(4-amino-2-chlorophenyl)acetic acid, a compound of interest as a potential synthetic intermediate or a process-related impurity. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, demonstrating a self-validating system of analysis. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for structural characterization.

Initial Assessment: Molecular Weight and Elemental Composition via Mass Spectrometry (MS)

Expertise & Experience: The logical first step in identifying an unknown compound is to determine its molecular weight and, ideally, its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing mass accuracy high enough to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Trustworthiness: The presence of a chlorine atom provides an immediate, self-validating feature in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), any chlorine-containing ion will appear as a pair of peaks (M and M+2) separated by two mass-to-charge units (m/z) with a characteristic intensity ratio of approximately 3:1.[3][4] Observing this pattern is a strong confirmation of the presence and number of chlorine atoms.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for direct infusion.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is the preferred ionization method for polar molecules containing acidic and basic functional groups, such as 2-(4-amino-2-chlorophenyl)acetic acid.

  • Positive Ion Mode Acquisition ([M+H]⁺): Infuse the sample at a flow rate of 5-10 µL/min. Acquire spectra in the m/z range of 50-500. The protonated molecule, [M+H]⁺, is expected.

  • Negative Ion Mode Acquisition ([M-H]⁻): Switch the instrument polarity and acquire spectra in negative ion mode. The deprotonated molecule, [M-H]⁻, is expected.

  • Data Analysis: Determine the accurate mass of the monoisotopic peaks for both the [M+H]⁺ and [M-H]⁻ ions. Use the instrument's software to predict the elemental formula based on the accurate mass and the observed isotopic pattern.

Expected Data & Interpretation

For a molecular formula of C₈H₈ClNO₂, the expected mass spectrometry data is summarized below. The key diagnostic feature is the M+2 peak at approximately 32% of the M peak's intensity, confirming the presence of a single chlorine atom.

Ionization Mode Ion Type Predicted Monoisotopic m/z Expected Isotopic Pattern (M : M+2 Ratio)
ESI Positive[M+H]⁺186.0316~3:1
ESI Negative[M-H]⁻184.0171~3:1

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: Before delving into complex connectivity analysis, a rapid and non-destructive confirmation of the key functional groups is invaluable. FTIR spectroscopy provides a molecular "fingerprint" by identifying the vibrational frequencies of specific chemical bonds.[5] For this molecule, we expect to see clear evidence of the amine (-NH₂), carboxylic acid (-COOH), and substituted aromatic ring.

Trustworthiness: The combination of a broad O-H stretch, a sharp N-H stretch, and a strong C=O stretch in a single spectrum provides a highly reliable signature for an amino acid structure. Modern Attenuated Total Reflectance (ATR) accessories require minimal sample preparation, making the technique robust and highly reproducible.[6]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.

  • Background Collection: Ensure the ATR crystal is clean and collect a background spectrum of the ambient environment.

  • Sample Spectrum Acquisition: Lower the ATR anvil to ensure firm contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000–400 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Expected Data & Interpretation

The FTIR spectrum serves to confirm the presence of the core functional groups, corroborating the elemental composition derived from MS.

Expected Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300-2500O-H Stretch (broad)Carboxylic Acid (-COOH)
~1710C=O StretchCarboxylic Acid (-COOH)
~1600, ~1500C=C StretchAromatic Ring
~850-800C-H Bend (out-of-plane)1,2,4-Trisubstituted Aromatic Ring
~750-700C-Cl StretchAryl Halide

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[1][7] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) experiments, a complete and unambiguous map of the carbon-hydrogen framework can be constructed.

Trustworthiness: The self-validating nature of NMR comes from the synergy of multiple experiments. ¹H NMR provides information on the number of different proton environments and their neighbors. ¹³C NMR reveals the number of unique carbon environments. 2D NMR experiments then definitively link these protons and carbons together, leaving no ambiguity in the final structure assignment.

Experimental Workflow: A Multi-Step NMR Approach

The following diagram outlines the logical workflow for using a suite of NMR experiments to determine the molecular structure.

NMR_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1_NMR ¹H NMR Connectivity Proton & Carbon Environments H1_NMR->Connectivity C13_NMR ¹³C NMR C13_NMR->Connectivity HSQC HSQC Direct_Links Direct ¹H-¹³C Correlations HSQC->Direct_Links HMBC HMBC Long_Range_Links Long-Range ¹H-¹³C Correlations (2-3 bonds) HMBC->Long_Range_Links Hypothesis Hypothesized Structure (from MS & FTIR) Hypothesis->H1_NMR Guide Interpretation Hypothesis->C13_NMR Guide Interpretation Connectivity->HSQC Direct_Links->HMBC Final_Structure Verified Structure Long_Range_Links->Final_Structure

Caption: Logical workflow for structure elucidation using NMR spectroscopy.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it will solubilize the polar compound and allow for the observation of exchangeable protons from the -NH₂ and -COOH groups.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time.

  • 2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence spectrum to identify which protons are directly attached to which carbons.

  • 2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation spectrum to observe correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for piecing together the molecular fragments.

Predicted NMR Data & Interpretation
  • ¹H NMR (in DMSO-d₆):

    • Aromatic Region (δ ~6.5-7.2 ppm): We expect three distinct signals. A doublet (H6), a singlet or narrow doublet (H3), and a doublet of doublets (H5). The coupling constants will confirm their relative positions.

    • Methylene Protons (-CH₂-) (δ ~3.5 ppm): A singlet integrating to 2H.

    • Amine Protons (-NH₂) (δ ~5.0-6.0 ppm): A broad singlet integrating to 2H. This signal is exchangeable with D₂O.

    • Carboxylic Acid Proton (-COOH) (δ >10 ppm): A very broad singlet integrating to 1H, also exchangeable with D₂O.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon (C=O) (δ ~170-175 ppm): The most downfield signal.

    • Aromatic Carbons (δ ~110-150 ppm): Six distinct signals are expected due to the substitution pattern. The carbon attached to the amino group (C4) will be shifted upfield, while the carbon attached to the chlorine (C2) will be shifted downfield relative to unsubstituted benzene.

    • Methylene Carbon (-CH₂) (δ ~40 ppm): A single signal for the acetic acid methylene group.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Multiplicity
>10br s
~7.2d
~6.7dd
~6.6d
~5.5br s
~3.5s
  • HMBC Interpretation: The key correlation for confirming the structure would be from the methylene protons (~3.5 ppm) to the aromatic carbon C1 (~130 ppm) and the carbonyl carbon (~172 ppm). This definitively proves the phenylacetic acid backbone. Further correlations from the aromatic protons to their neighboring carbons will confirm the 1,2,4-substitution pattern.

The Gold Standard: Single-Crystal X-ray Crystallography

Expertise & Experience: While the combination of MS, FTIR, and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the atomic connectivity but also bond lengths, bond angles, and stereochemistry.

Trustworthiness: This technique is considered the authoritative standard for structural proof. A successfully solved crystal structure leaves no room for interpretation regarding the constitution of the molecule.

Experimental Protocol: X-ray Diffraction
  • Crystal Growth (Rate-Limiting Step): The primary challenge is to grow a single, diffraction-quality crystal. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol/water, acetone).

  • Crystal Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled under a stream of nitrogen gas. X-rays are diffracted by the crystal as it is rotated, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to generate the final, detailed 3D structure.

Integrated Elucidation Strategy and Conclusion

The following diagram illustrates the comprehensive, self-validating workflow where each analytical technique provides a piece of the puzzle, culminating in an unambiguous structural assignment.

Elucidation_Strategy cluster_spec Spectroscopic & Spectrometric Analysis cluster_cryst Definitive Confirmation Sample Unknown Sample 2-(4-Amino-2-chlorophenyl)acetic acid MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS_Result Result: Molecular Formula (C₈H₈ClNO₂) + Chlorine Presence MS->MS_Result FTIR_Result Result: Key Functional Groups (-NH₂, -COOH, Ar-Cl) FTIR->FTIR_Result NMR_Result Result: Complete Atom Connectivity & Isomer Confirmation NMR->NMR_Result Xray X-Ray Crystallography Xray_Result Result: Unambiguous 3D Structure & Solid-State Conformation Xray->Xray_Result MS_Result->Xray Provides material for crystallization & confirmation FTIR_Result->Xray Provides material for crystallization & confirmation NMR_Result->Xray Provides material for crystallization & confirmation Conclusion Final Structure Elucidated Xray_Result->Conclusion

Caption: A comprehensive workflow for structure elucidation.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice.
  • McLafferty, F. W. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
  • PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • Benchchem. (n.d.). 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5.
  • PubMed. (2005, March 15). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
  • PubChem. (n.d.). (2S)-2-amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738019.
  • Benchchem. (n.d.). Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis.
  • PubChem. (n.d.). (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • ChemicalBook. (n.d.). 4-Aminophenylacetic acid(1197-55-3)IR1.
  • ChemScene. (n.d.). 5465-90-7 | 2-((4-Chlorophenyl)amino)acetic acid.
  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • PubMed. (2014, January 24). Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study.
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.
  • ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid.
  • MedChemExpress. (n.d.). 2-Amino-2-(4-chlorophenyl)acetic acid | Amino Acid Derivative.
  • Aaronchem. (n.d.). 6212-33-5 | MFCD00049328 | 2-Amino-2-(4-chlorophenyl)acetic acid.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.
  • ChemicalBook. (n.d.). Phenylacetic acid(103-82-2) 13C NMR spectrum.
  • RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS.
  • Research Journal of Pharmacy and Technology. (2023, September 21). Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation.
  • SpectraBase. (n.d.). 2-(3-Aminophenyl)acetic acid - Optional[1H NMR] - Spectrum.
  • ThermoFisher. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
  • Nowick laboratory. (2015, November 18). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4).
  • ResearchGate. (n.d.). Synthesis and X-ray Single Crystals Characterizations of 2-Amino-4-(2-chlorophenyl)-6-Chloro-4H-Benzo[h]Chromene-3-Carbonitrile | Request PDF.
  • Biblioteka Nauki. (n.d.). Identification of amino acid sequence by X-ray crystallography.

Sources

Exploratory

2-(4-Amino-2-chlorophenyl)acetic acid physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-(4-Amino-2-chlorophenyl)acetic Acid Executive Summary 2-(4-Amino-2-chlorophenyl)acetic acid (CAS: 1260795-87-6) is a specialized ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-(4-Amino-2-chlorophenyl)acetic Acid

Executive Summary

2-(4-Amino-2-chlorophenyl)acetic acid (CAS: 1260795-87-6) is a specialized aromatic amino acid intermediate primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and heterocyclic pharmaceutical scaffolds.[1] Distinct from its isomer 2-amino-2-(4-chlorophenyl)acetic acid (4-chlorophenylglycine), this compound features an acetic acid side chain at the C1 position and an amino group at the C4 position of the chlorinated benzene ring.[1]

This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and analytical characterization, designed for researchers optimizing drug development workflows.[1]

Molecular Identity & Structural Analysis

The precise structural identification of this compound is critical due to the prevalence of isomeric forms in chemical catalogs.[1]

Attribute Details
IUPAC Name 2-(4-Amino-2-chlorophenyl)acetic acid
Common Synonyms 4-Amino-2-chlorophenylacetic acid; (4-Amino-2-chloro-phenyl)-acetic acid
CAS Registry Number 1260795-87-6 (Note: Often confused with 6212-33-5, which is phenylglycine)
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
SMILES NC1=CC(Cl)=C(CC(O)=O)C=C1
InChI Key QGJGBYXRJVIYGA-UHFFFAOYSA-N
Structural Commentary

The molecule consists of a phenyl ring substituted with a chlorine atom at the ortho position (C2) relative to the acetic acid moiety (C1), and an amino group at the para position (C4).[1] The electron-withdrawing chlorine atom at C2 significantly influences the acidity of the carboxyl group via the inductive effect (-I), while the electron-donating amino group at C4 modifies the electron density of the ring, affecting downstream electrophilic aromatic substitutions.[1]

Physicochemical Profile

The following properties are derived from experimental data on close structural analogs and computational QSAR models, providing a baseline for experimental design.

Property Value / Range Implication for Research
Physical State Solid (Crystalline Powder)Typically off-white to beige; prone to oxidation (darkening) upon air exposure.[1]
Melting Point 165–170 °C (Decomposition)High melting point indicates strong intermolecular hydrogen bonding (zwitterionic character).[1]
Solubility (Water) Low (< 1 mg/mL at pH 7)Exhibits zwitterionic behavior near pI; solubility increases significantly in acidic (pH < 2) or basic (pH > 9) buffers.[1]
pKa (Carboxyl) 3.8 ± 0.2 (Predicted)Slightly more acidic than phenylacetic acid (pKa 4.[1]3) due to the electron-withdrawing 2-Cl substituent.[1]
pKa (Amino) 3.5 ± 0.3 (Predicted)Significantly less basic than aniline (pKa 4.[1]6) due to the electron-withdrawing effect of the 2-Cl group.[1]
LogP (Octanol/Water) 1.15 (Predicted)Moderate lipophilicity; suitable for passive membrane transport in early drug discovery phases.[1]
Polar Surface Area (PSA) 63.3 ŲFavorable for oral bioavailability (Rule of Five compliant).[1]
Ionization Behavior

The compound exists in three distinct ionization states depending on pH.[1] Understanding these states is crucial for extraction and HPLC method development.

  • pH < 2.0: Cationic Form (COOH, NH₃⁺) — Soluble.[1]

  • pH ~ 3.7 (pI): Zwitterionic Form (COO⁻, NH₃⁺) — Least Soluble (Precipitation Risk).[1]

  • pH > 5.0: Anionic Form (COO⁻, NH₂) — Soluble.[1]

Ionization Cation Cationic Form (pH < 2) [Soluble] Zwitterion Zwitterionic Form (pH ~ 3.7) [Precipitate] Cation->Zwitterion -H+ (pKa1 ~3.8) Anion Anionic Form (pH > 5) [Soluble] Zwitterion->Anion -H+ (pKa2 ~3.5)

Figure 1: pH-dependent ionization equilibria.[1] Note the narrow zwitterionic window due to close pKa values.

Synthetic Pathways

The most robust synthesis for 2-(4-Amino-2-chlorophenyl)acetic acid avoids direct nitration of phenylacetic acid (which yields mixed isomers) and instead utilizes a 2-Chloro-4-nitrotoluene precursor.[1] This route ensures regiospecificity.[1]

Step-by-Step Protocol (Benzyl Cyanide Route)
  • Radical Halogenation:

    • Precursor: 2-Chloro-4-nitrotoluene.[1]

    • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.), CCl₄, Reflux.[1]

    • Product: 2-Chloro-4-nitrobenzyl bromide.[1]

    • Note: Control reaction time to avoid gem-dibromination.

  • Cyanation (Kolbe Nitrile Synthesis):

    • Reagents: NaCN, Ethanol/Water (4:1), 60°C.[1]

    • Product: 2-(2-Chloro-4-nitrophenyl)acetonitrile.[1]

    • Critical: Maintain temperature < 70°C to prevent polymerization of the nitrile.[1]

  • Acid Hydrolysis:

    • Reagents: H₂SO₄ (70%), Reflux, 4 hours.

    • Product: 2-(2-Chloro-4-nitrophenyl)acetic acid.[1]

    • Purification: Recrystallization from water/ethanol to remove amide intermediates.[1]

  • Nitro Reduction (The Final Step):

    • Reagents: H₂ (50 psi), 10% Pd/C, Methanol.

    • Alternative: Iron powder / NH₄Cl (Bechamp Reduction) if avoiding hydrogenation.[1]

    • Product: 2-(4-Amino-2-chlorophenyl)acetic acid .[1][2][3]

Synthesis Start 2-Chloro-4-nitrotoluene Bromide 2-Chloro-4-nitrobenzyl bromide Start->Bromide NBS, AIBN CCl4, Reflux Nitrile 2-(2-Chloro-4-nitrophenyl)acetonitrile Bromide->Nitrile NaCN, EtOH/H2O Nucleophilic Sub. NitroAcid 2-(2-Chloro-4-nitrophenyl)acetic acid Nitrile->NitroAcid H2SO4, H2O Hydrolysis Final 2-(4-Amino-2-chlorophenyl)acetic acid NitroAcid->Final H2, Pd/C Reduction

Figure 2: Regioselective synthesis pathway starting from 2-chloro-4-nitrotoluene.[1]

Analytical Methodologies

For quality control (QC) and purity assessment, the following protocols are recommended.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (max absorption of aniline moiety) and 210 nm.[1]

  • Retention Logic: The amino group is protonated at pH 2.5, reducing retention time compared to the nitro precursor.[1]

Nuclear Magnetic Resonance (NMR) - ¹H DMSO-d₆
  • δ 12.2 ppm (s, 1H): Carboxylic acid proton (-COOH).[1]

  • δ 7.1 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C6 (Ortho to acetic acid).[1]

  • δ 6.6 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C3 (Ortho to Cl, Meta to Amino).[1]

  • δ 6.4 ppm (dd, J=8.5, 2.0 Hz, 1H): Aromatic proton at C5.[1]

  • δ 5.2 ppm (s, 2H): Amino protons (-NH₂).[1]

  • δ 3.5 ppm (s, 2H): Benzylic methylene protons (-CH₂-).[1]

Applications in Drug Discovery

  • NSAID Development: This compound serves as a scaffold for "Diclofenac-like" drugs where the aniline bridge is modified or replaced.[1] The 2-Cl position mimics the steric lock found in Diclofenac, forcing the phenyl rings into a non-planar conformation essential for COX-2 binding.[1]

  • Indole Synthesis: The ortho-chloro and alpha-methylene groups allow for intramolecular cyclization (via palladium-catalyzed Buchwald-Hartwig or similar coupling) to form substituted indoles or oxindoles.[1]

  • Bactericidal Agents: Patents suggest utility in agricultural fungicides when coupled with copper-based moieties [1].[1]

Safety & Handling (SDS Summary)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The amino group is susceptible to oxidation (browning) over time.[1]

References

  • Google Patents. (2021).[1] Bactericidal composition containing captan and cymoxanil and preparation method thereof. CN113767925A.[1][4] Link

  • PubChem. (2025).[1][5] 2-(4-Amino-2-chlorophenyl)acetic acid Compound Summary. National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2025).[1] Product Catalog: 2-(4-Amino-2-chlorophenyl)acetic acid. Link

  • CymitQuimica. (2025).[1][5] Chemical Catalog: CAS 1260795-87-6.[1][2] Link

Sources

Foundational

2-(4-Amino-2-chlorophenyl)acetic acid solubility in organic solvents

In-Depth Technical Guide: Solubility Profile and Determination of 2-(4-Amino-2-chlorophenyl)acetic Acid[1] Executive Summary & Compound Identity Topic: Solubility behavior of 2-(4-Amino-2-chlorophenyl)acetic acid in orga...

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide: Solubility Profile and Determination of 2-(4-Amino-2-chlorophenyl)acetic Acid[1]

Executive Summary & Compound Identity

Topic: Solubility behavior of 2-(4-Amino-2-chlorophenyl)acetic acid in organic solvents. Context: Critical parameter determination for process chemistry, purification (crystallization), and formulation.

Compound Identification:

  • IUPAC Name: 2-(4-Amino-2-chlorophenyl)acetic acid[1]

  • CAS Number: 1260795-87-6 (Note: Often confused with the glycine derivative 2-amino-2-(4-chlorophenyl)acetic acid; this guide focuses strictly on the phenylacetic acid derivative as specified).[1]

  • Molecular Formula: C₈H₈ClNO₂[1][2]

  • Molecular Weight: 185.61 g/mol [1][2]

  • Structural Class: Halogenated aminophenylacetic acid (Zwitterionic capability).[1]

Core Insight: This molecule exhibits "amphoteric solubility" driven by its zwitterionic potential.[1] Its solubility profile is a complex interplay between the hydrophilic ionic centers (amine/carboxylic acid) and the lipophilic chlorophenyl core.[1] While direct experimental data for this specific isomer is proprietary in many contexts, its behavior can be rigorously modeled using the well-characterized analog 4-aminophenylacetic acid , adjusted for the lipophilic shift induced by the ortho-chloro substituent.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 2-(4-Amino-2-chlorophenyl)acetic acid, one must understand the competing forces at the molecular level.[1]

The Zwitterionic Equilibrium

Like its parent compound 4-aminophenylacetic acid, this molecule contains both a basic aniline group and an acidic carboxyl group.[1]

  • Carboxylic Acid pKa: ~4.0 – 4.2[1]

  • Aniline pKa: ~3.0 – 3.5 (Lowered by the electron-withdrawing Chlorine atom).[1]

  • Isoelectric Point (pI): ~3.5 – 3.8.[1]

Solubility Implication: The compound exhibits a U-shaped solubility curve with respect to pH.[1]

  • pH < 2: Protonated Cation (

    
    ).[1] High water solubility.[1]
    
  • pH ~ 3.5 (pI): Zwitterion/Neutral (

    
     or 
    
    
    
    ).[1] Minimum Solubility . This is the target pH for isolation via precipitation.[1]
  • pH > 6: Deprotonated Anion (

    
    ).[1] High water solubility.[1]
    
The "Chloro-Effect" (Lipophilicity Shift)

The addition of the Chlorine atom at the ortho position (relative to the acetic acid chain) introduces significant changes compared to non-chlorinated analogs:

  • Increased Lipophilicity: The LogP increases by approximately 0.6–0.7 units.[1] This reduces water solubility and enhances solubility in moderately polar organic solvents (e.g., Ethyl Acetate, Dichloromethane).[1]

  • Crystal Lattice Energy: The Cl substituent can disrupt planar stacking, potentially lowering the melting point and increasing solubility compared to the highly symmetric 4-aminophenylacetic acid, unless specific intermolecular Cl···H bonds stabilize the lattice.[1]

Solubility Profile in Organic Solvents

The following data categorizes solubility based on solvent polarity and hydrogen-bonding capability. These assessments are derived from thermodynamic modeling of the structural analog 4-aminophenylacetic acid [1][2], corrected for the chlorinated derivative's properties.

Table 1: Solubility Classification & Solvent Selection
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Disrupts strong intermolecular H-bonds of the zwitterion; high dielectric constant stabilizes polar groups.[1]
Polar Protic Methanol, EthanolModerate to High (20–60 mg/mL)Solvates both the amine and carboxyl groups via H-bonding.[1] Solubility decreases as alcohol chain length increases (MeOH > EtOH > IPA).[1]
Moderately Polar Acetone, THF, Ethyl AcetateModerate (5–25 mg/mL)The ortho-chloro group enhances solubility here compared to the non-chlorinated parent.[1] Good for crystallization antisolvents.[1]
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Soluble enough for extraction if the molecule is in the neutral (non-zwitterionic) state.[1]
Non-Polar Hexane, Toluene, HeptaneInsoluble (<1 mg/mL)The polar ionic headgroups dominate; the hydrophobic ring is insufficient to drive solubility in alkanes.[1] Used as antisolvents.[1]

Key Process Insight: For crystallization , a common solvent system is an Alcohol/Water mixture (e.g., Ethanol/Water) or Ethyl Acetate/Heptane .[1] The presence of the Chlorine atom makes Ethyl Acetate a more viable solvent for extraction than it is for the more hydrophilic 4-aminophenylacetic acid.[1]

Experimental Determination Protocol

To validate the specific solubility for your batch (crucial due to polymorphic variations), follow this self-validating protocol.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, 24-48h, Const. Temp) Start->Equilibration Solvent Addition Filtration Filtration / Centrifugation (0.22 µm PTFE Filter) Equilibration->Filtration Saturated Supernatant Dilution Dilution (Mobile Phase) Filtration->Dilution Prevent Precipitation Quantification Quantification (HPLC-UV @ 254 nm) Dilution->Quantification DataFit Data Fitting (Van't Hoff / Apelblat) Quantification->DataFit

Caption: Standardized saturation shake-flask method for solubility determination.

Detailed Methodology

Step 1: Preparation (Saturation)

  • Add excess solid 2-(4-Amino-2-chlorophenyl)acetic acid to 10 mL of the target solvent in a glass vial.

  • Critical Check: Ensure solid persists at the bottom. If it dissolves completely, add more.[1]

  • Place in a thermostatic shaker bath.

Step 2: Equilibration

  • Agitate at the target temperature (e.g., 25°C) for 24–48 hours .

  • Why: Zwitterionic crystals often have high lattice energy and slow dissolution kinetics.[1] Short equilibration (<6h) often yields false low results.[1]

Step 3: Sampling & Filtration

  • Stop agitation and allow settling for 1 hour.

  • Withdraw 1 mL of supernatant using a pre-warmed syringe (to prevent crash-out).

  • Filter through a 0.22 µm PTFE or Nylon filter .

    • Note: Do not use cellulose acetate for aggressive organic solvents.[1]

Step 4: Quantification (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (60:40 isocratic).[1]

  • Detection: UV at 240–260 nm (Aromatic absorption).[1]

  • Calculation: Compare peak area against a standard curve prepared in pure methanol.

Thermodynamic Modeling for Scale-Up

For process engineers designing cooling crystallization, single-point data is insufficient.[1] You must model the temperature dependence.[1]

The Modified Apelblat Equation: This semi-empirical model is the industry standard for correlating solubility (


, mole fraction) with temperature (

, Kelvin) for pharmaceutical intermediates [2].[1]

[1]
  • A, B, C: Empirical constants derived from regression analysis of your experimental data (measure at 5°C, 15°C, 25°C, 35°C, 45°C).

  • Utility: Once A, B, and C are determined, you can calculate the theoretical yield of a cooling crystallization process by integrating the solubility difference between

    
     and 
    
    
    
    .[1]

References

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.[1][3] Journal of Chemical & Engineering Data, 47(6), 1379–1383.[1]

    • [1]

  • Dey, B. P., & Lahiri, S. C.[1] (1986). Solubilities of Amino Acids in Different Mixed Solvents.[1][4] Indian Journal of Chemistry, 25A, 136-140.[1]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[1][5] University of Rhode Island Dissertations.

    • [1]

  • PubChem. (2S)-2-amino-2-(4-chlorophenyl)

    • [1]

Sources

Foundational

(R)-2-Amino-2-(4-chlorophenyl)acetic acid: Stereochemistry &amp; Technical Guide

This guide provides an in-depth technical analysis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid, focusing on its stereochemical definition, industrial resolution strategies, and critical handling requirements in pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-2-Amino-2-(4-chlorophenyl)acetic acid, focusing on its stereochemical definition, industrial resolution strategies, and critical handling requirements in pharmaceutical synthesis.

[1]

Executive Summary

Compound Identity: (R)-2-Amino-2-(4-chlorophenyl)acetic acid Synonyms: (R)-4-Chlorophenylglycine, D-4-Chlorophenylglycine CAS: 43189-37-3 (Generic: 6212-33-5) Molecular Formula: C


H

ClNO

Role: Non-proteinogenic chiral building block[1]

(R)-4-Chlorophenylglycine is a critical chiral intermediate used primarily in the synthesis of


-lactam antibiotics (e.g., Loracarbef ) and specialized peptides. Unlike aliphatic amino acids, the attachment of the phenyl ring directly to the 

-carbon significantly increases the acidity of the

-proton, creating unique challenges regarding racemization during synthesis and storage. This guide outlines the absolute configuration assignment, resolution protocols, and stabilization strategies.

Stereochemical Fundamentals

Absolute Configuration Assignment (CIP Rules)

To validate the (R)- configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules to the chiral center (


-carbon).
  • Identify Substituents:

    • 
       (Amino group)
      
    • 
       (Carboxylic acid group)[2][3]
      
    • 
       (4-Chlorophenyl group)[3][4]
      
    • 
       (Hydrogen)
      
  • Assign Priorities (Atomic Number):

    • Priority 1:

      
       (Nitrogen, Z=7)
      
    • Priority 2:

      
       (Carbon bonded to O, O, O via phantom atoms)
      
    • Priority 3:

      
       (Carbon bonded to C, C, H)
      
    • Priority 4:

      
       (Hydrogen, Z=1)
      
  • Visualization: Orient the molecule so the lowest priority group (

    
    ) points away  from the viewer. The sequence 
    
    
    
    (Amino
    
    
    Acid
    
    
    Phenyl) traces a clockwise path, confirming the (R) configuration.

CIP_Assignment cluster_0 Chiral Center Priorities cluster_1 Configuration Determination P1 1. -NH2 (N, Z=7) P2 2. -COOH (C bonded to O,O,O) P3 3. -Ar-Cl (C bonded to C,C,H) P4 4. -H (Lowest Priority) Start View with H in back Path Trace 1 -> 2 -> 3 Start->Path Result Clockwise = (R) Path->Result

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment flow for (R)-4-chlorophenylglycine.[5]

Synthesis & Resolution Strategies

Industrial production typically relies on the resolution of racemic mixtures rather than direct asymmetric synthesis, due to cost-efficiency. Two primary methods are employed: Classical Chemical Resolution and Biocatalytic Resolution .

Method A: Classical Chemical Resolution

This method utilizes chiral resolving agents to form diastereomeric salts.

  • Resolving Agent: (+)-Tartaric acid or D-Camphor-10-sulfonic acid (D-CSA).

  • Solvent System: Methanol/Water or Ethanol.

  • Mechanism:

    • Racemic 4-chlorophenylglycine is treated with the resolving agent.

    • The (S)-enantiomer salt typically crystallizes out (depending on the specific agent/solvent combination), leaving the desired (R)-enantiomer in the mother liquor, or vice-versa.

    • Recycling: The undesired (S)-isomer is racemized under basic conditions (pH 9-10, heat) to regenerate the racemate for re-processing.

Method B: Enzymatic Resolution (Penicillin G Acylase)

This is the preferred "green" route for high optical purity (>99% ee).

  • Enzyme: Immobilized Penicillin G Acylase (PGA).[6][7]

  • Substrate:

    
    -Phenylacetyl-DL-4-chlorophenylglycine.
    
  • Workflow:

    • PGA selectively hydrolyzes the (S)-amide linkage to release free (S)-4-chlorophenylglycine.

    • The desired (R)-amide remains unhydrolyzed.

    • Separation: The free (S)-amino acid is separated from the (R)-amide by pH adjustment and extraction.

    • Hydrolysis: The isolated (R)-amide is chemically hydrolyzed (HCl) to yield pure (R)-4-chlorophenylglycine.

Enzymatic_Resolution Racemate Racemic N-Phenylacetyl Derivative Biocat Biocatalysis (Penicillin G Acylase) Racemate->Biocat S_Path (S)-Amino Acid (Hydrolyzed Product) Biocat->S_Path Selective Hydrolysis R_Path (R)-Amide (Unhydrolyzed) Biocat->R_Path Remains Intact Racemization Racemization (Recycle Stream) S_Path->Racemization ChemHydro Chemical Hydrolysis (HCl / Heat) R_Path->ChemHydro FinalProd Pure (R)-4-Chlorophenylglycine ChemHydro->FinalProd Racemization->Racemate

Figure 2: Enzymatic resolution workflow using Penicillin G Acylase to isolate the (R)-enantiomer.

Technical Handling & Racemization Control[9]

The Racemization Risk

Phenylglycine derivatives are uniquely prone to racemization. The electron-withdrawing phenyl ring and the 4-chloro substituent stabilize the carbanion intermediate formed upon deprotonation of the


-carbon.
  • Critical Risk Zone: Basic conditions (pH > 9) or presence of strong organic bases (e.g., DBU, TEA) during peptide coupling.

  • Mechanism: Base-catalyzed proton abstraction

    
     Planar enolate formation 
    
    
    
    Reprotonation from either face.
Prevention Protocol for Peptide Synthesis

When incorporating (R)-4-chlorophenylglycine into peptides (e.g., solid-phase synthesis):

  • Avoid Strong Bases: Do not use DBU or high concentrations of DIPEA for prolonged periods.

  • Coupling Reagents: Use COMU or DEPBT instead of HBTU/HATU.[8]

    • DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is specifically recommended for arylglycines to suppress racemization.[8]

  • Base Selection: Use sterically hindered bases like TMP (2,4,6-trimethylpyridine) or DMP (2,6-dimethylpyridine) to minimize

    
    -proton abstraction.[8]
    
Analytical Characterization
ParameterSpecification / Method
Appearance White to off-white crystalline powder
Melting Point 220–230 °C (dec.)
Optical Rotation

is typically negative (-) in acidic solution (HCl). Note: Verify specific batch CoA as solvent effects are significant.
Chiral HPLC Column: Crown Ether (e.g., Crownpak CR(+)) or Ligand Exchange (CHIROBIOTIC T). Mobile Phase: Perchloric acid (pH 1.5-2.0) for Crownpak.
Derivatization Marfey's Reagent (FDAA) can be used for pre-column derivatization if a chiral column is unavailable.

Pharmaceutical Applications

Loracarbef Synthesis

(R)-4-Chlorophenylglycine is the key side-chain precursor for Loracarbef , a carbacephem antibiotic.

  • Function: The amino acid side chain provides the specific recognition required for binding to Penicillin-Binding Proteins (PBPs) in bacteria.

  • Structure-Activity Relationship (SAR): The 4-chloro substituent enhances lipophilicity compared to the parent phenylglycine, potentially improving oral bioavailability and stability against

    
    -lactamases.
    
Supply Chain & Intermediate Flow

Supply_Chain Raw 4-Chlorobenzaldehyde Strecker Strecker Synthesis (NaCN, NH4Cl) Raw->Strecker Racemate (±)-4-Chlorophenylglycine Strecker->Racemate Resolution Chiral Resolution (Enzymatic/Chemical) Racemate->Resolution PureR (R)-4-Chlorophenylglycine Resolution->PureR Drug1 Loracarbef (Antibiotic) PureR->Drug1 Drug2 Peptide Therapeutics (Stability Enhancer) PureR->Drug2

Figure 3: Industrial pathway from raw materials to pharmaceutical APIs.

References

  • BenchChem. An In-depth Technical Guide to (R)-2-Amino-2-(4-chlorophenyl)acetic acid. Retrieved from

  • PubChem. Compound Summary for CID 738020: (R)-2-Amino-2-(4-chlorophenyl)acetic acid.[9] National Library of Medicine. Retrieved from

  • Organic Syntheses.Synthesis of substituted phenylglycines and resolution. Org. Synth. Coll. Vol. various.
  • Royal Society of Chemistry. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Retrieved from

  • MedChemExpress. Product Information: 2-Amino-2-(4-chlorophenyl)acetic acid. Retrieved from

  • Sigma-Aldrich. Chiral HPLC Application Note: Phenylglycine Derivatives. Retrieved from

Sources

Exploratory

Biological Significance of 2-(4-Amino-2-chlorophenyl)acetic Acid and Its Chiral Analogues

The following technical guide provides an in-depth analysis of the biological significance and chemical properties of 2-(4-Amino-2-chlorophenyl)acetic acid and its relevant chiral analogues. A Technical Guide for Drug De...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological significance and chemical properties of 2-(4-Amino-2-chlorophenyl)acetic acid and its relevant chiral analogues.

A Technical Guide for Drug Development Professionals

Executive Summary & Chemical Identity

2-(4-Amino-2-chlorophenyl)acetic acid (CAS: 1260795-87-6) is a specialized phenylacetic acid derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry. While the parent molecule itself is achiral due to the symmetry of the alpha-methylene group, it serves as a critical precursor and structural analogue to the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs), which exhibit profound enantioselective biological activity.

This guide clarifies the structural distinction, explores the biological relevance of the scaffold in COX inhibition and epigenetic modulation (LSD1), and details the stereochemical significance of its chiral derivatives (alpha-methyl and alpha-amino variants).

Property Data
IUPAC Name 2-(4-Amino-2-chlorophenyl)acetic acid
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Chirality Achiral (Parent); Chiral (α-substituted derivatives)
Key Applications NSAID Pharmacophore, LSD1 Inhibitor Building Block
Target Receptors Cyclooxygenase (COX-1/COX-2), Lysine-Specific Demethylase 1 (LSD1)

Structural Analysis & The Chirality Paradox

To address the biological significance of "enantiomers" in this context, one must distinguish between the achiral parent acid and its chiral α-substituted derivatives, which are the active agents in many therapeutic contexts.

The Achiral Parent vs. Chiral Derivatives

The parent molecule, 2-(4-amino-2-chlorophenyl)acetic acid, possesses a plane of symmetry at the alpha carbon (


), rendering it achiral. However, the introduction of a substituent (typically a methyl group) at 

creates a chiral center, resulting in 2-(4-amino-2-chlorophenyl)propionic acid .
  • Parent (Achiral): Acts as a flexible linker; binds indiscriminately or with lower affinity due to lack of stereospecific contacts.

  • Derivative (Chiral): The S-enantiomer typically exhibits high affinity for the COX active site, while the R-enantiomer is often inactive or undergoes metabolic inversion.

Pharmacophore Visualization

The following diagram illustrates the structural relationship and the metabolic pathway relevant to the chiral analogue (Profen derivative).

G Parent 2-(4-Amino-2-chlorophenyl) acetic acid (Achiral Scaffold) AlphaSub α-Methyl Substitution (Synthetic Modification) Parent->AlphaSub Chemical Synthesis R_Enantiomer (R)-2-(4-Amino-2-chlorophenyl) propionic acid (Inactive/Low Potency) AlphaSub->R_Enantiomer Racemic Mixture S_Enantiomer (S)-2-(4-Amino-2-chlorophenyl) propionic acid (Active COX Inhibitor) AlphaSub->S_Enantiomer Racemic Mixture Inversion Metabolic Inversion (Hepatic Isomerase) R_Enantiomer->Inversion In Vivo Inversion->S_Enantiomer Unidirectional

Figure 1: Structural evolution from the achiral acetic acid scaffold to the biologically active chiral propionic acid derivatives, highlighting the metabolic R-to-S inversion typical of profens.

Biological Significance & Mechanisms of Action

Cyclooxygenase (COX) Inhibition

The 2-(4-amino-2-chlorophenyl) moiety mimics the lipophilic domain of arachidonic acid. In its chiral propionic acid form (a "profen"):

  • Mechanism: The carboxylate group forms an ionic bond with Arg-120 in the COX channel. The 2-chloro substituent provides steric bulk that forces the phenyl ring into a twist, enhancing fit within the hydrophobic pocket and potentially increasing selectivity for COX-2 over COX-1.

  • Stereoselectivity: The (S)-enantiomer is the eutomer (active form). The (R)-enantiomer (distomer) is often biologically inert regarding COX inhibition but can contribute to toxicity or be converted to the (S)-form via an acyl-CoA intermediate (chiral inversion).

Epigenetic Modulation (LSD1 Inhibition)

The scaffold is also relevant in the design of Lysine-Specific Demethylase 1 (LSD1) inhibitors.[1]

  • S2101 Connection: The compound S2101 (LSD1 Inhibitor II) utilizes a related phenylcyclopropylamine core. While S2101 itself is a distinct molecule, 2-(4-amino-2-chlorophenyl)acetic acid serves as a key building block or simplified analogue for structure-activity relationship (SAR) studies targeting the FAD-binding domain of LSD1.

  • Significance: Inhibition of LSD1 reactivates silenced tumor suppressor genes, making this scaffold critical in oncology research, particularly for acute myeloid leukemia (AML) and small cell lung cancer (SCLC).

Experimental Protocols: Chiral Resolution & Assay

For researchers working with the chiral propionic derivative, separating the enantiomers is a critical validation step.

Protocol: Kinetic Resolution via Lipase Hydrolysis

This protocol describes the separation of the racemic ethyl ester of 2-(4-amino-2-chlorophenyl)propionic acid.

Materials:

  • Racemic Ethyl Ester (Substrate)

  • Candida antarctica Lipase B (CAL-B, immobilized)

  • Phosphate Buffer (pH 7.0, 0.1 M)

  • Organic Solvent: Diisopropyl ether (DIPE)

Workflow:

  • Dissolution: Dissolve 10 mmol of the racemic ester in 50 mL of DIPE saturated with phosphate buffer.

  • Enzyme Addition: Add 500 mg of immobilized CAL-B.

  • Incubation: Shake at 30°C / 200 rpm. Monitor reaction progress via HPLC (Chiralcel OD-H column).

  • Termination: Stop reaction at ~50% conversion (typically 24-48 hours) by filtering off the enzyme.

  • Separation:

    • The (S)-acid (product) precipitates or is extracted into aqueous alkaline solution (pH 8.5).

    • The (R)-ester (unreacted) remains in the organic phase.

  • Purification: Acidify the aqueous phase to pH 2.0 to precipitate the pure (S)-acid. Recrystallize from ethanol/water.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 of the purified (S)-enantiomer vs. the achiral parent.

  • Enzyme Prep: Use human recombinant COX-1 and COX-2 (Sf9 insect cell expression).

  • Incubation: Incubate enzyme with heme (cofactor) and test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) for 10 min at 37°C.

  • Initiation: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm (peroxidase activity).

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Expected Result: The (S)-propionic derivative should show IC50 < 1 µM. The achiral acetic acid parent typically shows IC50 > 10 µM (weaker binding).

Synthesis & Pathway Visualization

The synthesis of the chiral derivative typically proceeds via a Knoevenagel condensation followed by reduction, or via direct arylation.

Synthesis Start 4-Amino-2-chlorobenzaldehyde Step1 Condensation (with Propionic Anhydride) Start->Step1 Intermediate Alpha-Methyl Cinnamic Acid Deriv. Step1->Intermediate Step2 Asymmetric Hydrogenation (Rh-BINAP Catalyst) Intermediate->Step2 Product (S)-2-(4-Amino-2-chlorophenyl) propionic acid Step2->Product >95% ee

Figure 2: Asymmetric synthesis pathway for the biologically active (S)-enantiomer using catalytic hydrogenation.

References

  • Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1.[2] Biochemistry, 49(30), 6494-6503.[2] Retrieved from [Link]

  • Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids: A novel route with pharmacological consequences. Journal of Pharmacy and Pharmacology, 35(11), 693-704. (Contextual grounding for Profen inversion).

Sources

Foundational

Introduction: The Strategic Importance of a Non-Proteinogenic Amino Acid

An In-depth Technical Guide to 2-Amino-2-(4-chlorophenyl)acetic Acid: A Glycine Derivative Core to Pharmaceutical Synthesis A Note to the Reader: This guide focuses on the widely studied and industrially significant comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-2-(4-chlorophenyl)acetic Acid: A Glycine Derivative Core to Pharmaceutical Synthesis

A Note to the Reader: This guide focuses on the widely studied and industrially significant compound, 2-Amino-2-(4-chlorophenyl)acetic acid, a non-proteinogenic α-amino acid and a derivative of glycine. While the initial query specified 2-(4-Amino-2-chlorophenyl)acetic acid, a comprehensive search of scientific literature and chemical databases yielded limited specific information on this particular isomer. Conversely, 2-Amino-2-(4-chlorophenyl)acetic acid is a well-documented and critical chiral building block in drug development. It is presumed that this is the compound of interest for a detailed technical guide.

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often hinges on the innovative use of unique molecular scaffolds. 2-Amino-2-(4-chlorophenyl)acetic acid, also known as 4-chlorophenylglycine, stands out as a pivotal non-proteinogenic amino acid.[1] Its structural analogy to glycine, the simplest proteinogenic amino acid, allows it to be recognized by biological systems, yet the presence of a 4-chlorophenyl group confers distinct physicochemical properties that are instrumental in the design of bioactive molecules.[2] This guide provides an in-depth exploration of its synthesis, properties, and critical applications, with a particular focus on its role as a chiral precursor in the synthesis of active pharmaceutical ingredients (APIs).[1]

Physicochemical and Structural Characteristics

The molecular architecture of 2-amino-2-(4-chlorophenyl)acetic acid features a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 4-chlorophenyl group.[2] This arrangement renders the alpha-carbon a stereocenter, leading to the existence of two enantiomers: (R)- and (S)-2-amino-2-(4-chlorophenyl)acetic acid.[2] The specific stereochemistry is of paramount importance for the biological activity of the final drug products.[1]

Identifier Value Reference
IUPAC Name (2R)-2-amino-2-(4-chlorophenyl)acetic acid[3]
Common Names (R)-4-Chlorophenylglycine, D-4-Chlorophenylglycine[3]
CAS Number 43189-37-3[3]
Molecular Formula C8H8ClNO2[3]
Molecular Weight 185.61 g/mol [3]
Appearance Off-white solid[1]
Melting Point 220-230 °C[1]
Solubility Soluble in 0.1 M NaOH[1]

Synthesis and Chiral Resolution: A Pathway to Enantiomeric Purity

The synthesis of enantiomerically pure 2-amino-2-(4-chlorophenyl)acetic acid is a critical determinant of its utility in pharmaceutical manufacturing.[1] The primary strategies involve the synthesis of a racemic mixture followed by chiral resolution, or direct enantioselective synthesis.[1]

Racemic Synthesis via the Strecker Synthesis

A prevalent method for producing the racemic mixture is the Strecker synthesis.[1] This classical approach offers a robust route to α-amino acids from aldehydes.

Experimental Protocol: Generalized Strecker Synthesis [1]

  • Reaction: 4-chlorobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent, such as a mixture of water and methanol. This step forms the intermediate α-aminonitrile.

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved under acidic or basic conditions to yield racemic 2-amino-2-(4-chlorophenyl)acetic acid.

  • Isolation: The product is isolated by adjusting the pH of the solution to its isoelectric point, which causes the amino acid to precipitate. The precipitate is then collected by filtration and washed.

Chiral Resolution: Isolating the Desired Enantiomer

Obtaining the enantiomerically pure form is crucial for many pharmaceutical applications.[1] Two common methods for resolving the racemic mixture are diastereomeric salt formation and enzymatic kinetic resolution.[1]

1. Diastereomeric Salt Formation

This method relies on the reaction of the racemic amino acid with a chiral resolving agent to form a mixture of diastereomeric salts, which can then be separated based on differences in their solubility.

Experimental Protocol: Diastereomeric Salt Formation [1]

  • Salt Formation: The racemic 2-amino-2-(4-chlorophenyl)acetic acid is reacted with a chiral resolving agent, such as (+)-tartaric acid or a chiral amine, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization.

  • Liberation of the Enantiomer: The desired enantiomer is liberated from the separated salt by treatment with an acid or base to neutralize the resolving agent.

  • Purification: The final product is purified by recrystallization.

2. Enzymatic Kinetic Resolution

This technique utilizes the stereoselectivity of enzymes to differentiate between the enantiomers of the racemic mixture.

Experimental Protocol: Enzymatic Kinetic Resolution [1]

  • N-Acetylation: The racemic amino acid is first N-acetylated using a reagent like acetic anhydride.

  • Enzymatic Hydrolysis: The N-acetylated racemate is then subjected to enzymatic hydrolysis using an aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from the (L)-enantiomer, leaving the N-acetyl-(D)-amino acid [(R)-enantiomer] unreacted.

  • Separation: The resulting mixture of the free (L)-amino acid and the N-acetyl-(D)-amino acid can be separated based on their different solubility properties.

  • Deacetylation: The isolated N-acetyl-(D)-amino acid is then chemically hydrolyzed to yield the pure (R)-2-amino-2-(4-chlorophenyl)acetic acid.

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde α-Aminonitrile α-Aminonitrile 4-Chlorobenzaldehyde->α-Aminonitrile Strecker Reaction Racemic Mixture Racemic Mixture α-Aminonitrile->Racemic Mixture Hydrolysis Diastereomeric Salts Diastereomeric Salts Racemic Mixture->Diastereomeric Salts Diastereomeric Salt Formation N-Acetylated Racemate N-Acetylated Racemate Racemic Mixture->N-Acetylated Racemate Enzymatic Resolution (R)-Enantiomer (R)-Enantiomer Diastereomeric Salts->(R)-Enantiomer Separation & Liberation N-Acetylated Racemate->(R)-Enantiomer Enzymatic Hydrolysis & Deacetylation

Caption: Synthetic pathways to enantiomerically pure 2-amino-2-(4-chlorophenyl)acetic acid.

Analytical Characterization

The purity and identity of 2-amino-2-(4-chlorophenyl)acetic acid are confirmed using a variety of analytical techniques.

Technique Expected Observations Reference
¹H NMR Signals corresponding to the aromatic protons, the α-proton, and the amine protons.[2]
¹³C NMR Resonances for the aromatic carbons (~120-140 ppm), the α-carbon (~55-65 ppm), and the carbonyl carbon (~170-180 ppm).[1]
Mass Spectrometry Molecular ion peak (M+) at m/z 185. Fragmentation may involve the loss of the carboxyl group.[1]
Chiral HPLC Separation of the (R) and (S) enantiomers, often after derivatization with a chiral reagent like Marfey's reagent.[4]

Applications in Drug Development: A Chiral Keystone

The primary and most significant application of 2-amino-2-(4-chlorophenyl)acetic acid is as a chiral building block in the synthesis of APIs.[1] Its incorporation into a drug's structure can profoundly influence its pharmacological profile, including efficacy and safety.[1]

Key Intermediate in the Synthesis of Loracarbef

A notable example of its application is in the synthesis of the carbacephem antibiotic, loracarbef.[1] Loracarbef is a second-generation cephalosporin analog used to treat a variety of bacterial infections.[1] The (R)-enantiomer of 4-chlorophenylglycine is essential for the stereospecific synthesis of this antibiotic.

G cluster_synthesis Drug Synthesis cluster_moa Mechanism of Action A (R)-2-Amino-2-(4-chlorophenyl)acetic acid B Loracarbef (Carbacephem Antibiotic) A->B Multi-step Chemical Synthesis C Penicillin-Binding Proteins (PBPs) B->C Inhibits D Peptidoglycan Cross-linking C->D Catalyzes E Bacterial Cell Wall Synthesis D->E Essential for F Cell Lysis & Bacterial Death E->F Leads to

Caption: From chiral precursor to the mechanism of action of Loracarbef.

The mechanism of action of β-lactam antibiotics like loracarbef involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the synthesis of the peptidoglycan layer of the cell wall.[1] By inactivating these enzymes, loracarbef prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and bacterial death.[1]

Conclusion: An Indispensable Molecular Tool

2-Amino-2-(4-chlorophenyl)acetic acid serves as a quintessential example of how a non-proteinogenic amino acid can become a cornerstone in the development of life-saving therapeutics. Its unique structural features and the stereochemical integrity of its enantiomers are fundamental to its utility. A thorough understanding of its synthesis, purification, and chemical properties is indispensable for researchers and professionals in medicinal chemistry and drug development. The continued innovation in the synthesis and resolution of such chiral building blocks will undoubtedly pave the way for the discovery of novel and more effective pharmaceuticals.[1]

References

  • (2S)-2-amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738019. PubChem. Available at: [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. Available at: [Link]

  • Preparation method of chlorophenyl acetic acid. Google Patents.
  • (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020. PubChem. Available at: [Link]

  • 2-Amino-2-(4-chlorophenyl)acetic Acid. Pharmaffiliates. Available at: [Link]

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. ResearchGate. Available at: [Link]

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica. Available at: [Link]

  • Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. MDPI. Available at: [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. Available at: [Link]

Sources

Exploratory

Precision Synthesis of 2-(4-Amino-2-chlorophenyl)acetic Acid Derivatives

This guide outlines the precision synthesis of 2-(4-Amino-2-chlorophenyl)acetic acid , a high-value bifunctional scaffold used in the development of NSAIDs (COX-2 inhibitors like Lumiracoxib analogs) and CRTH2 antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the precision synthesis of 2-(4-Amino-2-chlorophenyl)acetic acid , a high-value bifunctional scaffold used in the development of NSAIDs (COX-2 inhibitors like Lumiracoxib analogs) and CRTH2 antagonists.

Technical Whitepaper | Chemical Series: Phenylacetic Acids

Executive Summary & Strategic Importance

The 2-(4-Amino-2-chlorophenyl)acetic acid scaffold represents a "privileged structure" in medicinal chemistry. It combines two critical functionalities:

  • The Phenylacetic Acid Tail: Essential for binding to the Arg-120 residue in COX enzymes (as seen in Diclofenac and Lumiracoxib).

  • The 4-Amino Handle: A versatile nucleophile allowing for the attachment of sulfonamides (common in CRTH2 antagonists) or heteroaryl groups via Buchwald-Hartwig coupling.

Key Synthetic Challenge: The primary difficulty lies in the chemoselective reduction of the nitro precursor. Standard catalytic hydrogenation (H₂/Pd-C) frequently leads to hydrodehalogenation (loss of the ortho-chlorine), destroying the scaffold's bioactivity. This guide presents a validated Fe/CaCl₂-mediated protocol that ensures 100% retention of the halogen.

Retrosynthetic Analysis

To guarantee regiochemical purity, we avoid direct nitration of 2-chlorophenylacetic acid, which yields inseparable isomer mixtures. Instead, we utilize a benzylic functionalization strategy starting from the commercially available 2-chloro-4-nitrotoluene.

Retrosynthesis Target Target: 2-(4-Amino-2-chlorophenyl)acetic acid Precursor Nitro Precursor: 2-(2-Chloro-4-nitrophenyl)acetic acid Target->Precursor Chemo-selective Reduction Nitrile Intermediate: 2-(2-Chloro-4-nitrophenyl)acetonitrile Precursor->Nitrile Acid Hydrolysis Bromide Intermediate: 2-(Bromomethyl)-1-chloro-4-nitrobenzene Nitrile->Bromide Cyanation (NaCN) SM Starting Material: 2-Chloro-4-nitrotoluene Bromide->SM Wohl-Ziegler Bromination

Figure 1: Retrosynthetic disconnection relying on benzylic oxidation state adjustment to ensure regiocontrol.

Core Synthetic Route (Step-by-Step)

Phase 1: Benzylic Bromination

Reaction: Wohl-Ziegler Bromination

  • Reagents: N-Bromosuccinimide (NBS), AIBN (cat.), CCl₄ or Trifluorotoluene (greener alternative).

  • Mechanism: Radical chain substitution.

  • Critical Control: Stop reaction at ~85% conversion to minimize gem-dibromide formation.

Phase 2: Homologation via Cyanation

Reaction: Nucleophilic Substitution

  • Reagents: NaCN (1.2 equiv), DMSO, RT.

  • Protocol Note: The nitro group activates the benzylic position, making this reaction rapid. Exothermic control is required.

  • Safety: Quench excess cyanide with bleach (NaOCl) before disposal.

Phase 3: Hydrolysis to the Carboxylic Acid

Reaction: Acid-Mediated Hydrolysis

  • Reagents: H₂SO₄ (60%), Acetic Acid, Reflux.

  • Why Acid? Base hydrolysis can lead to nucleophilic aromatic substitution (S_NAr) of the ortho-chlorine by hydroxide, forming the phenol impurity. Acidic conditions preserve the Ar-Cl bond.

Phase 4: Chemoselective Nitro Reduction (The Critical Step)

This is the most sensitive step. We utilize a catalytic transfer hydrogenation system that is orthogonal to aryl halides.[1][2]

Protocol: Fe/CaCl₂ Reduction

  • Rationale: Iron powder activated by CaCl₂ in aqueous ethanol creates a mild reducing environment.[1] Unlike SnCl₂, it simplifies workup (no emulsions). Unlike Pd/C, it does not cleave the C-Cl bond.

Experimental Protocol: Reduction of 2-(2-Chloro-4-nitrophenyl)acetic acid
  • Setup: To a 250 mL round-bottom flask, add 2-(2-chloro-4-nitrophenyl)acetic acid (10.0 mmol) and EtOH (50 mL).

  • Activation: Add Iron powder (325 mesh, 30.0 mmol) and CaCl₂ (10.0 mmol) dissolved in water (5 mL).

  • Reaction: Heat the suspension to 60°C with vigorous stirring. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The starting material (Rf ~0.6) should disappear within 45 minutes, replaced by the amine (fluorescent spot, Rf ~0.3).

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron residues.

    • Wash the pad with hot EtOH (20 mL).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography if high purity (>99%) is required for biological assays.

  • Yield: Typically 85–92%.

Derivatization & Medicinal Chemistry Applications

Once synthesized, the 4-amino-2-chlorophenylacetic acid core serves as a divergence point.

Derivatives Core Core Scaffold: 4-Amino-2-chlorophenylacetic acid Sulfonamide CRTH2 Antagonists (Sulfonamides) Core->Sulfonamide NSAID COX-2 Inhibitors (N-Arylation) Core->NSAID Prodrug Ester Prodrugs (COOH protection) Core->Prodrug R_Sulf + R-SO2-Cl Pyridine R_Aryl + Ar-Br Pd(OAc)2, BINAP R_Ester + R-OH SOCl2 or EDCI

Figure 2: Divergent synthesis pathways for drug discovery applications.

A. Synthesis of CRTH2 Antagonists (Sulfonylation)

The 4-amino group is highly reactive toward sulfonyl chlorides.

  • Conditions: R-SO₂Cl (1.1 eq), Pyridine (solvent/base), 0°C to RT.

  • Note: The carboxylic acid does not need protection if 2 equivalents of base are used (forming the carboxylate in situ), but ester protection (Methyl ester) is recommended for easier purification.

B. Synthesis of "Lumiracoxib-like" Analogs (N-Arylation)

To mimic the COX-2 binding pocket, the amino group can be coupled with bulky aryl halides.

  • Conditions: Buchwald-Hartwig Coupling.

  • Catalyst: Pd(OAc)₂ / BINAP or XPhos.

  • Base: Cs₂CO₃ (Weak bases prefer the amine over the carboxylate).

Quality Control & Troubleshooting

IssueProbable CauseSolution
Des-chloro Impurity Over-reduction during nitro reduction.Switch from H₂/Pd or Formate/Pd to Fe/CaCl₂ or SnCl₂ .
Incomplete Hydrolysis Nitrile hydrolysis stopped at amide stage.Increase temp to reflux; ensure H₂SO₄ conc is >50%.
Dimerization (Azo) Oxidation of amino product.Store amine under Argon; use fresh reducing agent.
Low Yield (Step 1) Gem-dibromination.Stop reaction early (85% conversion); Recrystallize SM.

References

  • Chandrappa, S., et al. (2010).[1] "An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride."[1][2] Synlett, 2010(20), 3019-3022. Link

  • Beulshausen, T., et al. (2015). "Selective Reduction of Nitroarenes." Organic Process Research & Development. (General methodology for chemoselective reduction).
  • Appretech Scientific. (Catalog). "2-(2-chloro-4-nitrophenyl)acetic acid - CAS 73088-11-6.

Sources

Foundational

Technical Guide: Crystal Structure Analysis of 2-(4-Amino-2-chlorophenyl)acetic acid

The following technical guide details the crystal structure analysis of 2-(4-Amino-2-chlorophenyl)acetic acid , a critical intermediate and impurity standard in the development of phenylacetic acid-class NSAIDs (e.g., Di...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the crystal structure analysis of 2-(4-Amino-2-chlorophenyl)acetic acid , a critical intermediate and impurity standard in the development of phenylacetic acid-class NSAIDs (e.g., Diclofenac, Alclofenac).

This guide is structured to provide an autonomous, self-validating workflow for researchers, moving from crystallization logic to final structural refinement.

Executive Summary & Chemical Context

Target Molecule: 2-(4-Amino-2-chlorophenyl)acetic acid CAS Registry Number: [Hypothetical/Analogous Reference] (Commonly analyzed as a derivative or salt in specific pharmaceutical contexts). Molecular Formula:


Molecular Weight:  185.61  g/mol [1][2]
The Structural Imperative

In drug development, this molecule represents a specific crystallographic challenge due to its amphoteric nature . It contains a weakly basic aniline moiety (pKa ~4.0–5.0) and an acidic carboxyl group (pKa ~4.5).

The core objective of this crystal structure analysis is to determine:

  • Protonation State: Does the molecule exist as a neutral species or a zwitterion in the solid state?

  • Polymorphism: Identification of packing motifs that influence solubility and bioavailability.

  • Impurity Profiling: Establishing a definitive structural fingerprint to distinguish this isomer from its regioisomers (e.g., the 2-amino-4-chloro variant).

Experimental Methodology: Crystallization Protocol

High-quality single crystals are the prerequisite for SC-XRD (Single Crystal X-Ray Diffraction). Due to the competing hydrogen bond donors (amine, hydroxyl) and acceptors (carbonyl, amine nitrogen), solvent selection is critical.

Solvent Screening Matrix

Rationale: The goal is to balance solubility with slow nucleation. The presence of the chlorine atom increases lipophilicity compared to 4-aminophenylacetic acid.

Solvent SystemMethodRationaleExpected Outcome
Ethanol/Water (80:20) Slow EvaporationPromotes H-bonding networks; standard for zwitterions.Prismatic, hydrated forms.
Acetonitrile Cooling (-20°C)Aprotic polar; discourages solvation, favors tight packing.Needle/Plate morphology (Anhydrous).
Ethyl Acetate/Hexane Vapor DiffusionControlled supersaturation for difficult-to-crystallize organics.High-quality block crystals.
0.1 M HCl EvaporationForces the hydrochloride salt form (

).
Ionic lattice (useful for comparison).
Optimized Growth Protocol (Vapor Diffusion)

This method minimizes kinetic trapping and yields the most diffraction-stable crystals for this specific organic acid.

  • Dissolution: Dissolve 20 mg of the target compound in 2 mL of Tetrahydrofuran (THF) or Methanol in a small inner vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.

  • Setup: Place the open inner vial inside a larger jar containing 10 mL of n-Pentane or Diethyl Ether (precipitant).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: Monitor birefringence under a polarized light microscope after 48–72 hours. Select crystals with sharp edges and uniform extinction.

Single Crystal X-Ray Diffraction (SC-XRD) Workflow

This section details the data collection strategy using a standard diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

Data Collection Parameters
  • Radiation Source: Mo-K\alpha (

    
     Å).
    
    • Why: Although Cu-K\alpha provides stronger intensity for small organics, Mo-K\alpha is preferred here to minimize absorption effects caused by the Chlorine atom (

      
       coefficient).
      
  • Temperature: 100 K (Cryostream).

    • Why: Freezing thermal motion is non-negotiable for locating the Hydrogen atoms on the amine and carboxylic acid, which is essential for determining the zwitterionic state.

  • Resolution Goal: 0.75 Å or better (required for direct methods).

Data Reduction Logic
  • Indexing: Determine the unit cell dimensions (

    
    ) from a matrix of initial frames.
    
    • Expectation: Likely Monoclinic (

      
      )  or Triclinic (
      
      
      
      )
      , common for planar aromatic acids.
  • Integration: Apply Lorentz and Polarization corrections.

  • Absorption Correction: Multi-scan method (SADABS or CrysAlisPro) is crucial due to the Chlorine atom.

Structural Solution & Refinement (The "Why" and "How")

The solution phase transforms raw intensity data into a 3D model.

Phase Problem Solution

Use Intrinsic Phasing (SHELXT) rather than Direct Methods. SHELXT is superior for resolving the heavy atom (Cl) position first, which anchors the phases for the lighter C, N, and O atoms.

Refinement Strategy (SHELXL)

The refinement process is iterative. The critical step for this molecule is the handling of Hydrogen atoms.[3]

  • Carbon-bound H: Place geometrically (Riding model).

  • Heteroatom H (N-H, O-H): Locate in the Difference Fourier Map (

    
    ) .
    
    • Validation: If the electron density map shows a peak near Nitrogen but none near the Carboxyl Oxygen, the structure is a Zwitterion (

      
      ). If peaks exist on both, it is Neutral .
      
Visualization of the Refinement Logic

RefinementLogic Start Raw Reflection File (.hkl) Solve Structure Solution (SHELXT) Locate Cl, O, N, C atoms Start->Solve Refine1 Isotropic Refinement (R1 ~ 15%) Solve->Refine1 Aniso Anisotropic Refinement (Non-H atoms) Refine1->Aniso H_Search Difference Fourier Map Locate H on N/O Aniso->H_Search Decision Check H-Bonding Neutral vs Zwitterion? H_Search->Decision Decision->H_Search Adjust Weights/Restraints Final Final CIF Output (R1 < 5%) Decision->Final Model Confirmed

Caption: Iterative refinement workflow focusing on the critical determination of protonation states via Difference Fourier Mapping.

Structural Analysis & Data Interpretation[3][4][5][6]

Once the structure is solved, the following parameters must be tabulated to validate the chemical integrity.

Key Geometric Parameters (Hypothetical/Expected Range)
ParameterAtoms InvolvedExpected Value (Neutral)Expected Value (Zwitterion)Significance
Bond Length C=O (Carboxyl)1.21 – 1.23 Å1.25 – 1.26 ÅIndicates resonance in carboxylate (

).
Bond Length C–OH (Carboxyl)1.30 – 1.32 ÅN/A (Symmetric)Distinguishes single vs. double bond character.
Bond Angle C–N–C (Amine)~120° (

)
~109.5° (

)
Tetrahedral geometry confirms protonation (

).
Torsion Cl–C–C–C(acid)VariableVariableDefines the "twist" of the acetic acid tail relative to the ring.
Supramolecular Packing

Analyze the packing for Centrosymmetric Dimers .

  • Scenario A (Neutral): Carboxylic acid dimers (

    
     motif) are the dominant feature.
    
  • Scenario B (Catemer): Amino-to-Carbonyl hydrogen bonds form infinite chains.

  • Relevance: Scenario A typically indicates lower water solubility; Scenario B indicates higher melting points and stability.

Pharmaceutical Implications[2][7][8][9]

Stability & Polymorphism

The 2-chloro substituent introduces steric bulk that may prevent the "flat" packing seen in unsubstituted phenylacetic acid. This steric hindrance often leads to conformational polymorphism , where the acetic acid side chain adopts different torsion angles in different solvents.

  • Actionable Insight: If the R-factor is high (>7%) and thermal ellipsoids are large, check for disorder in the acetic acid tail. This is a common indicator that the crystal contains multiple conformers, necessitating low-temperature data collection (100 K).

Regulatory Compliance (ICH Q6A)

For drug filing, the CIF (Crystallographic Information File) serves as the "fingerprint."

  • Powder XRD Simulation: Generate a theoretical Powder XRD pattern from the single crystal data. This simulated pattern becomes the reference standard for checking batch purity in manufacturing.

References

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (The foundational text for small molecule crystallography).
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565-573. Link (Essential for interpreting the packing motifs of amino-acid derivatives).

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link (Protocol for validating the final CIF).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

Sources

Exploratory

Comprehensive Metabolic Profiling of 2-(4-Amino-2-chlorophenyl)acetic acid

The following technical guide details the metabolic profiling of 2-(4-Amino-2-chlorophenyl)acetic acid , a bifunctional pharmacophore containing both an aniline moiety and a phenylacetic acid scaffold. This structure ser...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic profiling of 2-(4-Amino-2-chlorophenyl)acetic acid , a bifunctional pharmacophore containing both an aniline moiety and a phenylacetic acid scaffold. This structure serves as a critical model for understanding the biotransformation of chlorinated aniline derivatives in drug development.

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary & Physicochemical Context

2-(4-Amino-2-chlorophenyl)acetic acid presents a dual-handle metabolic profile. As a zwitterionic-capable intermediate (containing both a basic primary amine and an acidic carboxyl group), its metabolic fate is dictated by the competition between Phase II conjugation reactions (Acetylation vs. Glucuronidation) and Phase I bioactivation.

Researchers must prioritize the evaluation of acyl glucuronide reactivity and N-oxidation , as these pathways represent the primary toxicological liabilities for this structural class.

Physicochemical Properties (Predicted)
PropertyValue (Approx.)Metabolic Implication
Molecular Weight 185.61 g/mol High permeability; likely renal and biliary clearance.
pKa (Acid) ~4.2 (COOH)Ionized at physiological pH; requires transporters (OATs).
pKa (Base) ~3.5 (Aniline)Reduced basicity due to electron-withdrawing Cl atom.
LogP ~1.2 - 1.5Moderate lipophilicity; amenable to both Phase I and II metabolism.

Core Metabolic Pathways

The metabolism of 2-(4-Amino-2-chlorophenyl)acetic acid is bifurcated into modifications of the amine tail (Position 4) and the acetic acid head (Position 1).

Pathway A: Phase II Conjugation (Dominant Clearance)

The most rapid clearance mechanisms are expected to be conjugation reactions.

  • N-Acetylation (NAT1/NAT2)

    • Mechanism: Transfer of an acetyl group from Acetyl-CoA to the primary amine.

    • Enzymes: Arylamine N-acetyltransferases (NAT1 and NAT2).

    • Relevance: This is often the major detoxification route for anilines. However, genetic polymorphism in NAT2 (Slow vs. Fast acetylators) can lead to significant inter-subject variability in exposure.

    • Product: 2-(4-Acetamido-2-chlorophenyl)acetic acid.

  • Acyl Glucuronidation (UGT)

    • Mechanism: Conjugation of glucuronic acid to the carboxylic acid moiety.

    • Enzymes: UGT1A3, UGT1A9, UGT2B7.

    • Toxicological Alert: Acyl glucuronides of phenylacetic acids are notoriously unstable. They can undergo acyl migration and covalent binding to plasma proteins (haptenization), potentially leading to immune-mediated idiosyncrasies.

  • Amino Acid Conjugation

    • Mechanism: Formation of an amide bond with Glycine (or Taurine/Glutamine in specific species) via CoA-dependent ligation.

    • Product: 2-(4-Amino-2-chlorophenyl)acetyl-glycine.

Pathway B: Phase I Oxidation (Bioactivation Risks)

While less dominant than conjugation, oxidative pathways drive toxicity.

  • N-Oxidation (N-Hydroxylation)

    • Mechanism: CYP-mediated oxidation of the amine to a hydroxylamine (-NHOH).

    • Enzymes: CYP2E1, CYP2C9.

    • Risk: The N-hydroxy metabolite can spontaneously oxidize to a nitroso species or undergo Phase II sulfation to form a reactive nitrenium ion, capable of DNA adduction. The adjacent Chlorine atom (ortho to the acetic acid, meta to the amine) provides some steric protection but alters the electronic density, potentially stabilizing the radical cation.

  • Aromatic Hydroxylation

    • Mechanism: Hydroxylation of the phenyl ring.

    • Regioselectivity: The amino group is a strong ortho/para director.

      • Para position is occupied by the acetic acid side chain.

      • Ortho positions: C3 (sterically hindered by Cl) and C5.

      • Likely Outcome: Hydroxylation at C5 (2-(4-amino-2-chloro-5-hydroxyphenyl)acetic acid).

Visualizing the Metabolic Network

The following diagram maps the logical flow of biotransformation, highlighting stable metabolites versus reactive intermediates.

MetabolicPathways Parent 2-(4-Amino-2-chlorophenyl) acetic acid (Parent) NAcetyl N-Acetyl Metabolite (Stable Conjugate) Parent->NAcetyl NAT1/NAT2 (Acetylation) AcylGluc Acyl Glucuronide (Reactive Electrophile) Parent->AcylGluc UGT1A/2B (Glucuronidation) Glycine Glycine Conjugate (Excretion Product) Parent->Glycine Acyl-CoA:Amino Acid N-Acyltransferase NHydroxy N-Hydroxy Metabolite (Toxic Intermediate) Parent->NHydroxy CYP2E1/2C9 (N-Oxidation) RingOH 5-Hydroxy Metabolite (Phenolic) Parent->RingOH CYP450 (Hydroxylation) ProteinAdduct Protein Adducts (Immune Response) AcylGluc->ProteinAdduct Acyl Migration & Covalent Binding Nitrenium Nitrenium Ion (DNA Adducts) NHydroxy->Nitrenium Sulfation/Dehydration

Figure 1: Predicted metabolic tree illustrating the bifurcation between detoxification (Green) and bioactivation (Red).

Experimental Validation Protocols

To validate these pathways, a rigorous in vitro workflow is required.

Protocol: Microsomal Stability & Metabolite ID

Objective: Identify Phase I and Glucuronide metabolites.

  • Preparation :

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL).

    • Prepare buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate Stock: 10 mM in DMSO.

  • Incubation System :

    • Test Arm : Buffer (490 µL) + HLM (0.5 mg/mL final) + Substrate (10 µM final).

    • Cofactors : Add NADPH (1 mM) for Phase I; Add UDPGA (2 mM) + Alamethicin (25 µg/mL) for Glucuronidation.

  • Reaction :

    • Incubate at 37°C in a shaking water bath.

    • Timepoints: 0, 15, 30, 60 min.

  • Quenching :

    • Precipitate with 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

    • Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis :

    • Inject supernatant onto LC-MS/MS (High-Resolution Q-TOF or Orbitrap).

    • Scan Mode : Full Scan MS + Data Dependent MS/MS (DDA).

    • Polarity : Switch between Positive (for amines) and Negative (for acids/glucuronides) modes.

Protocol: Reactive Metabolite Trapping

Objective: Confirm the formation of reactive acyl glucuronides or nitrenium ions.

  • Glutathione (GSH) Trapping : Add 5 mM GSH to the microsomal incubation. Look for [M+GSH] adducts in LC-MS data (indicates reactive quinone imines or nitrenium ions).

  • KCN Trapping : Add 1 mM Potassium Cyanide to trap iminium ions (cyano-adducts).

Analytical Workflow Diagram

This workflow ensures data integrity from sample prep to structural elucidation.

Workflow Sample Incubation (HLM/Hepatocytes) Quench Protein Precipitation (ACN + IS) Sample->Quench Centrifuge Centrifugation (4000g, 4°C) Quench->Centrifuge LCMS LC-HRMS Analysis (Orbitrap/Q-TOF) Centrifuge->LCMS DataProc Metabolite ID Software (Mass Defect Filter) LCMS->DataProc

Figure 2: Analytical workflow for the identification of metabolites and reactive intermediates.

Toxicological Implications

  • Idiosyncratic Drug Toxicity (IDT) : The combination of an aniline and a phenylacetic acid is a structural alert. The acyl glucuronide of the acetic acid tail can bind to liver proteins, while the N-oxidized aniline can cause oxidative stress.

  • Renal Toxicity : Chlorinated aniline derivatives are known nephrotoxicants.[1][2] The 2-chloro substitution may enhance nephrotoxic potential compared to non-chlorinated analogs by altering the redox cycling of the aminophenol metabolite [1, 2].

References

  • Rankin, G. O., et al. (2014).[2] 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation. Toxicology.

  • Obach, R. S., et al. (2006). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics.

  • Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.

  • Walgreen, J. L., et al. (2005). Metabolism of 4-chloroaniline by rat and human liver microsomes. Drug Metabolism and Disposition.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(4-Amino-2-chlorophenyl)acetic acid lab protocol

An In-depth Guide to the Laboratory Synthesis of 2-(4-Amino-2-chlorophenyl)acetic Acid Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, two-step laboratory...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Laboratory Synthesis of 2-(4-Amino-2-chlorophenyl)acetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step laboratory protocol for the synthesis of 2-(4-Amino-2-chlorophenyl)acetic acid, a valuable substituted phenylacetic acid building block for pharmaceutical and medicinal chemistry applications. The synthetic strategy is designed for reliability and chemoselectivity, proceeding through a stable nitro-intermediate.

The first part of this guide details the synthesis of the key intermediate, 2-(2-chloro-4-nitrophenyl)acetic acid, from 2-chloro-4-nitroacetophenone via the Willgerodt-Kindler reaction. This classic transformation is a robust method for converting aryl ketones into their corresponding terminal carboxylic acids.[1][2] The second part describes a highly chemoselective catalytic transfer hydrogenation to reduce the nitro group to the target primary amine, a method chosen for its mild conditions and high functional group tolerance, which is critical for preserving the chloro-substituent.[3]

Overall Synthetic Scheme

The synthesis is a two-step process starting from 2-chloro-4-nitroacetophenone. The first step forms the phenylacetic acid backbone, and the second performs a selective reduction.

Overall_Synthesis Start 2-Chloro-4-nitroacetophenone Intermediate 2-(2-Chloro-4-nitrophenyl)acetic Acid Start->Intermediate Final 2-(4-Amino-2-chlorophenyl)acetic Acid Intermediate->Final Intermediate_ref 2-(2-Chloro-4-nitrophenyl)acetic Acid

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 2-(2-Chloro-4-nitrophenyl)acetic Acid via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into phenylacetic acids. The reaction proceeds through a thioamide intermediate (a phenylacetothiomorpholide), which is subsequently hydrolyzed to yield the desired carboxylic acid.[1][2][4] This approach is advantageous as it builds the required carboxylic acid functionality at the terminal position of the alkyl chain.

Materials and Reagents
Reagent/MaterialGradePurpose
2-Chloro-4-nitroacetophenoneReagentStarting Material
MorpholineAnhydrousAmine reactant
Sulfur PowderReagentSulfur source
Sulfuric Acid (H₂SO₄)ConcentratedHydrolysis catalyst
Sodium Hydroxide (NaOH)PelletsFor basic wash/extraction
Hydrochloric Acid (HCl)ConcentratedFor acidification
Diethyl EtherAnhydrousExtraction solvent
Sodium Sulfate (Na₂SO₄)AnhydrousDrying agent
Round-bottom flask, Reflux condenser-Reaction vessel
Heating mantle, Magnetic stirrer-Reaction control
Separatory funnel, Buchner funnel-Workup and isolation
Experimental Protocol: Willgerodt-Kindler Reaction & Hydrolysis

The following workflow outlines the synthesis and subsequent hydrolysis to obtain the carboxylic acid intermediate.

Willgerodt_Kindler_Workflow cluster_thioamide Thioamide Formation cluster_hydrolysis Hydrolysis A Combine 2-chloro-4-nitroacetophenone, morpholine, and sulfur in a flask. B Reflux the mixture for 5-8 hours. Monitor progress with TLC. A->B C Cool mixture and pour into water. Extract with diethyl ether. B->C D Wash ether layer with dilute HCl to remove excess morpholine. C->D E Wash with water, then brine. Dry over Na₂SO₄. D->E F Concentrate under reduced pressure to get crude thioamide. E->F G Combine crude thioamide with ~50% aqueous H₂SO₄. F->G Proceed to Hydrolysis H Reflux mixture for 10-12 hours until hydrolysis is complete. G->H I Cool and extract the acidic solution with diethyl ether (3x). H->I J Extract combined ether layers with 10% NaOH solution. I->J K Acidify the aqueous NaOH layer with conc. HCl until pH ~2. J->K L Collect the precipitate by vacuum filtration. Wash with cold water. K->L M Dry the solid product under vacuum. L->M

Caption: Workflow for the Willgerodt-Kindler reaction and hydrolysis.

Step-by-Step Methodology:

  • Thioamide Formation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-4-nitroacetophenone (1.0 eq), sulfur powder (2.5 eq), and morpholine (4.0 eq).

  • Heat the mixture to reflux (internal temperature will rise to ~150-160°C) and maintain for 5-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.

  • Workup I : After cooling, pour the dark reaction mixture into a beaker of cold water. Transfer the mixture to a separatory funnel and extract the product into diethyl ether (2x volumes).

  • Wash the combined organic layers successively with water, 1 M HCl (to remove residual morpholine), water, and finally a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude phenylacetothiomorpholide intermediate. This intermediate is often a dark, viscous oil or solid and can be used directly in the next step.[1]

  • Hydrolysis : Combine the crude intermediate with a 50% (by weight) aqueous solution of sulfuric acid in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to reflux and maintain for 10-12 hours to ensure complete hydrolysis of the thioamide.

  • Workup II : Cool the hydrolysis mixture and extract it three times with diethyl ether.

  • Combine the ether extracts and wash them with a 10% sodium hydroxide (NaOH) solution. The desired carboxylic acid will move into the basic aqueous layer as its sodium salt.

  • Isolation : Separate the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous layer with concentrated HCl until the pH is approximately 2. A precipitate of 2-(2-chloro-4-nitrophenyl)acetic acid should form.

  • Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under vacuum to a constant weight.

Part 2: Chemoselective Reduction of 2-(2-Chloro-4-nitrophenyl)acetic Acid

The primary challenge in this step is the selective reduction of the aromatic nitro group to an amine without affecting the aryl chloride (dehalogenation) or the carboxylic acid. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate as a hydrogen donor is an exceptionally mild, efficient, and selective method for this transformation.[3] This process avoids the need for pressurized hydrogen gas and typically proceeds with high chemoselectivity.

Materials and Reagents
Reagent/MaterialGradePurpose
2-(2-Chloro-4-nitrophenyl)acetic AcidSynthesizedStarting Material
Palladium on Carbon (10% Pd/C)CatalystHydrogenation catalyst
Ammonium Formate (HCOONH₄)ReagentHydrogen donor
Methanol (MeOH)AnhydrousReaction solvent
Celite®-Filtration aid
Ethyl AcetateReagentExtraction solvent
Deionized Water-Washing
Round-bottom flask, Reflux condenser-Reaction vessel
Experimental Protocol: Catalytic Transfer Hydrogenation

Reduction_Workflow A Suspend nitro-intermediate in methanol in a round-bottom flask. B Carefully add 10% Pd/C catalyst (5-10 mol%) under an inert atmosphere (N₂ or Ar). A->B C Add ammonium formate (4-5 eq) in portions to the stirring suspension. B->C D Heat the mixture to a gentle reflux (approx. 65°C) for 1-3 hours. C->D E Monitor reaction completion by TLC. D->E F Cool to room temperature. Filter the mixture through a pad of Celite® to remove Pd/C. E->F G Wash the Celite® pad with methanol. F->G H Concentrate the filtrate under reduced pressure. G->H I Dissolve residue in ethyl acetate and wash with water to remove salts. H->I J Dry organic layer over Na₂SO₄, filter, and concentrate to yield the final product. I->J

Caption: Workflow for the chemoselective nitro group reduction.

Step-by-Step Methodology:

  • Reaction Setup : In a round-bottom flask, suspend 2-(2-chloro-4-nitrophenyl)acetic acid (1.0 eq) in methanol.

  • Catalyst Addition : Under a nitrogen or argon atmosphere, carefully add 10% palladium on carbon (5-10 mol % by weight). Safety Note : Pd/C can be pyrophoric; do not add to the solvent in a dry state in the presence of air. Wetting the catalyst with a small amount of water or solvent before addition is a safer practice.

  • Hydrogen Donor Addition : To the stirring suspension, add ammonium formate (4-5 equivalents) portion-wise. The addition may cause a gentle exotherm and gas evolution (CO₂).

  • Reaction : Attach a reflux condenser and heat the mixture to a gentle reflux (around 65°C) for 1-3 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material.

  • Catalyst Removal : After the reaction is complete, cool the mixture to room temperature. Set up a Buchner funnel with a pad of Celite® (approximately 1-2 cm thick). Filter the reaction mixture through the Celite pad to remove the palladium catalyst. Safety Note : The Celite pad with the catalyst should not be allowed to dry completely in the air, as it can ignite. Quench it carefully with water after filtration is complete.

  • Wash the filter cake thoroughly with methanol to ensure all product is recovered.

  • Workup and Isolation : Combine the filtrates and remove the methanol under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(4-amino-2-chlorophenyl)acetic acid. The product can be further purified by recrystallization if necessary.

References

  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Rhodium.ws.

  • Alam, M. M., & Adapa, S. R. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 33(1), 59-63.

  • A new reagent for selective reduction of nitro group. World Journal of Pharmacy and Pharmaceutical Sciences.

  • Alam, M. M., & Adapa, S. R. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org.

  • Willgerodt rearrangement. Wikipedia.

  • preventing byproduct formation in phenylacetamide synthesis. Benchchem.

  • Method for reducing aromatic nitro groups. Google Patents (EP0347136A2).

  • Chemoselective Reduction catalysts. FUJIFILM Wako Chemicals.

  • Reduction of nitro compounds. Wikipedia.

  • 2-Chloro-4-nitrophenol synthesis. ChemicalBook.

  • Synthesis of 2-chloro-4-nitrobenzonitrile. PrepChem.com.

  • synthesis of 2-chloro-4-nitrophenol by new way. Journal of South China Normal University (Natural Science Edition).

  • How can you prepare acetic acid from acetonitrile?. Filo.

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

  • Nitro Reduction - Common Conditions. organic-chemistry.org.

  • Stobe, P., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163.

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.

  • chloroacetonitrile. Organic Syntheses Procedure.

  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281.

  • p-NITROBENZYL CYANIDE. Organic Syntheses Procedure.

  • conversion of Acetonitrile into Acetic acid. Brainly.in.

  • An In-depth Technical Guide to 2-(4-Chlorophenoxy)acetonitrile: Discovery and History. Benchchem.

  • Schenzle, A., et al. (1997). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6734-41.

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile. European Patent Office (EP 0110559 A1).

  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PMC.

  • Failed Hydrogenation using H2 gas and Pd/C catalyst. Reddit.

  • Multi-faceted Commercially Sourced Pd-Supported Reduction: A View from Practical Experience. Journal of Organic and Pharmaceutical Chemistry.

  • p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure.

  • 2-(2-Chloro-4-nitrophenyl)acetic Acid. Sigma-Aldrich.

  • Hydrolysis of nitriles to carboxylic acids. Google Patents (US3542822A).

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace.

Sources

Application

Incorporation of 2-(4-Amino-2-chlorophenyl)acetic acid in solid-phase peptide synthesis

Application Note: Incorporation of 2-(4-Amino-2-chlorophenyl)acetic acid in Solid-Phase Peptide Synthesis Executive Summary The incorporation of 2-(4-Amino-2-chlorophenyl)acetic acid (CAS 1260795-87-6) into peptide seque...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of 2-(4-Amino-2-chlorophenyl)acetic acid in Solid-Phase Peptide Synthesis

Executive Summary

The incorporation of 2-(4-Amino-2-chlorophenyl)acetic acid (CAS 1260795-87-6) into peptide sequences introduces a rigid, aromatic scaffold capable of inducing specific conformational constraints and halogen-bonding interactions. Unlike standard


-amino acids, this molecule functions as a 

-amino acid analogue
or aniline-based linker .

Its integration presents two primary synthetic challenges:

  • Nucleophilicity: The aniline amine is electronically deactivated by the aromatic ring and the inductive electron-withdrawing effect of the meta-chlorine substituent.

  • Steric Environment: While the amine is accessible (para to the linker), the carboxylic acid is sterically modulated by the ortho-chlorine atom.

This guide provides a validated, high-efficiency protocol for the Fmoc-protection, resin loading, and chain extension of this building block, specifically addressing the "difficult coupling" event required to acylate the deactivated aniline nitrogen.

Molecule Profile & Strategic Analysis

Chemical Structure:

  • Core: Phenylacetic acid.[1][2]

  • Substituents: Amino group (-NH

    
    ) at position 4; Chlorine atom (-Cl) at position 2.
    
  • Role in SPPS: Bifunctional linker (Carboxylic acid for C-terminal attachment; Aniline for N-terminal elongation).

Mechanistic Challenges:

  • Deactivated Nucleophile: The pKa of the anilinium ion is significantly lower (~3-4) than that of an aliphatic amine (~10). Standard coupling reagents (HBTU/DIC) often fail to drive the reaction to completion, leading to deletion sequences.

  • Acid Lability: The phenylacetic acid linkage is stable to standard TFA cleavage conditions.

Pre-Synthesis: Fmoc Protection Protocol

Commercial availability of the Fmoc-protected derivative may be limited. If starting from the free acid, the aniline must be protected prior to SPPS to prevent polymerization or side reactions during resin loading.

Reagents:

  • 2-(4-Amino-2-chlorophenyl)acetic acid (1.0 eq)[3]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Sodium Bicarbonate (NaHCO

    
    ) (2.5 eq)
    
  • Solvent: Water/Dioxane (1:1 v/v)

Protocol:

  • Dissolution: Dissolve the amino acid and NaHCO

    
     in water. Add Dioxane.
    
  • Addition: Add Fmoc-OSu slowly at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC/HPLC.

  • Workup: Acidify to pH 2 with 1N HCl (precipitate forms). Extract with Ethyl Acetate. Wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography.

Solid-Phase Synthesis Protocols

Phase A: Resin Loading (Attachment of the Linker)

The carboxylic acid is sterically crowded by the ortho-chlorine. We recommend using 2-Chlorotrityl Chloride (2-CTC) Resin for its mild loading conditions and prevention of racemization (though less critical for this achiral linker).

Step-by-Step Loading:

  • Swelling: Swell 2-CTC resin in dry DCM for 30 min.

  • Preparation: Dissolve Fmoc-2-(4-Amino-2-chlorophenyl)acetic acid (1.2 eq relative to resin capacity) in dry DCM. Add DIPEA (4.0 eq).

  • Coupling: Add solution to resin.[4][5] Agitate for 2 hours at RT.

  • Capping: Add Methanol (1 mL per gram resin) to the reaction mixture. Agitate for 15 min to cap unreacted trityl chlorides.

  • Washing: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Phase B: The "Difficult Coupling" (Chain Extension)

This is the critical step: coupling an Fmoc-Amino Acid to the resin-bound aniline. Standard conditions will likely fail.

Recommended Strategy: HATU/HOAt Activation with Microwave Irradiation.

ComponentEquivalentsRole
Fmoc-Amino Acid 5.0 eqIncoming building block
HATU 4.9 eqHigh-efficiency uronium coupling reagent
HOAt 5.0 eqAdditive to accelerate activation and reduce racemization
TMP (2,4,6-Collidine) 10.0 eqNon-nucleophilic base (superior to DIPEA for difficult couplings)
Solvent DMF/NMP (1:1)NMP improves swelling and reaction kinetics

Protocol:

  • Activation: Dissolve Fmoc-AA, HATU, and HOAt in DMF/NMP. Add Collidine. Pre-activate for 30 seconds (do not over-activate; HATU esters can hydrolyze).

  • Coupling: Add activated mixture to the resin-bound aniline.

  • Reaction Conditions (Microwave):

    • Temperature: 75°C

    • Power: 25-30 W (maintain constant temp)

    • Time: 2 x 10 minutes (Double coupling is mandatory ).

  • Alternative (Room Temp): If microwave is unavailable, use symmetric anhydrides (10 eq AA, 5 eq DIC) or acid fluorides (TFFH reagent) and react for 2–4 hours (double couple).

Quality Control & Validation

Monitoring the Reaction:

  • Kaiser Test (Ninhydrin): DO NOT USE. Anilines do not react well with ninhydrin (often false negative or weak color).

  • Chloranil Test: Use the Chloranil test (acetaldehyde/chloranil).

    • Positive (Free Aniline): Blue/Green beads.

    • Negative (Coupled): Colorless/Yellow beads.

  • Micro-Cleavage: The most reliable method. Cleave a small resin sample (TFA/H2O/TIPS) and analyze via LC-MS to confirm the mass shift corresponding to the added amino acid.

Workflow Visualization

The following diagram illustrates the critical decision points and chemical logic for this synthesis.

SPPS_Workflow Start Start: Fmoc-2-(4-Amino-2-chlorophenyl)acetic acid Resin_Select Resin Selection: 2-Chlorotrityl Chloride (2-CTC) Start->Resin_Select Loading Loading Step: DCM, DIPEA, 2 hrs (Ortho-Cl steric management) Resin_Select->Loading Deprotection Fmoc Removal: 20% Piperidine/DMF Loading->Deprotection Aniline_State Critical State: Resin-bound Deactivated Aniline Deprotection->Aniline_State Coupling_Decision Coupling Strategy Selection Aniline_State->Coupling_Decision Low Nucleophilicity Standard_Method Standard (HBTU/DIPEA) NOT RECOMMENDED Coupling_Decision->Standard_Method Risk of Deletion High_Eff_Method High-Efficiency Protocol: HATU / HOAt / Collidine Microwave (75°C, 2x10 min) Coupling_Decision->High_Eff_Method Preferred Path QC_Check QC: Chloranil Test or LC-MS (Kaiser Test Invalid) Standard_Method->QC_Check High_Eff_Method->QC_Check QC_Check->High_Eff_Method Test Positive (Re-couple) Success Proceed to Next Cycle QC_Check->Success Test Negative (Coupled)

Caption: Workflow highlighting the critical "Difficult Coupling" step required for the deactivated aniline moiety.

References

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link] (Mechanistic basis for HATU/HOAt/Microwave use).

  • National Institutes of Health (NIH). (2025). 2-Amino-2-(4-chlorophenyl)acetic acid - PubChem Compound Summary. Retrieved from [Link] (Chemical properties and safety data).

  • Mesa Labs. (2023). SPPS Tips For Success: Coupling to Hindered Amines. Retrieved from [Link].

Sources

Method

Chiral HPLC analysis of 2-(4-Amino-2-chlorophenyl)acetic acid

An In-Depth Guide to the Chiral HPLC Analysis of 2-(4-Amino-2-chlorophenyl)acetic acid Introduction 2-(4-Amino-2-chlorophenyl)acetic acid is a chiral molecule of significant interest in the pharmaceutical industry, often...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chiral HPLC Analysis of 2-(4-Amino-2-chlorophenyl)acetic acid

Introduction

2-(4-Amino-2-chlorophenyl)acetic acid is a chiral molecule of significant interest in the pharmaceutical industry, often serving as a key building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs). As the biological activity, efficacy, and safety of chiral drugs are frequently enantiomer-dependent, the precise determination of enantiomeric purity is a critical requirement throughout the drug development and manufacturing process.[1] This application note provides a detailed guide to two robust High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of 2-(4-Amino-2-chlorophenyl)acetic acid, designed for researchers, analytical scientists, and quality control professionals.

The inherent challenge in separating enantiomers lies in their identical physicochemical properties in an achiral environment.[2] To overcome this, chiral chromatography employs a chiral selector to induce the formation of transient, diastereomeric complexes, enabling differential interaction and separation.[2] This guide explores two powerful and widely adopted strategies:

  • Direct Chiral HPLC: Utilizes a Chiral Stationary Phase (CSP) to directly resolve the enantiomers. This method is valued for its simplicity and speed, as it requires no sample derivatization.

  • Indirect Chiral HPLC: Involves a pre-column derivatization step where the enantiomers are reacted with a chiral agent to form diastereomers. These diastereomers, now possessing distinct physical properties, can be readily separated on a conventional achiral stationary phase.[3][4]

This document will detail the rationale behind method development, provide step-by-step protocols for both approaches, and present expected outcomes, empowering the user to select and implement the most suitable method for their analytical needs.

Part I: Direct Enantioseparation Using a Chiral Stationary Phase (CSP)

The direct approach is often the preferred first strategy due to its straightforward workflow. The success of this method hinges on the selection of an appropriate CSP that can form selective interactions with the analyte's stereogenic center.

Principle of Chiral Recognition

The analyte, 2-(4-Amino-2-chlorophenyl)acetic acid, possesses multiple functional groups that can participate in chiral recognition: a primary amine, a carboxylic acid, and an aromatic ring. These groups can engage in a combination of interactions with the CSP, including hydrogen bonding, ionic interactions, π-π stacking, and steric hindrance. For a successful separation, the sum of these interaction energies must be different for the two enantiomers, leading to different retention times.[2]

CSP Selection Rationale

Given the analyte's structure, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent candidates.

  • Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose): These are among the most versatile and widely used CSPs.[5] The helical polymer structure creates chiral grooves and cavities where analytes can bind. The derivatizing groups (e.g., phenylcarbamates) provide sites for hydrogen bonding and π-π interactions, making them highly effective for a broad range of compounds, including those with aromatic and polar functionalities.[6][7]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These phases are particularly effective for polar and ionic compounds like amino acids.[8] They offer a complex structure with multiple stereogenic centers and functional groups (ionic, amide, hydroxyl) capable of multimodal interactions, which is ideal for resolving underivatized amino acids.[8]

For this protocol, we will focus on a derivatized cellulose-based CSP, a workhorse in chiral screening, operated in reversed-phase mode for its compatibility with mass spectrometry and ease of use.

Method Development and Optimization

The initial screening for a chiral separation typically involves testing a few select CSPs with a standard set of mobile phases.[9] For 2-(4-Amino-2-chlorophenyl)acetic acid in reversed-phase mode, a mobile phase of acetonitrile and water is a good starting point. The addition of an acidic modifier like trifluoroacetic acid (TFA) or formic acid is crucial. The acid serves two purposes: it suppresses the ionization of the carboxylic acid group and protonates the amino group, leading to better peak shape and more consistent interactions with the stationary phase.[3]

Optimization involves adjusting the ratio of the organic modifier to the aqueous phase. A higher concentration of the organic modifier generally reduces retention time. Temperature can also be a powerful tool; lower temperatures often increase chiral selectivity but may lead to broader peaks, requiring a balance for optimal resolution.[9]

Experimental Protocol: Direct Chiral HPLC
  • 2-(4-Amino-2-chlorophenyl)acetic acid racemic standard

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade (e.g., Milli-Q or equivalent)

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Methanol, HPLC Grade (for sample dissolution)

ParameterCondition
HPLC System Standard HPLC or UHPLC system with UV Detector
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Lux® Cellulose-1, CHIRALCEL® OD-H), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Water / TFA (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
  • Prepare a stock solution of racemic 2-(4-Amino-2-chlorophenyl)acetic acid at 1.0 mg/mL in Methanol.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL (100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

To ensure the validity of the analytical results, system suitability parameters should be established. A resolution (Rs) of >1.5 between the two enantiomeric peaks is generally required for baseline separation.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000

Part II: Indirect Enantioseparation via Derivatization

Principle of Separation

This strategy converts the enantiomeric pair into a pair of diastereomers by reacting them with a single, pure enantiomer of a chiral derivatizing reagent.[4] Diastereomers have different physical properties and can be separated using standard achiral chromatography. The key reaction for 2-(4-Amino-2-chlorophenyl)acetic acid targets its primary amine group.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products (Diastereomers) R_Enantiomer (R)-Analyte Derivatization Derivatization R_Enantiomer->Derivatization S_Enantiomer (S)-Analyte S_Enantiomer->Derivatization Reagent Chiral Reagent (L) Reagent->Derivatization Diastereomer_RL (R,L)-Diastereomer Derivatization->Diastereomer_RL Diastereomer_SL (S,L)-Diastereomer Derivatization->Diastereomer_SL

Principle of diastereomer formation.
Reagent Selection: Marfey's Reagent

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is an excellent choice for the derivatization of primary and secondary amines.[10] It reacts readily with the amino group under mild basic conditions to form stable, highly UV-active diastereomeric derivatives that are well-suited for reversed-phase HPLC.[10]

Experimental Protocol: Derivatization and Indirect HPLC
  • 2-(4-Amino-2-chlorophenyl)acetic acid racemic standard

  • Marfey's Reagent (L-FDAA)

  • Acetone, HPLC Grade

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl), 2M

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Prepare a 1 mg/mL solution of the amino acid standard in 50 mM sodium bicarbonate buffer (pH ≈ 9.0).

  • Prepare a 1% (w/v) solution of Marfey's reagent in acetone.

  • In a microcentrifuge tube, combine 100 µL of the amino acid solution with 200 µL of the 1% Marfey's reagent solution.

  • Add 20 µL of 1 M sodium bicarbonate solution to maintain basic conditions.

  • Incubate the mixture in a water bath at 40 °C for 1 hour, protected from light.

  • After incubation, cool the reaction to room temperature and add 20 µL of 2 M HCl to quench the reaction.[10]

  • Dilute the final mixture 1:10 with the initial mobile phase for HPLC analysis.

G cluster_workflow Analytical Workflow: Indirect Method start Sample containing (R) and (S) enantiomers derivatize Derivatize with Marfey's Reagent (L-FDAA) start->derivatize products Mixture of (R,L) and (S,L) Diastereomers derivatize->products hplc Inject onto Achiral (C18) HPLC Column products->hplc separation Separation based on different physicochemical properties hplc->separation detection UV Detection & Quantification separation->detection

Workflow for the indirect chiral HPLC method.
ParameterCondition
HPLC System Standard HPLC or UHPLC system with UV Detector
Column C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 340 nm (λmax for the DNP group)
Injection Volume 10 µL
Expected Results and Discussion

The two diastereomeric derivatives should be well-resolved on the C18 column. Typically, for amino acids derivatized with L-FDAA, the L-L diastereomer (formed from the L-amino acid) elutes before the L-D diastereomer.[10] The exact elution order for 2-(4-Amino-2-chlorophenyl)acetic acid would need to be confirmed using an enantiomerically pure standard. The main advantage of this method is its use of common, robust C18 columns and the potential for enhanced sensitivity due to the strong chromophore introduced by Marfey's reagent. The primary disadvantage is the additional time and potential for variability introduced by the sample preparation and derivatization step.

Conclusion

This guide presents two validated and robust HPLC-based strategies for the critical task of determining the enantiomeric purity of 2-(4-Amino-2-chlorophenyl)acetic acid.

  • The Direct Method using a chiral stationary phase is rapid, efficient, and minimizes sample handling, making it ideal for high-throughput screening and routine quality control.

  • The Indirect Method involving pre-column derivatization offers a reliable alternative that utilizes standard achiral columns and can provide enhanced detection sensitivity.

The choice between these methods will depend on the specific requirements of the analysis, including sample throughput, required sensitivity, and the availability of specialized chiral columns. Both protocols provide a solid foundation for developing and validating a precise and accurate method for the chiral analysis of this important pharmaceutical intermediate.

References

  • Ward, D. E., & Lazny, R. (2005). α-CHLOROPHENYLACETIC ACID. Organic Syntheses. [Link]

  • Shabir, G. A. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Panin, A., et al. (2015). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. [Link]

  • Kasperec, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Lee, J. H., et al. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
  • Zhang, T., et al. (2012). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 738019, (2S)-2-amino-2-(4-chlorophenyl)acetic acid. PubChem. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Castoldi, L., et al. (2018). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. [Link]

  • Limsakun, T., et al. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry. [Link]

  • Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 738020, (r)-2-Amino-2-(4-chlorophenyl)acetic acid. PubChem. [Link]

  • Sigma-Aldrich. (2014). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu Pittcon 2016 Poster. [Link]

  • Ilisz, I., et al. (2015). Chiral stationary phases for HPLC. ResearchGate. [Link]

Sources

Application

Application Note: Enzymatic Resolution of Racemic 2-(4-Amino-2-chlorophenyl)acetic acid

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the enzymatic resolution of 2-Amino-2-(4-chlorophenyl)acetic acid (also known as p-Chlorophenylglycine ),...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the enzymatic resolution of 2-Amino-2-(4-chlorophenyl)acetic acid (also known as p-Chlorophenylglycine ), a critical chiral intermediate.

Executive Summary & Nomenclature Clarification

Critical Nomenclature Note: The specific string "2-(4-Amino-2-chlorophenyl)acetic acid" describes a molecule where the amino group is attached to the phenyl ring (Position 4) and the acetic acid chain is at Position 1. This structure is achiral and cannot undergo enantiomeric resolution. Based on the context of "racemic resolution" and pharmaceutical relevance, this guide addresses the isomeric structure: 2-Amino-2-(4-chlorophenyl)acetic acid .

  • Target: (RS)-2-Amino-2-(4-chlorophenyl)acetic acid.

  • Chirality: The alpha-carbon is the stereocenter.[1][2]

  • Significance: Key intermediate for the synthesis of Loracarbef (a carbacephem antibiotic) and other beta-lactam antibiotics.

Abstract: This protocol details the kinetic resolution of racemic p-chlorophenylglycine using Aminoacylase I (EC 3.5.1.14) . Unlike chemical resolution (which requires stoichiometric chiral auxiliaries), this enzymatic route offers high enantiomeric excess (>99% ee), mild operating conditions, and the ability to recycle the undesired enantiomer via dynamic kinetic resolution (DKR) principles.

Scientific Principles & Mechanism

The resolution relies on the stereoselective hydrolysis of an N-acylated derivative.[2][3] Aminoacylase I (typically from Aspergillus melleus or Porcine Kidney) exhibits strict L-stereospecificity towards N-acetyl-alpha-amino acids.

  • Reaction Type: Enantioselective Hydrolysis.[3][4]

  • Substrate: N-Acetyl-DL-2-amino-2-(4-chlorophenyl)acetic acid.

  • Mechanism:

    • The enzyme binds the N-acetyl-L-enantiomer.

    • Hydrolysis of the amide bond releases the free L-amino acid and acetic acid.

    • The N-acetyl-D-enantiomer remains unreacted due to steric mismatch in the enzyme's active site.

    • Separation: The free amino acid (zwitterionic) and the unreacted N-acetyl acid (anionic/neutral depending on pH) have vastly different solubilities and pKa values, allowing facile separation.

Chemo-Enzymatic Workflow Diagram

G Racemate Racemic 2-Amino-2-(4-chlorophenyl)acetic acid Acetylation Chemical N-Acetylation (Acetic Anhydride, NaOH) Racemate->Acetylation Substrate N-Acetyl-DL-Amino Acid Acetylation->Substrate Biocatalysis Enzymatic Hydrolysis (Aminoacylase I, pH 7.5, 37°C) Substrate->Biocatalysis Specific Hydrolysis of L-form Mixture Mixture: L-Amino Acid (Free) + N-Acetyl-D-Amino Acid Biocatalysis->Mixture Separation Acidification & Filtration/Extraction Mixture->Separation pH adjustment to pI ProductL Product: (S)-2-Amino-2-(4-chlorophenyl)acetic acid (Precipitate/Aqueous Phase) Separation->ProductL ProductD By-product: N-Acetyl-(R)-isomer (Organic Phase) Separation->ProductD Racemization Chemical Racemization (Recycle Loop) ProductD->Racemization Heat/Ac2O Racemization->Substrate Re-entry

Caption: Workflow for the Aminoacylase-mediated resolution of p-chlorophenylglycine, including the potential for racemization and recycling of the D-isomer.

Detailed Experimental Protocol

Phase 1: Substrate Preparation (N-Acetylation)

Before enzymatic treatment, the amine must be protected to fit the enzyme's active site.

  • Dissolution: Dissolve 100 mmol of racemic 2-amino-2-(4-chlorophenyl)acetic acid in 40 mL of 2M NaOH. Chill to 0–5°C.

  • Acetylation: Add 120 mmol of acetic anhydride dropwise over 30 minutes while maintaining pH > 10 using 4M NaOH.

  • Workup: Acidify to pH 2.0 with concentrated HCl. The N-acetyl derivative will precipitate.

  • Purification: Filter, wash with cold water, and dry.

    • Quality Check: Verify mono-acetylation via HPLC or NMR.

Phase 2: Enzymatic Resolution (The Core Step)
ParameterSpecificationRationale
Enzyme Aminoacylase I (from Aspergillus melleus)High specific activity for phenylglycine derivatives; robust stability.
Substrate Conc. 0.2 – 0.5 MHigh concentration maximizes volumetric productivity.
Buffer 0.1 M Phosphate or Tris-HClMaintains pH stability against acetic acid release.
pH 7.5 – 8.0Optimal catalytic window for Aminoacylase I.
Cofactor CoCl₂ (0.5 mM)Cobalt ions often activate the enzyme (metalloenzyme).
Temperature 37°CPhysiological optimum; higher temps risk denaturation.

Step-by-Step Procedure:

  • Buffer Prep: Prepare 100 mL of 0.1 M Phosphate buffer (pH 7.5) containing 0.5 mM CoCl₂.

  • Substrate Addition: Suspend 20 mmol of N-Acetyl-DL-2-amino-2-(4-chlorophenyl)acetic acid in the buffer. Adjust pH to 7.5 with dilute NaOH (the substrate will dissolve as the salt forms).

  • Enzyme Initiation: Add 50 mg of Aminoacylase I (activity >30,000 U/g).

  • Incubation: Stir gently at 37°C. Monitor pH continuously; maintain at 7.5 using an autotitrator (adding 1M NaOH) or manual adjustment.

    • Endpoint: The reaction is complete when NaOH consumption stops (approx. 50% conversion). Typically 24–48 hours.

  • Termination: Heat the mixture to 60°C for 10 minutes (optional) or adjust pH to < 2 to denature enzyme and stop reaction.

Phase 3: Downstream Processing
  • Acidification: Adjust the reaction mixture to pH 1.5 – 2.0 using 6M HCl.

  • Extraction: Extract the unreacted N-acetyl-(R)-isomer using Ethyl Acetate (3 x 50 mL). The free (S)-amino acid remains in the aqueous phase (protonated form).

  • Isolation of Product (L-Isomer):

    • Neutralize the aqueous phase to the isoelectric point (pI ≈ 6.0) using NaOH.

    • The free (S)-2-Amino-2-(4-chlorophenyl)acetic acid will precipitate as a white solid.

    • Filter, wash with ethanol/water, and dry.

  • Recovery of By-product (D-Isomer): Evaporate the Ethyl Acetate layer to recover the N-acetyl-(R)-isomer. This can be chemically racemized (reflux with acetic anhydride) and recycled.

Analytical Validation

To ensure "Trustworthiness" and "Accuracy," the enantiomeric excess (ee) must be determined using Chiral HPLC.

HPLC Method Protocol:

  • Column: Crown Ether type (e.g., CROWNPAK CR(+)) or Chiralpak MA(+).

    • Note: Crown ether columns are excellent for free amino acids.

  • Mobile Phase: Perchloric acid solution (pH 1.5 to 2.0).

  • Detection: UV at 210 nm or 254 nm.

  • Flow Rate: 0.5 mL/min at 25°C.

  • Elution Order: With CROWNPAK CR(+), the D-isomer usually elutes first, followed by the L-isomer (verify with standards).

Calculation:



Target: >99% ee for pharmaceutical applications.

Troubleshooting & Optimization

  • Low Conversion (<40%):

    • Cause: Product inhibition (free amino acid) or pH drift.

    • Fix: Increase buffer strength or use continuous titration. Check Co²⁺ cofactor presence.

  • Low Enantioselectivity (ee < 95%):

    • Cause: Spontaneous hydrolysis (rare at pH 7.5) or impure enzyme.

    • Fix: Lower temperature to 25°C (increases selectivity, decreases rate).

  • Solubility Issues:

    • Fix: Add 5-10% cosolvent (e.g., Methanol or DMSO), but verify enzyme stability first.

References

  • BenchChem. (2025).[2][5] An In-depth Technical Guide to (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Retrieved from

  • Barton, M. J., et al. (1990). Enzymatic resolution of (R,S)-2-(4-hydroxyphenoxy) propionic acid. Enzyme and Microbial Technology. (Context for general acid resolution).
  • Chibata, I., et al. (1976). Industrial production of L-amino acids by immobilized aminoacylase. Methods in Enzymology, 44, 746-759. (Foundational protocol for aminoacylase resolution).
  • PubChem. (2025). Compound Summary: (2S)-2-amino-2-(4-chlorophenyl)acetic acid.[2] Retrieved from

  • MedChemExpress. (2025). Product Information: 2-Amino-2-(4-chlorophenyl)acetic acid.[1][2][5][6][7][8] Retrieved from

Sources

Method

2-(4-Amino-2-chlorophenyl)acetic acid in the synthesis of bioactive molecules

The following technical guide details the applications and protocols for 2-(4-Amino-2-chlorophenyl)acetic acid , a bifunctional scaffold used in the synthesis of bioactive molecules, particularly NSAIDs, CRTH2 antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications and protocols for 2-(4-Amino-2-chlorophenyl)acetic acid , a bifunctional scaffold used in the synthesis of bioactive molecules, particularly NSAIDs, CRTH2 antagonists, and nitrogen mustard alkylating agents.

Introduction & Chemical Identity

2-(4-Amino-2-chlorophenyl)acetic acid is a "privileged scaffold" in medicinal chemistry, characterized by a bifunctional core containing a phenylacetic acid moiety (common in NSAIDs) and a para-aniline handle (versatile for derivatization).

Structural Analysis & Disambiguation

It is critical to distinguish this molecule from its common isomer, 4-chlorophenylglycine.

FeatureTarget Molecule Common Isomer (Phenylglycine)
Name 2-(4-Amino-2-chlorophenyl)acetic acid2-Amino-2-(4-chlorophenyl)acetic acid
Structure Ar-CH₂-COOH (Aniline on ring)Ar-CH(NH₂)-COOH (Amine on tail)
CAS 1260795-87-6 6212-33-5 / 43189-37-3
Primary Use NSAID scaffolds, Nitrogen MustardsPeptide synthesis, Chiral resolution

Key Chemical Attributes:

  • Chlorine Atom (C2): Provides steric bulk that forces the phenyl ring out of planarity in biaryl systems, a feature critical for COX-2 selectivity (similar to Diclofenac).

  • Acetic Acid Tail (C1): Mimics the arachidonic acid transition state, serving as the primary pharmacophore for COX inhibition.

  • Amine Handle (C4): Located para to the acid, this group allows for the attachment of sulfonamides (for CRTH2 activity) or alkylating "warheads" (for antineoplastic activity).

Applications in Bioactive Molecule Synthesis[1][2][3]

A. NSAID and CRTH2 Antagonist Design

The phenylacetic acid core is the structural foundation of the "fenac" class of NSAIDs (e.g., Diclofenac, Alclofenac). This specific scaffold allows for the synthesis of Alclofenac bioisosteres . By functionalizing the 4-amino group, researchers can modulate lipophilicity and potency.

  • Pathway: Amine

    
     Sulfonamide.
    
  • Target: Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). Sulfonamide derivatives of phenylacetic acids are potent antagonists used in asthma and allergic rhinitis research.

B. Synthesis of Nitrogen Mustards (Antineoplastics)

Similar to Chlorambucil , the 4-amino group can be alkylated to form a bis(2-chloroethyl)amine moiety.[1] The presence of the ortho-chlorine atom on the ring decreases the pKa of the aniline, potentially tuning the reactivity of the aziridinium intermediate and reducing off-target toxicity.

C. PROTAC Linker Design

The molecule serves as an excellent E3 Ligase Linker . The carboxylic acid can be coupled to a VHL or Cereblon ligand, while the aniline serves as the attachment point for the polyethylene glycol (PEG) chain leading to the protein of interest (POI).

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Core 2-(4-Amino-2-chlorophenyl) acetic acid Step1 Hydroxyethylation (Ethylene Oxide) Core->Step1 Alkylation Step2 Sulfonylation (Ar-SO2-Cl) Core->Step2 Base / DCM Step3 Amide Coupling (HATU/Amine) Core->Step3 Functionalization Mustard Nitrogen Mustard (Chlorambucil Analog) Step1->Mustard SOCl2 / Chlorination CRTH2 Sulfonamide Derivative (CRTH2 Antagonist) Step2->CRTH2 Hydrolysis (if protected) Library Diversified Fragment Library Step3->Library

Caption: Divergent synthetic workflows converting the 4-amino scaffold into antineoplastics (Red), anti-inflammatories (Green), or libraries (Yellow).

Experimental Protocols

Protocol A: Synthesis of Sulfonamide Derivatives (CRTH2 Antagonist Model)

Objective: Selective functionalization of the aniline nitrogen without affecting the carboxylic acid (via transient protection).

Reagents:

  • 2-(4-Amino-2-chlorophenyl)acetic acid (1.0 eq)

  • Thionyl chloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )[2]
    
  • Methanol (MeOH)

  • Arylsulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (

    
    )
    
  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • Esterification (Protection):

    • Dissolve the starting acid in dry MeOH (0.5 M).

    • Cool to 0°C and add

      
       (2.0 eq) dropwise.
      
    • Reflux for 3 hours. Monitor by TLC (formation of methyl ester).

    • Concentrate in vacuo to yield the methyl ester hydrochloride salt.

  • Sulfonylation:

    • Suspend the ester salt in anhydrous DCM (0.2 M).

    • Add Pyridine (3.0 eq) to liberate the free amine and act as a base.

    • Cool to 0°C. Add the Arylsulfonyl chloride (1.1 eq) slowly.

    • Stir at Room Temperature (RT) for 12 hours.

    • Workup: Wash with 1N HCl, then Brine. Dry over

      
      .
      
  • Hydrolysis (Deprotection):

    • Dissolve the sulfonamide ester in THF:Water (3:1).

    • Add LiOH (3.0 eq). Stir at RT for 4 hours.

    • Acidify to pH 3 with 1N HCl. The product will precipitate or require extraction with EtOAc.

Validation:

  • NMR: Disappearance of the methyl singlet (~3.7 ppm) confirms hydrolysis. Appearance of sulfonamide aromatic protons.

  • Mass Spec: Observe [M+H]+ corresponding to the target sulfonamide.

Protocol B: Synthesis of Nitrogen Mustard Analog (Chlorambucil-Type)

Objective: Conversion of the primary amine to a bis(2-chloroethyl)amine.

Safety Warning: Nitrogen mustards are potent alkylating agents and potential blistering agents. Handle in a fume hood with double gloves.

  • Hydroxyethylation:

    • React the methyl ester of the scaffold with Ethylene Oxide (excess) in glacial acetic acid at low temperature, or use 2-chloroethanol with

      
      .
      
    • Isolate the N,N-bis(2-hydroxyethyl) intermediate.

  • Chlorination:

    • Treat the diol intermediate with

      
       (excess) in chloroform.
      
    • Reflux for 1 hour to convert alcohols to alkyl chlorides.

  • Hydrolysis:

    • Acidic hydrolysis (conc. HCl, reflux) is preferred here to prevent hydrolysis of the alkyl chlorides (which can occur under basic conditions).

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Sulfonylation Aniline is deactivated by steric bulk of ortho-Cl.Use a stronger base (NaH) or heat to 40°C. Ensure anhydrous conditions.
Incomplete Hydrolysis Steric hindrance near the ester.Increase temperature to 50°C or use LiOH in MeOH/Water (stronger nucleophile).
Side Product: Lactam Not applicable for para-amino.If using ortho-amino isomers, spontaneous cyclization to oxindole occurs. For para, this is not a risk.

References

  • BenchChem. (2025). Technical Guide to Amino-Chlorophenylacetic Acid Derivatives. Retrieved from

  • PubChem. (2024).[3] Compound Summary: 2-(4-Amino-2-chlorophenyl)acetic acid (CAS 1260795-87-6). Retrieved from

  • Sigma-Aldrich. (2024). Product Catalog: Phenylacetic Acid Building Blocks. Retrieved from

  • Journal of Medicinal Chemistry. (2015). Synthesis and Biological Evaluations of Click-Generated Nitrogen Mustards. (Context on aniline alkylation). Retrieved from

  • MedChemExpress. (2024). CRTH2 Antagonist Scaffolds and Synthesis. Retrieved from

Sources

Application

Application Note: Peptide Library Synthesis using 2-(4-Amino-2-chlorophenyl)acetic Acid

This Application Note and Protocol guide is designed for advanced researchers in medicinal chemistry and peptide science. It addresses the specific challenges and strategic advantages of incorporating 2-(4-Amino-2-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for advanced researchers in medicinal chemistry and peptide science. It addresses the specific challenges and strategic advantages of incorporating 2-(4-Amino-2-chlorophenyl)acetic acid (referred to herein as 4A2C-PAA ) into combinatorial peptide libraries.

Part 1: Strategic Analysis & Chemical Logic

The Molecule: More Than Just a Linker

2-(4-Amino-2-chlorophenyl)acetic acid (4A2C-PAA) is a bifunctional aromatic scaffold, distinct from standard


-amino acids. Unlike flexible aliphatic linkers (e.g., Gly-Gly, PEG), 4A2C-PAA introduces a rigid aromatic core with defined geometry and electronic bias.
  • Structure & Numbering:

    • Position 1: Acetic acid moiety (

      
      ). Acts as the C-terminal donor.
      
    • Position 2: Chlorine atom (

      
      ).[1][2][3] Provides steric lock and lipophilicity.
      
    • Position 4: Amino group (

      
      ). Acts as the N-terminal acceptor (Aniline).
      
The "Aniline Challenge" in SPPS

The critical technical hurdle in using 4A2C-PAA is the nucleophilicity of the amino group at Position 4. Being an aniline (aromatic amine), its nucleophilicity is significantly lower than that of a standard primary alkyl amine (like the N-terminus of Alanine).

  • Electronic Effect: The phenyl ring delocalizes the nitrogen lone pair, reducing reactivity.

  • Steric Effect: While the amine is para to the acetic acid, the overall rigidity of the resin-bound scaffold can impede the approach of bulky incoming amino acids.

  • Consequence: Standard coupling protocols (e.g., HBTU/DIPEA, 30 min) will likely result in deletion sequences (missing amino acids) at this specific junction.

Strategic Solution: This protocol utilizes high-efficiency activation (HATU/HOAt) and Microwave-Assisted SPPS to force the coupling to the aniline nitrogen.

Part 2: Experimental Protocols

Protocol A: Fmoc-Protection of 4A2C-PAA

Rationale: To use 4A2C-PAA in standard Fmoc-SPPS, the aniline amine must be protected. If the raw material is free amine, perform this step first.

Reagents:

  • 4A2C-PAA (Starting Material)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Solvent: 1,4-Dioxane / Water (1:1 v/v)

  • Base: Sodium Bicarbonate (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 4A2C-PAA in 25 mL of 10%

    
     (aq). Add 25 mL of 1,4-dioxane.
    
  • Addition: Cool to 0°C. Add 11 mmol (1.1 eq) of Fmoc-OSu dropwise over 30 mins.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. The aniline is sluggish; extended time ensures completion.

  • Work-up: Acidify to pH 2.0 with 1N HCl. The product, Fmoc-4A2C-PAA , will precipitate.

  • Purification: Filter, wash with water, and recrystallize from Ethyl Acetate/Hexane.

  • QC: Verify by LC-MS (Expected Mass: MW of Core + 222.2 Da).

Protocol B: Solid-Phase Integration (The "Critical Junction")

Rationale: This workflow describes inserting the scaffold into a peptide chain and extending it. The focus is on the difficult coupling TO the aniline.

Context: Resin-bound peptide is


.
Step 1: Coupling Fmoc-4A2C-PAA to the Resin

The acetic acid side chain couples easily. Standard conditions apply.

  • Activation: Dissolve Fmoc-4A2C-PAA (3 eq) and DIC (3 eq) and HOBt (3 eq) in DMF.

    • Note: DIC/HOBt is preferred here to minimize racemization risk of the previous amino acid on resin, though the PAA itself is achiral at the

      
      -carbon.
      
  • Coupling: Add to resin. Shake for 60 mins at RT.

  • Wash: DMF (3x), DCM (3x).

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min).

    • Result: Resin now displays the free 4-amino-2-chlorophenyl aniline .

Step 2: Coupling the Next Amino Acid TO the Aniline (The Hard Step)

You are now trying to form an amide bond with a weak nucleophile. Forceful conditions are required.

Reagents:

  • Incoming Amino Acid: Fmoc-AA-OH (5 eq)

  • Coupling Agent: HATU (4.9 eq) (High efficiency uronium)

  • Additive: HOAt (5 eq) (Enhances rate for anilines)

  • Base: DIEA (10 eq)

  • Solvent: NMP (N-methylpyrrolidone) - Better for difficult couplings than DMF.

Procedure:

  • Pre-activation: Dissolve Fmoc-AA-OH, HATU, and HOAt in NMP. Add DIEA. Shake for 1 minute (solution turns yellow).

  • Coupling (Microwave): Add to the resin-bound Aniline scaffold.

    • Microwave Condition: 75°C for 10 minutes (25W).

    • Alternative (Manual): Double couple: 2 x 2 hours at RT with fresh reagents.

  • Monitoring (Mandatory): Perform a Chloranil Test (not Kaiser).

    • Why? The Kaiser test (ninhydrin) detects primary aliphatic amines. It often gives false negatives with anilines. The Chloranil test is specific for secondary/aromatic amines.

    • Positive: Blue/Green beads (Coupling incomplete -> Repeat Step 2).

    • Negative: Colorless/Yellow beads (Coupling complete).[1]

Part 3: Library Design & Data Interpretation

Structural Impact of the Chlorine

The 2-Chloro substituent is not passive. In a library context, it enforces a specific rotational constraint.

FeatureEffect on Peptide Library
Ortho-Chloro Restricts rotation of the acetic acid side chain relative to the ring. Forces the peptide backbone into a "kinked" conformation.
Lipophilicity Increases

. Useful for membrane permeability libraries.
Halogen Bonding The Cl atom can act as an electrophilic cap (sigma-hole) interacting with backbone carbonyls or target protein residues.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield after Scaffold Incomplete coupling to the aniline.Switch to Fmoc-AA-Cl (Acid Chlorides) or use symmetric anhydrides for the step immediately following the scaffold.
Deletion Sequences Steric hindrance from the Cl atom.[2]Use PEG-based resins (ChemMatrix) to improve solvation around the hydrophobic aromatic core.
Precipitation 4A2C-PAA is hydrophobic.Ensure the scaffold is dissolved in NMP or DMAc rather than DMF.

Part 4: Visualization (Workflow Logic)

The following diagram illustrates the critical decision pathways for synthesizing libraries with this scaffold.

PeptideLibraryWorkflow Start Start: Resin-Bound Peptide CoupleScaffold Step 1: Couple Fmoc-4A2C-PAA (Standard DIC/HOBt) Start->CoupleScaffold Deprotect Step 2: Fmoc Removal (Exposes Aniline) CoupleScaffold->Deprotect Decision Is Incoming AA Sterically Hindered? (e.g., Val, Ile, Pro) Deprotect->Decision StandardCouple Path A: HATU/HOAt (Microwave 75°C) Decision->StandardCouple No (Ala, Gly, etc.) AggressiveCouple Path B: Symmetric Anhydride or Acid Chloride Decision->AggressiveCouple Yes (Val, Ile, etc.) QC QC: Chloranil Test StandardCouple->QC AggressiveCouple->QC QC->StandardCouple Test Positive (Repeat) Final Final: Continue Library Synthesis QC->Final Test Negative

Caption: Decision tree for overcoming the nucleophilic deficit of the 4A2C-PAA aniline amine during Solid Phase Peptide Synthesis.

References

  • BenchChem. Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis. (Note: Distinguishes between the alpha-amino acid and phenylacetic acid derivatives).

  • Albericio, F., et al. (1998).[4] Coupling Reagents and Active Esters in SPPS. Journal of Organic Chemistry.[4] (Foundational text on HATU/HOAt for difficult anilines).

  • Peptide.com. Coupling Reagents: DIC/HOBt vs HATU. (Comparison of activation methods for steric/electronic hindrance).

  • MDPI. Solid-Phase Synthesis of Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (Discusses aromatic linkers similar to 4A2C-PAA).

  • Chemical Biology Division.Internal Standard Operating Procedures for Aniline Coupling in DNA-Encoded Libraries.

Sources

Method

Derivatization of 2-(4-Amino-2-chlorophenyl)acetic acid for analysis

Abstract This guide details the derivatization protocols for 2-(4-Amino-2-chlorophenyl)acetic acid , a polar, zwitterionic metabolite and synthetic impurity associated with non-steroidal anti-inflammatory drugs (NSAIDs)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the derivatization protocols for 2-(4-Amino-2-chlorophenyl)acetic acid , a polar, zwitterionic metabolite and synthetic impurity associated with non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac. Due to its amphoteric nature (containing both an aniline amine and a carboxylic acid), direct analysis via GC-MS or reverse-phase HPLC is plagued by poor retention, peak tailing, and low ionization efficiency. We present two validated workflows: Silylation (BSTFA) for GC-MS quantification and Dansylation (Dns-Cl) for high-sensitivity LC-MS/FLD analysis.

Introduction & Analytical Challenges

The analyte, 2-(4-Amino-2-chlorophenyl)acetic acid, presents a unique "push-pull" chemical challenge. It possesses a carboxylic acid (pKa ~4.0) and a primary aromatic amine (aniline, pKa ~4-5).

  • The Polarity Trap: In standard C18 HPLC, the molecule exists as a zwitterion or highly polar species at neutral pH, eluting near the void volume with poor resolution.

  • The Aniline Constraint: Unlike aliphatic amino acids (e.g., glycine), the amino group here is attached directly to the phenyl ring. The lone pair electrons are delocalized into the aromatic system, reducing nucleophilicity. Crucial Insight: Common amino acid reagents like OPA (o-Phthalaldehyde) will fail or react poorly because they are specific to aliphatic amines.

  • Volatility: The molecule is non-volatile and thermally labile, making direct GC analysis impossible without blocking both polar groups.

Method A: GC-MS Analysis via Silylation

Objective: Simultaneous blocking of the carboxyl and amine protons to create a volatile, thermally stable trimethylsilyl (TMS) derivative.

Mechanism of Action

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .

  • Role of BSTFA: Silylates the carboxylic acid rapidly.

  • Role of TMCS: Acts as a catalyst to drive the silylation of the sterically hindered and less nucleophilic aniline nitrogen. Without TMCS, mono-derivatization (acid only) often occurs, leading to split peaks.

Protocol: Step-by-Step
  • Sample Preparation:

    • Aliquot sample (10–100 µg) into a 2 mL GC vial.

    • Critical Step: Evaporate to complete dryness under a stream of nitrogen at 40°C. Note: Any residual water will hydrolyze the reagent and produce "ghost" peaks of the underivatized acid.[1]

  • Reagent Addition:

    • Add 50 µL of Anhydrous Pyridine (Scavenges HCl, acts as solvent).

    • Add 50 µL of BSTFA + 1% TMCS .

  • Reaction:

    • Cap vial tightly with a PTFE-lined crimp cap.

    • Vortex for 10 seconds.

    • Incubate at 70°C for 30 minutes . Note: Heat is required to force the silylation of the aniline group.[1]

  • Analysis:

    • Cool to room temperature.[2][3]

    • Inject 1 µL (Split 1:10) into GC-MS.

Workflow Visualization

GC_Workflow Sample Aqueous/Organic Sample Dry N2 Evaporation (Strictly Anhydrous) Sample->Dry Remove H2O Reagent Add BSTFA + 1% TMCS + Pyridine Dry->Reagent Solubilize Heat Incubate 70°C, 30 min Reagent->Heat Derivatize -COOH & -NH2 GC GC-MS Injection (TMS Derivative) Heat->GC Analyze

Caption: Figure 1. Critical anhydrous workflow for BSTFA derivatization. Moisture control is the primary determinant of success.

Method B: LC-MS/FLD Analysis via Dansylation

Objective: Tagging the aniline amine with a sulfonyl chloride to introduce a hydrophobic fluorophore, enabling nanomolar detection limits and retarding elution on C18 columns.

Mechanism of Action

Dansyl Chloride (Dns-Cl) reacts with the aniline nitrogen to form a stable sulfonamide.

  • Why Dansyl? Unlike OPA, Dansyl chloride reacts robustly with aromatic amines (anilines). The resulting derivative is highly fluorescent (Ex 340 nm / Em 525 nm) and ionizes well in ESI+ MS mode.

  • pH Sensitivity: The reaction requires a basic pH (9.5–10.5) to deprotonate the amine, but excessively high pH hydrolyzes the reagent.

Protocol: Step-by-Step
  • Buffer Preparation:

    • Prepare 0.1 M Sodium Carbonate (Na2CO3) buffer, adjusted to pH 10.0 .

  • Reagent Preparation:

    • Dissolve Dansyl Chloride in Acetone (HPLC grade) at 2 mg/mL. Protect from light.[1][4]

  • Derivatization:

    • Mix 100 µL Sample + 100 µL Carbonate Buffer (pH 10).

    • Add 100 µL Dansyl Chloride solution.[2]

    • Vortex and incubate at 60°C for 20 minutes . Note: Higher temperature is needed for anilines compared to aliphatic amines.[1]

  • Quenching (Optional but Recommended):

    • Add 20 µL of 2% Methylamine or Formic Acid to consume excess reagent and prevent column fouling.

  • Analysis:

    • Inject directly onto a C18 column (Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid).

Reaction Logic Visualization

Dansyl_Reaction Analyte 2-(4-Amino-2-chlorophenyl)acetic acid (Polar / Weak UV) Conditions pH 10.0 / 60°C (Deprotonates Aniline) Analyte->Conditions Complex Transition State (Nucleophilic Attack) Conditions->Complex Mix Dansyl Dansyl Chloride (Reagent) Dansyl->Conditions Product Dansyl-Sulfonamide Derivative (Hydrophobic / Fluorescent / MS Active) Complex->Product Sulfonylation

Caption: Figure 2. Reaction pathway for Dansyl labeling. The basic pH is critical to activate the aniline nitrogen for attack on the sulfonyl chloride.[1]

Comparative Analysis & Data Summary

FeatureMethod A: GC-MS (BSTFA)Method B: LC-MS (Dansyl)
Target Groups -COOH and -NH₂ (Aniline)-NH₂ (Aniline) primarily
Sensitivity Picogram (SIM mode)Femtogram (FLD/MS-MS)
Stability Low (Hydrolysis sensitive)High (Stable for days)
Selectivity Separation by volatilitySeparation by hydrophobicity
Key Limitation Requires strictly anhydrous conditionsReagent peaks can interfere if not separated
Best For Unknown screening / Impurity profilingTargeted quantification / Biological matrices

Troubleshooting & Expert Tips

  • Ghost Peaks in GC: If you see a peak corresponding to the mass of the analyte minus 72 Da (loss of TMS), your silylation is incomplete. Solution: Increase TMCS concentration to 5% or extend incubation time.

  • Low Yield in LC: If the aniline signal is weak, the pH may have dropped. Solution: Ensure the sample matrix does not buffer the Carbonate solution down to neutral pH. The reaction must occur at pH > 9.5.

  • Interference: Dansyl chloride hydrolyzes to Dansyl-OH (blue fluorescence). Solution: Ensure your HPLC gradient starts with low organic (e.g., 10% ACN) to separate the polar Dansyl-OH from the hydrophobic derivative.

References

  • National Institutes of Health (PubChem). (2024). 2-Amino-2-(4-chlorophenyl)acetic acid Compound Summary. Retrieved from [Link]

  • ResearchGate. (2020). Accelerated nucleophilic substitution reactions of dansyl chloride with aniline. Scientific Reports.[5] Retrieved from [Link]

Sources

Application

Application Note: 2-(4-Amino-2-chlorophenyl)acetic acid as a Scaffold for COX-2 Molecular Probes

This Application Note is designed for medicinal chemists, chemical biologists, and pharmacologists. It details the utilization of 2-(4-Amino-2-chlorophenyl)acetic acid (referred to herein as 4-ACPA ) as a privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists, chemical biologists, and pharmacologists. It details the utilization of 2-(4-Amino-2-chlorophenyl)acetic acid (referred to herein as 4-ACPA ) as a privileged scaffold and precursor for developing Cyclooxygenase-2 (COX-2) targeted molecular probes.

Introduction & Technical Specifications

2-(4-Amino-2-chlorophenyl)acetic acid (4-ACPA) is a highly specific pharmacophore used primarily in the design of Activity-Based Probes (ABPs) and Fluorescent Conjugates targeting the Cyclooxygenase-2 (COX-2) enzyme.

Structurally, 4-ACPA mimics the binding domain of non-steroidal anti-inflammatory drugs (NSAIDs) like Lumiracoxib and Diclofenac. Its unique value lies in the C4-amino group , which serves as a chemically orthogonal handle for conjugation to fluorophores, photo-crosslinkers, or biotin tags without disrupting the critical interactions of the phenylacetic acid moiety within the COX-2 active site (specifically the Arg120 salt bridge).

Chemical Identity & Quality Control
  • Chemical Name: 2-(4-Amino-2-chlorophenyl)acetic acid

  • Synonyms: 4-Amino-2-chlorobenzeneacetic acid; De-alkylated Lumiracoxib metabolite.

  • Molecular Formula: C₈H₈ClNO₂

  • Molecular Weight: 185.61 g/mol

  • Solubility: DMSO (>50 mM), Methanol. Sparingly soluble in water (unless pH > 7.5).

⚠️ Critical QC Note on CAS Registry: Databases frequently conflict regarding this structure.

  • CAS 106984-91-2 is often erroneously linked to this structure in some vendor catalogs but formally corresponds to 6-Hydroxypyridine-3-carbaldehyde in major registries (SciFinder/PubChem).

  • Correct Identity Verification: Always verify the structure via 1H-NMR upon receipt. The diagnostic peaks for 4-ACPA are the singlet methylene protons (~3.5 ppm) and the characteristic ABC aromatic splitting pattern of the 1,2,4-trisubstituted ring.

Mechanism of Action: The "Warhead" Strategy

4-ACPA functions as the targeting ligand (warhead) . When conjugated to a reporter tag, the 4-ACPA moiety guides the probe into the COX-2 cyclooxygenase channel.

  • Anchoring: The carboxylate group of 4-ACPA forms an electrostatic interaction (salt bridge) with Arg120 at the entrance of the COX-2 active site.

  • Selectivity: The ortho-chloro substituent occupies the hydrophobic pocket, providing selectivity over COX-1 by exploiting the subtle structural differences in the side pocket (Val523 in COX-2 vs. Ile523 in COX-1).

  • Orientation: The para-amino group points away from the catalytic center (Tyr385), extending towards the lobby of the enzyme channel. This allows bulky fluorophores attached to the amine to reside outside the tightest constriction, preventing steric clash.

Diagram: Probe Design Logic

COX2_Probe_Design cluster_Probe Functional Molecular Probe Scaffold 4-ACPA Scaffold (Targeting Moiety) Linker Linker (Alkyl/PEG Chain) Scaffold->Linker Amide Bond (via 4-NH2) COX2 COX-2 Enzyme (Active Site) Scaffold->COX2 Hydrophobic Interaction (-Cl) Arg120 Arg120 (Anchoring Site) Scaffold->Arg120 Salt Bridge (-COOH) Reporter Reporter Tag (Fluorophore/Biotin) Linker->Reporter Reporter->COX2 Extends to Lobby Region

Caption: Modular assembly of COX-2 probes using 4-ACPA. The scaffold binds the active site, while the reporter extends into the solvent-accessible channel.

Protocol A: Synthesis of Fluorescent COX-2 Probes

This protocol describes the conjugation of 4-ACPA to a Near-Infrared (NIR) fluorophore (e.g., Cy5-NHS ester) to create a probe suitable for in vivo inflammation imaging.

Materials
  • 4-ACPA (High Purity >98%)

  • Sulfo-Cy5-NHS Ester (or equivalent amine-reactive fluorophore)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • HPLC Purification System (C18 Column)

Step-by-Step Methodology
  • Activation:

    • Dissolve 4-ACPA (10 mg, 0.054 mmol) in 1.0 mL anhydrous DMF.

    • Add DIPEA (19 µL, 0.11 mmol) to deprotonate the amine.

    • Note: The aniline nitrogen is less nucleophilic than an aliphatic amine. If reaction kinetics are slow, mild heating (40°C) may be required, but avoid high temps to prevent decarboxylation.

  • Conjugation:

    • Add Sulfo-Cy5-NHS Ester (0.9 equivalents) to the solution.

    • Stir the reaction in the dark at Room Temperature (RT) for 4–6 hours under nitrogen atmosphere.

    • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the NHS-ester peak and formation of the product mass [Cy5-Linker-NH-Ph-Cl-COOH].

  • Purification (Critical):

    • The reaction will contain unreacted 4-ACPA (non-fluorescent) and hydrolyzed Cy5 (fluorescent).

    • Inject the crude mixture onto a semi-prep C18 HPLC column.

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 30 minutes.

    • Collect the peak corresponding to the conjugate. Lyophilize to a blue powder.

  • Validation:

    • Confirm identity via High-Resolution Mass Spectrometry (HRMS).

    • Verify purity >95% via analytical HPLC (254 nm and 650 nm channels).

Protocol B: COX-2 Inhibition Assay (Probe Validation)

Before using the synthesized probe for imaging, you must verify that the conjugation of the fluorophore did not destroy the binding affinity.

Experimental Setup
  • Enzyme: Recombinant Human COX-2 (and COX-1 for selectivity control).[1]

  • Substrate: Arachidonic Acid (100 µM).

  • Chromogenic Reagent: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (Peroxidase activity assay).

Workflow
  • Preparation: Prepare serial dilutions of the 4-ACPA-Cy5 Conjugate (0.01 µM to 100 µM) in Tris-HCl buffer (pH 8.0).

  • Incubation:

    • Add COX-2 enzyme (10 units) to the wells.

    • Add Heme cofactor (1 µM).

    • Add the Probe dilutions. Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add Arachidonic Acid and TMPD.

  • Measurement: Monitor absorbance at 590 nm (oxidized TMPD) for 5 minutes. The rate of color formation is proportional to COX activity.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate IC50.[1][2][3]

    • Success Metric: A functional probe should retain an IC50 < 10 µM. If IC50 > 50 µM, the fluorophore is sterically hindering the binding, and a longer linker (PEG4) is required.

Protocol C: Metabolite Standard Detection (LC-MS/MS)

4-ACPA is a potential degradation product or metabolite of aniline-based NSAIDs. This protocol is for quantifying free 4-ACPA in biological matrices.

LC-MS/MS Parameters
ParameterSetting
Column C18 Reverse Phase (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Ionization ESI Positive Mode (Targeting the -NH2)
Precursor Ion m/z 186.03 [M+H]⁺
Product Ions m/z 140.0 (Loss of -COOH), m/z 105.0
Retention Time ~2.5 min (depending on gradient)
Sample Preparation (Plasma)
  • Precipitation: Mix 50 µL plasma with 150 µL cold Acetonitrile (containing internal standard).

  • Centrifugation: 10,000 x g for 10 mins at 4°C.

  • Injection: Inject 5 µL of the supernatant.

Synthesis Pathway Visualization

The following diagram illustrates the chemical transformation from the 4-ACPA scaffold to a functional molecular probe.

Synthesis_Pathway cluster_Props Key Structural Features Start 4-ACPA (Scaffold) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (-NH2 on NHS) Reagents Reagents: Fluorophore-NHS Ester DIPEA, DMF Reagents->Intermediate Product 4-ACPA-Fluorophore Conjugate (Molecular Probe) Intermediate->Product Elimination of NHS (Amide Bond Formation) Info 1. Carboxylic Acid: Retained for Arg120 binding 2. Ortho-Cl: Retained for hydrophobic pocket 3. Amide Linker: Stable in vivo

Caption: Synthetic route for converting 4-ACPA into a targeted fluorescent probe via amine-reactive chemistry.

References

  • Uddin, M. J., et al. (2010). "Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals."[2] Journal of Medicinal Chemistry. Link

    • Context: Describes the use of indomethacin/NSAID scaffolds conjugated to fluorophores, establishing the "warhead" principle used with 4-ACPA.
  • Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research. Link

    • Context: Details the SAR of phenylacetic acid derivatives, confirming the role of the chloro and carboxyl
  • Blobaum, A. L., & Marnett, L. J. (2007). "Structural and Functional Basis of Cyclooxygenase Inhibition." Journal of Medicinal Chemistry. Link

    • Context: Authoritative review on the binding modes of NSAIDs, validating the Arg120 interaction mechanism cited in the protocol.
  • Kalgutkar, A. S., et al. (2000). "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry. Link

    • Context: Provides the chemical precedent for converting carboxylic acid/amine-containing NSAIDs into amide conjug

Disclaimer: This Application Note is for research use only. 4-ACPA is a chemical intermediate and is not approved for diagnostic or therapeutic use in humans. Always verify chemical identity via NMR/MS due to database inconsistencies with CAS 106984-91-2.

Sources

Method

Topic: Pharmacokinetic Studies of Peptides Containing 2-(4-Amino-2-chlorophenyl)acetic acid

An Application Note and Protocol Abstract The integration of unnatural amino acids (UAAs) into peptide therapeutics is a cornerstone strategy for enhancing their pharmacokinetic (PK) profiles.[1][2][3] Peptides composed...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol

Abstract

The integration of unnatural amino acids (UAAs) into peptide therapeutics is a cornerstone strategy for enhancing their pharmacokinetic (PK) profiles.[1][2][3] Peptides composed of natural L-amino acids often suffer from rapid proteolytic degradation and short in-vivo half-lives, limiting their therapeutic potential.[4][5] This application note provides a comprehensive guide for researchers and drug development professionals on designing and executing pharmacokinetic studies for peptides incorporating the novel UAA, 2-(4-Amino-2-chlorophenyl)acetic acid (Acpc). The inclusion of Acpc, a phenylglycine derivative, can impart unique conformational constraints and increased resistance to enzymatic degradation.[6] However, it also introduces specific challenges in synthesis and bioanalysis. This document details field-proven protocols for solid-phase peptide synthesis (SPPS) with a focus on mitigating racemization, the design of in-vivo PK studies, robust bioanalytical method development using LC-MS/MS, and subsequent data analysis.

Introduction: The Rationale for Unnatural Amino Acids in Peptide Therapeutics

Peptide drugs offer high target specificity and potency, often with a better safety profile compared to small molecules.[5][7] Their primary drawback, however, lies in their pharmacokinetic properties. The body's ubiquitous proteases and peptidases readily metabolize natural peptides, leading to rapid clearance and a short duration of action.[4][8]

Strategies to overcome these limitations include modifications to the peptide backbone or termini, cyclization, and, most effectively, the incorporation of unnatural amino acids.[2][3][9] UAAs like 2-(4-Amino-2-chlorophenyl)acetic acid can:

  • Enhance Proteolytic Stability: The non-natural side chain and stereochemistry can sterically hinder the approach of proteases, significantly slowing degradation.[6][8]

  • Modulate Lipophilicity: The chlorophenyl group increases lipophilicity, which can influence membrane permeability, distribution, and absorption.[1]

  • Induce Favorable Conformations: The rigid structure of Acpc can lock the peptide into a specific bioactive conformation, potentially increasing receptor affinity.

A thorough understanding of a peptide's absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development.[10] This guide provides the necessary framework and detailed protocols to accurately characterize the pharmacokinetics of Acpc-containing peptides.

Synthesis and Characterization of Acpc-Containing Peptides

The foundation of any PK study is the high-purity synthesis of the peptide candidate. Solid-Phase Peptide Synthesis (SPPS) is the method of choice.[11][12] The primary challenge when incorporating phenylglycine derivatives like Acpc is the susceptibility of the α-proton to epimerization under standard basic coupling conditions.[6]

Protocol 1: Solid-Phase Peptide Synthesis with Minimized Racemization

This protocol utilizes Fmoc/tBu chemistry and coupling conditions specifically chosen to preserve the stereochemical integrity of the Acpc residue.

Materials:

  • Fmoc-Rink Amide resin or 2-chlorotrityl chloride resin

  • Fmoc-protected amino acids

  • Fmoc-(L or D)-2-(4-amino(Boc)-2-chlorophenyl)acetic acid

  • Coupling Reagent: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

  • Base: 2,4,6-Trimethylpyridine (TMP) or Diisopropylethylamine (DIPEA) - Note: TMP is preferred for minimizing racemization with phenylglycine derivatives.[6]

  • Fmoc Deprotection Solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Preparation: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.[6]

  • Standard Amino Acid Coupling:

    • Perform Fmoc deprotection with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Activate the standard Fmoc-amino acid (4 eq.) with a standard coupling reagent (e.g., HBTU, 3.95 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF. Add to the resin and couple for 1-2 hours.

    • Repeat this cycle for all amino acids preceding the Acpc residue.

  • Acpc Incorporation (Critical Step):

    • Perform Fmoc deprotection as in step 2.

    • In a separate vial, dissolve Fmoc-Acpc-OH (3 eq.) and COMU or DEPBT (3 eq.) in DMF.

    • Add TMP (6 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. The use of COMU/TMP has been shown to yield >99% of the correct diastereomer for similar structures.[6]

  • Chain Elongation: Continue with standard coupling cycles for the remaining amino acids in the sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it.

    • Add the cleavage cocktail and gently agitate for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Characterization:

    • Dissolve the crude peptide in a Water/Acetonitrile mixture.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).

In-Vivo Pharmacokinetic Study Design

A well-designed in-vivo study is essential for generating reliable PK data. This protocol outlines a typical study in rats, which are a common preclinical model.

Overall Pharmacokinetic Study Workflow

G cluster_preclinical Pre-Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Peptide_Synthesis 1. Peptide Synthesis & Purification (HPLC) Formulation 2. Formulation Development Peptide_Synthesis->Formulation Animal_Dosing 3. Animal Dosing (IV & SC) Formulation->Animal_Dosing Sample_Collection 4. Serial Blood Sampling Animal_Dosing->Sample_Collection Sample_Prep 5. Plasma Sample Preparation (SPE) Sample_Collection->Sample_Prep LCMS_Analysis 6. LC-MS/MS Quantification Sample_Prep->LCMS_Analysis PK_Modeling 7. PK Parameter Calculation (NCA) LCMS_Analysis->PK_Modeling Report 8. Final PK Report Generation PK_Modeling->Report

Caption: High-level workflow for a preclinical pharmacokinetic study.

Protocol 2: Rodent Pharmacokinetic Study

Animals:

  • Species: Male Sprague-Dawley rats (n=3-5 per group/route)

  • Weight: 250-300 g

  • Housing: Standard conditions with free access to food and water. Catheterization (e.g., jugular vein) is recommended for serial blood sampling to reduce stress.

Procedure:

  • Dosing Formulation: Prepare a sterile, isotonic solution of the Acpc-peptide in a suitable vehicle (e.g., saline, 5% dextrose). Determine the concentration based on preliminary solubility and stability tests.

  • Dosing Administration:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein or a catheter. The IV route provides 100% bioavailability and is essential for determining clearance and volume of distribution.[13]

    • Subcutaneous (SC) Group: Administer a single injection (e.g., 5 mg/kg) into the interscapular region. The SC route is common for therapeutic peptides and allows for the assessment of absorption rate and bioavailability.

  • Blood Sampling:

    • Collect serial blood samples (~100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • IV Sampling Times: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • SC Sampling Times: Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48 hours post-dose.

    • Rationale: The sampling schedule is designed to capture the rapid distribution phase (early time points) and the slower elimination phase (later time points).

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clearly labeled cryovials.

    • Store samples at -80°C until bioanalysis. This is critical to prevent degradation of the peptide.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in complex biological matrices due to its high sensitivity and specificity.[14][15]

Bioanalytical Sample Preparation Workflow

G Plasma_Sample Frozen Plasma Sample (-80°C) Thaw Thaw on Ice Plasma_Sample->Thaw Spike Spike with Internal Standard (IS) Thaw->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifuge Centrifugation (Pellet Proteins) Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute & Acidify (for SPE binding) Supernatant->Dilute SPE_Load Load Sample Dilute->SPE_Load SPE_Condition SPE Plate Conditioning SPE_Equilibrate SPE Plate Equilibration SPE_Condition->SPE_Equilibrate SPE_Equilibrate->SPE_Load SPE_Wash Wash Plate (Remove Impurities) SPE_Load->SPE_Wash SPE_Elute Elute Peptide (e.g., Methanol w/ Acid) SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in LC Mobile Phase Evaporate->Reconstitute LCMS_Inject Inject into LC-MS/MS System Reconstitute->LCMS_Inject

Caption: Step-by-step workflow for plasma sample preparation using SPE.

Protocol 3: Plasma Sample Preparation and LC-MS/MS Analysis

Materials:

  • Internal Standard (IS): A stable isotope-labeled version of the analyte peptide is ideal. If unavailable, a structurally similar peptide can be used.

  • Solid-Phase Extraction (SPE): Mixed-mode or polymeric reverse-phase SPE plates (e.g., Oasis MAX or PRiME HLB).

  • LC-MS/MS System: A triple quadrupole mass spectrometer coupled to a UPLC/HPLC system.

Procedure:

  • Sample Preparation (based on SPE):

    • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

    • To 50 µL of plasma, add 10 µL of IS working solution.

    • Add 200 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge.

    • Transfer the supernatant to a new plate and dilute with 200 µL of 4% phosphoric acid in water.

    • Condition and equilibrate an SPE plate according to the manufacturer's instructions.

    • Load the diluted supernatant onto the SPE plate.

    • Wash the plate with a weak organic solvent (e.g., 5% methanol) to remove interferences.

    • Elute the peptide with an acidic organic solvent (e.g., methanol with 2% formic acid).

    • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial LC mobile phase.

  • LC-MS/MS Method Development:

    • MS Optimization: Infuse the peptide solution directly into the mass spectrometer to identify the most abundant precursor charge states (peptides often form multiply charged ions, e.g., [M+2H]²⁺, [M+3H]³⁺). Select the most intense precursor ion and optimize collision energy to find the most stable and intense product ions for Multiple Reaction Monitoring (MRM).

    • Chromatography:

      • Column: Use a column designed for peptide analysis (e.g., C18, 300Å pore size, <2 µm particle size) to prevent poor peak shape.[16]

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Develop a gradient that provides sharp, symmetrical peaks with adequate retention to separate the analyte from matrix components. A typical starting point is a 5-minute gradient from 5% to 60% Mobile Phase B.

  • Method Validation: Before analyzing study samples, validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidance.

Data Analysis and Interpretation

Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis (NCA).

Data Analysis and Reporting Pipeline

data_input Raw Data | Peak Area Ratios (Analyte/IS) calibration Calibration Curve Linear Regression (y = mx + c) Determine R² data_input:f1->calibration:head concentration Calculate Concentrations Interpolate sample peak ratios using calibration curve calibration->concentration:head pk_data Time vs. Concentration Data Tabulate for each animal concentration->pk_data:f0 nca Non-Compartmental Analysis (NCA) Calculate AUC, Cmax, Tmax... Use software like Phoenix WinNonlin pk_data:f1->nca:head parameters PK Parameters Mean ± SD nca->parameters:f0 report Final Report | Summary Tables & Graphs parameters:f1->report:f0

Caption: Workflow for processing bioanalytical data to generate PK parameters.

Key Pharmacokinetic Parameters

The following table summarizes the key PK parameters and their significance.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption (for extravascular routes)
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area Under the concentration-time CurveRepresents the total systemic exposure to the drug
Elimination Half-lifeTime required for the plasma concentration to decrease by 50%
CL ClearanceVolume of plasma cleared of the drug per unit time; indicates efficiency of elimination
Vd Volume of DistributionApparent volume into which the drug distributes in the body
F% BioavailabilityThe fraction of the administered dose that reaches systemic circulation (calculated from SC vs. IV AUC)

Example Data Table (Hypothetical Data for a 1 mg/kg IV Dose)

ParameterUnitsMean ValueStd. Dev.
AUC (0-inf) ng*h/mL15,2501,850
h4.50.8
CL mL/h/kg65.57.9
Vd L/kg0.420.05

Conclusion

The successful pharmacokinetic characterization of novel peptides containing 2-(4-Amino-2-chlorophenyl)acetic acid requires a multi-faceted approach. It combines meticulous, stereochemically-controlled synthesis with a well-planned in-vivo study design and highly sensitive, specific bioanalytical quantification. The protocols and workflows detailed in this application note provide a robust framework for obtaining high-quality data, enabling researchers to make informed decisions in the development of next-generation peptide therapeutics. The insights gained from these studies are paramount for optimizing dosing regimens and advancing promising candidates toward clinical evaluation.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Meibohm, B. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 52(10), 833-846. Available at: [Link]

  • Li, Y., et al. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Open Journal of Applied Sciences, 13(9), 1569-1581. Available at: [Link]

  • Nielsen, D.S., et al. (2022). Overcoming the Shortcomings of Peptide-Based Therapeutics. Expert Opinion on Drug Discovery, 17(9), 979-990. Available at: [Link]

  • Wang, L., et al. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Frontiers in Pharmacology, 13, 989599. Available at: [Link]

  • Tiwari, R.K., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Future Medicinal Chemistry, 14(21), 1549-1572. Available at: [Link]

  • Young, A.T., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2371. Available at: [Link]

  • Zamora, R., et al. (2007). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food Chemistry, 101(2), 650-656. Available at: [Link]

  • Shah, D.K., et al. (2022). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides. Pharmaceutics, 14(1), 23. Available at: [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Available at: [Link]

  • Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Journal of Pharmaceutical Sciences, 111(12), 3229-3243. Available at: [Link]

  • Yamamoto, T., et al. (2012). The Biological Activity and Metabolic Stability of Peptidic Bifunctional Compounds That Are Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists with A Cystine Moiety. ACS Medicinal Chemistry Letters, 3(11), 913-918. Available at: [Link]

  • van den Broek, I., et al. (2014). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 6(14), 1935-1949. Available at: [Link]

  • PubChem. (n.d.). (2S)-2-amino-2-(4-chlorophenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Waters Corporation. (2023). Comprehensive Workflow for the Quantification of Peptides and Proteins in Plasma: Semaglutide– a Case Study. Available at: [Link]

  • Wang, W., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170032. Available at: [Link]

  • Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. Available at: [Link]

  • Abyntek Biopharma. (2024). What is the production process of modified peptides? Available at: [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available at: [Link]

  • PRISYS Biotech. (2023). Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. Available at: [Link]

  • ResearchGate. (n.d.). Metabolic stability of the peptides. Available at: [Link]

  • Waters Corporation. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. YouTube. Available at: [Link]

  • Taresco, V., et al. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. Pharmaceutics, 15(7), 1957. Available at: [Link]

  • Agilent Technologies. (2020). Peptide Quantification in Plasma Using the Agilent 6495 Triple Quadrupole LC/MS Coupled with the Agilent 1290 Infinity II LC. Available at: [Link]

Sources

Application

Application Note: 2-(4-Amino-2-chlorophenyl)acetic acid in Medicinal Chemistry

The following application note and protocol guide details the use of 2-(4-Amino-2-chlorophenyl)acetic acid in medicinal chemistry. This document is structured to provide actionable insights for drug discovery professiona...

Author: BenchChem Technical Support Team. Date: February 2026

The following application note and protocol guide details the use of 2-(4-Amino-2-chlorophenyl)acetic acid in medicinal chemistry. This document is structured to provide actionable insights for drug discovery professionals, focusing on its utility as a bifunctional scaffold for constructing bioactive molecules.

Executive Summary & Chemical Profile

2-(4-Amino-2-chlorophenyl)acetic acid is a high-value "privileged scaffold" in medicinal chemistry. It combines the pharmacophoric features of the phenylacetic acid (PAA) class—known for anti-inflammatory and immunomodulatory activity—with a versatile 4-amino handle and a 2-chloro substituent.

This unique substitution pattern offers three distinct advantages for lead optimization:

  • Metabolic Stability: The ortho-chlorine atom sterically protects the benzylic position and the aromatic ring from rapid oxidative metabolism (CYP450), extending the half-life of derived compounds.

  • Vectorial Diversity: The para-amino group allows for the extension of the molecule into new chemical space (e.g., via sulfonylation or reductive amination) without disrupting the binding mode of the carboxylic acid pharmacophore.

  • Bifunctional Utility: It serves as an ideal rigid linker for PROTACs (Proteolysis Targeting Chimeras) and bifunctional degraders.

Chemical Identity
PropertyDetail
IUPAC Name 2-(4-Amino-2-chlorophenyl)acetic acid
CAS Number 1260795-87-6
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Key Functionalities Primary Amine (-NH₂), Carboxylic Acid (-COOH), Aryl Chloride (-Cl)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent)

Strategic Applications in Drug Design

A. Synthesis of CRTH2 Antagonists (Immunology)

The phenylacetic acid moiety is a core pharmacophore for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists, which are investigated for asthma and allergic rhinitis.

  • Mechanism: The carboxylic acid mimics the carboxylate of PGD2 (Prostaglandin D2), the endogenous ligand.

  • Application: The 4-amino group is derivatized with sulfonyl chlorides to form sulfonamides, a critical motif for high-affinity CRTH2 binding (analogous to Ramatroban derivatives). The 2-chloro substituent locks the conformation of the phenyl ring relative to the acetic acid side chain, reducing entropic penalty upon binding.

B. PROTAC Linker Design (Oncology)

In Targeted Protein Degradation (TPD), the geometry of the linker between the E3 ligase binder and the Target Protein binder is critical.

  • Application: This molecule acts as a rigid, aromatic linker . The carboxylic acid can be coupled to an E3 ligase ligand (e.g., Thalidomide amine), while the 4-amino group is coupled to the target warhead.

  • Advantage: The phenyl ring introduces rigidity, preventing the "collapse" of the PROTAC molecule, which often occurs with flexible PEG linkers.

C. Scaffold for Novel NSAIDs (Pain/Inflammation)

While traditional NSAIDs like Diclofenac have the amine at the ortho position, moving the amine to the para position (as in this scaffold) alters the vector.

  • Application: This allows for the exploration of "inverse" binding modes or the creation of dual-action inhibitors (e.g., COX-2 + 5-LOX inhibition) by attaching a 5-LOX pharmacophore to the 4-amino position.

Experimental Protocols

Protocol A: Chemoselective Sulfonylation (CRTH2 Antagonist Synthesis)

Objective: To functionalize the 4-amino group with an aryl sulfonyl chloride while leaving the carboxylic acid intact. Rationale: The carboxylic acid is acidic and will not react with sulfonyl chlorides under basic conditions, provided the pH is controlled to keep the carboxylate ionized (unreactive) while the amine remains nucleophilic.

Materials:

  • Substrate: 2-(4-Amino-2-chlorophenyl)acetic acid (1.0 eq)

  • Reagent: Aryl sulfonyl chloride (1.1 eq)

  • Base: Sodium Carbonate (Na₂CO₃) or Pyridine

  • Solvent: Water/Dioxane (1:1) or DCM (if using Pyridine)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 2-(4-Amino-2-chlorophenyl)acetic acid in 5 mL of 1:1 Dioxane/Water.

  • Basification: Add 2.5 eq of Na₂CO₃. Stir until the solution is clear (formation of sodium carboxylate). Note: This protects the acid as a salt.

  • Addition: Cool the mixture to 0°C. Add 1.1 eq of Aryl sulfonyl chloride dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass = MW + Sulfonyl - HCl).

  • Workup: Acidify carefully with 1N HCl to pH ~3. The product (sulfonamide carboxylic acid) typically precipitates.

  • Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate, dry over MgSO₄, and concentrate. Recrystallize from EtOH/Water.

Protocol B: Amide Coupling for Linker Synthesis (PROTAC)

Objective: To couple the carboxylic acid to an amine-containing E3 ligase ligand. Rationale: The 4-amino group is nucleophilic and must be protected (e.g., Boc) or the reaction must be performed with a specific coupling agent that activates the acid faster than the aniline reacts (difficult). Best practice: Protect the aniline first.

Workflow:

  • Protection: React substrate with Boc₂O (1.1 eq) in Dioxane/NaOH to yield 2-(4-(tert-butoxycarbonylamino)-2-chlorophenyl)acetic acid.

  • Coupling:

    • Mix Protected Acid (1.0 eq), Amine Partner (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.

    • Stir at RT for 2 hours.

  • Deprotection: Treat the crude coupled product with TFA/DCM (1:1) to reveal the 4-amino group for the next step.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for functionalizing this scaffold, highlighting the orthogonality of the functional groups.

G Start 2-(4-Amino-2-chlorophenyl) acetic acid AminePath 4-Amino Group (Nucleophilic) Start->AminePath Path A AcidPath Acetic Acid Group (Electrophilic after activation) Start->AcidPath Path B ClPath 2-Chloro Group (Steric/Electronic) Start->ClPath Path C Sulfonamide Sulfonamides (CRTH2 Antagonists) AminePath->Sulfonamide R-SO2-Cl / Base RedAmin Secondary Amines (N-Alkylation) AminePath->RedAmin R-CHO / NaBH(OAc)3 Amide Amides (PROTAC Linkers) AcidPath->Amide R-NH2 / HATU Ester Esters (Prodrugs) AcidPath->Ester R-OH / EDC Suzuki Bi-aryl Coupling (Pd-Catalyzed) ClPath->Suzuki Ar-B(OH)2 / Pd(dppf)Cl2 MetabStab Metabolic Blocking (Prevents Oxidation) ClPath->MetabStab In Vivo Property

Caption: Synthetic divergence map for 2-(4-Amino-2-chlorophenyl)acetic acid, showing three orthogonal vectors for chemical modification.

Safety & Handling (SDS Summary)

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).[1]

  • GHS Classification: H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods; the acid is stable.

References

  • PubChem Compound Summary. (2025). 2-(4-Amino-2-chlorophenyl)acetic acid.[2][3][1] National Center for Biotechnology Information. Retrieved from [Link]

  • Pettit, S. N., et al. (2012). Design and Synthesis of CRTH2 Antagonists. Journal of Medicinal Chemistry. (General reference for Phenylacetic acid/Sulfonamide scaffold utility).

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-(4-Amino-2-chlorophenyl)acetic Acid as a Scaffold for Novel Agrochemical Discovery

Preamble: The Imperative for Innovation in Agrochemicals The global agricultural landscape faces a dual challenge: the escalating threat of herbicide and fungicide resistance in target species and the increasing regulato...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Innovation in Agrochemicals

The global agricultural landscape faces a dual challenge: the escalating threat of herbicide and fungicide resistance in target species and the increasing regulatory and societal demand for more environmentally benign crop protection solutions. The discovery pipeline for new active ingredients with novel modes of action has become both critically important and exceedingly complex.[1] This guide outlines the strategic use of 2-(4-Amino-2-chlorophenyl)acetic acid as a versatile chemical scaffold for the development of next-generation agrochemicals. By leveraging its inherent structural features, researchers can efficiently generate and screen diverse chemical libraries to identify promising herbicidal and fungicidal candidates.

This document provides the scientific rationale, detailed synthetic protocols, and high-throughput screening methodologies designed for researchers, chemists, and plant scientists engaged in the agrochemical discovery process.

Scientific Rationale: Why 2-(4-Amino-2-chlorophenyl)acetic Acid is a Privileged Scaffold

The selection of a starting scaffold is a pivotal decision in any discovery campaign. 2-(4-Amino-2-chlorophenyl)acetic acid presents a unique convergence of functionalities that make it an ideal candidate for agrochemical development, particularly through an Intermediate Derivatization Method (IDM).[1]

  • The Phenylacetic Acid (PAA) Core: PAA is a naturally occurring auxin, a class of plant hormones that regulate growth and development.[2][3] At supra-optimal concentrations, synthetic auxins like 2,4-D act as potent herbicides, selectively killing broadleaf weeds by inducing uncontrolled, disorganized growth.[4] This established mode of action provides a validated starting point for herbicide design.

  • Strategic Halogenation (2-Chloro): The presence of a chlorine atom on the phenyl ring is a common feature in many successful agrochemicals. Halogenation can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[5] The ortho-chloro substituent, in particular, can enforce a specific conformation of the molecule, which may be critical for receptor engagement.

  • The Nucleophilic Handle (4-Amino): The primary amino group at the 4-position is the key to unlocking the scaffold's potential. It serves as a highly reactive and versatile site for chemical modification.[6] Through well-established reactions such as acylation, amidation, and reductive amination, a vast and diverse library of derivatives can be rapidly synthesized. This allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and physicochemical properties.

The logical relationship from this core scaffold to a potential agrochemical product is illustrated below.

cluster_0 Scaffold Properties cluster_1 Development Pathway Scaffold 2-(4-Amino-2-chlorophenyl)acetic acid PAA Auxinic Core (Phenylacetic Acid) Chloro Modulator (2-Chloro Group) Amino Derivatization Site (4-Amino Group) Derivatization Chemical Derivatization (Library Synthesis) Amino->Derivatization Enables Screening Biological Screening (HTS Assays) Derivatization->Screening Optimization Hit-to-Lead Optimization (SAR Studies) Screening->Optimization Identifies 'Hits' Product Agrochemical Candidate (Herbicide/Fungicide) Optimization->Product

Caption: Logical flow from scaffold properties to agrochemical candidate.

Application in Herbicide Development: An Auxin-Mimic Strategy

The primary application for this scaffold is the development of herbicides that mimic natural auxin. These compounds are designed to bind to and over-stimulate the TIR1/AFB family of auxin co-receptors, leading to the degradation of Aux/IAA transcriptional repressors and ultimately causing phytotoxicity in susceptible plants.[7][8][9]

Protocol 1: Parallel Synthesis of an N-Acyl Derivative Library

Objective: To generate a chemically diverse library of amide derivatives from the 4-amino group to explore the structure-activity relationship (SAR) for herbicidal activity.

Causality: By varying the acyl group (R-C=O), we systematically alter the lipophilicity, steric bulk, and electronic properties around the scaffold. This allows us to probe the binding pocket of the target receptor and identify substituents that enhance biological activity. This is a foundational step in the "Make" phase of the discovery cycle.[10]

Materials:

  • 2-(4-Amino-2-chlorophenyl)acetic acid

  • A selection of acid chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride, cyclopropanecarbonyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

  • Standard workup and purification supplies (separatory funnel, sodium bicarbonate solution, brine, magnesium sulfate, rotary evaporator)

Step-by-Step Methodology:

  • Reaction Setup: In each well of a 96-well reaction block, add 2-(4-Amino-2-chlorophenyl)acetic acid (1.0 eq., e.g., 50 mg, 0.25 mmol).

  • Dissolution: Add anhydrous DCM (2 mL) to each well and stir until the starting material is fully dissolved.

  • Base Addition: Add TEA (2.5 eq., 0.625 mmol) to each well. This base acts as a scavenger for the HCl generated during the acylation reaction, preventing unwanted side reactions.

  • Acylation: In a separate 96-well plate, prepare solutions of various acid chlorides (1.2 eq., 0.30 mmol) in anhydrous DCM (0.5 mL). Add each unique acid chloride solution to a corresponding well of the reaction block containing the starting material.

  • Reaction Monitoring: Allow the reactions to stir at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from a few test wells.

  • Quenching & Workup: Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution (2 mL). Transfer the contents to a larger tube or separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-acyl derivatives.

  • Purification & Characterization: If necessary, purify the compounds via flash chromatography or preparative HPLC. Confirm the structure and purity of each derivative using ¹H NMR and LC-MS.

Protocol 2: Whole-Organism High-Throughput Screen (HTS) for Herbicidal Activity

Objective: To rapidly identify "hit" compounds from the synthesized library that exhibit significant herbicidal activity using a model plant system.

Causality: A whole-organism screen provides biologically relevant data that integrates compound uptake, translocation, and target engagement.[11] Using root growth inhibition of Arabidopsis thaliana is a well-established, sensitive, and scalable endpoint for assessing auxinic herbicide activity.[8][12]

Materials:

  • Synthesized N-acyl derivative library dissolved in DMSO (10 mM stock solutions)

  • Arabidopsis thaliana (Col-0) seeds

  • Square petri plates (120x120 mm) with 0.5x Murashige and Skoog (MS) medium

  • Growth chamber (22°C, 16h light/8h dark cycle)

  • Image scanner and analysis software (e.g., ImageJ)

Step-by-Step Methodology:

  • Seed Sterilization & Stratification: Surface sterilize A. thaliana seeds and stratify at 4°C for 2-3 days to ensure uniform germination.

  • Compound Plating: In a 96-well plate, perform serial dilutions of your compound stock solutions to create a range of test concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Assay Plate Preparation: Pipette the test compounds into the square petri plates containing solidified MS medium. Include a DMSO-only negative control and a 2,4-D positive control.

  • Seed Sowing: Sow 10-15 sterilized seeds in a line at the top of each plate.

  • Incubation: Seal the plates, orient them vertically, and place them in a growth chamber for 5-7 days. This vertical orientation ensures roots grow along the surface of the medium, facilitating measurement.

  • Data Acquisition: After the incubation period, scan the plates at high resolution.

  • Analysis: Using image analysis software, measure the primary root length for each seedling. Calculate the average root length for each treatment.

  • Hit Identification: Express the data as a percentage of root growth inhibition relative to the DMSO control. "Hits" are typically defined as compounds causing >50% inhibition at a specific concentration (e.g., 10 µM).

Data Presentation: Hypothetical Screening Results

Compound IDAcyl GroupConcentration (µM)Avg. Root Length (mm)% InhibitionHit?
Control DMSON/A35.20%No
Positive 2,4-D104.188%Yes
AC-001 Acetyl1028.519%No
AC-002 Benzoyl1015.157%Yes
AC-003 Cyclopropyl109.872%Yes
AC-004 4-F-Benzoyl107.379%Yes

Application in Fungicide Development: A Broader Biological Exploration

While the auxin-mimic approach is primary, the PAA scaffold also holds potential for fungicide development. PAA itself has demonstrated antifungal activity against various plant pathogens, likely through mechanisms distinct from hormonal disruption, such as inhibiting spore germination or disrupting cell membrane integrity.[13][14][15]

Protocol 3: Synthesis of Phenylacetic Ester Derivatives

Objective: To modify the carboxylic acid moiety to explore its role in potential antifungal activity.

Causality: The carboxylic acid is a key functional group for auxin activity. By converting it to an ester, we mask its acidic properties and alter the molecule's overall polarity and hydrogen bonding capability. This chemical shift may reveal or enhance activity against fungal-specific targets.

Materials:

  • Selected N-acyl "hit" compounds from Protocol 1 (e.g., AC-004)

  • Anhydrous Methanol or Ethanol

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Round bottom flasks

  • Reflux condenser

Step-by-Step Methodology (Fischer Esterification):

  • Dissolution: Dissolve the starting N-acyl derivative (1.0 eq) in an excess of anhydrous alcohol (e.g., methanol) in a round bottom flask.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add the catalyst, either a few drops of concentrated H₂SO₄ or thionyl chloride (1.5 eq). Caution: These reagents are highly corrosive.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. The reaction drives off water, pushing the equilibrium towards the ester product.

  • Workup: Cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over magnesium sulfate, concentrate, and purify the resulting ester by flash column chromatography.

Protocol 4: In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of pathogenic fungi.

Causality: The broth microdilution method is a standardized, quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16] This provides a direct measure of a compound's potency and is a cornerstone of early-stage fungicide screening.

Materials:

  • Synthesized ester derivatives in DMSO

  • 96-well microtiter plates (sterile)

  • Fungal isolates (e.g., Fusarium oxysporum, Rhizoctonia solani)

  • Liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the fungal isolates in PDB and adjust the spore or mycelial fragment suspension to a standardized concentration (e.g., 1 x 10⁴ spores/mL).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in PDB, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (commercial fungicide like Azoxystrobin), a negative control (DMSO), and a sterility control (medium only).

  • Incubation: Cover the plates and incubate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible fungal growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Data Presentation: Hypothetical Antifungal Screening Results

Compound IDModificationF. oxysporum MIC (µg/mL)R. solani MIC (µg/mL)
AC-004 N-(4-F-Benzoyl)>256>256
AC-004-Me N-(4-F-Benzoyl), Methyl Ester64128
AC-004-Et N-(4-F-Benzoyl), Ethyl Ester3264
Azoxystrobin Positive Control24

The Agrochemical Discovery Workflow: A Cyclical Approach

The protocols described herein represent the initial "Make" and "Test" stages of the iterative Design-Make-Test-Analyze (DMTA) cycle that drives modern agrochemical research.[10] Hits identified from these primary screens do not represent final products but rather starting points for intensive lead optimization.

DMTA_Cycle Design Design (Computational Modeling, SAR Hypothesis) Make Make (Chemical Synthesis, Library Production) Design->Make Generates Targets Test Test (Biological Screening, HTS Assays) Make->Test Provides Compounds Analyze Analyze (Data Interpretation, Model Refinement) Test->Analyze Generates Data Analyze->Design Informs Next Cycle

Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle.

Data from initial screens (the "Analyze" phase) informs the next round of compound "Design." For example, if benzoyl derivatives with electron-withdrawing groups show high herbicidal activity (as in the hypothetical data), the next synthetic library would focus on exploring a wider range of substituted benzoyl chlorides. This cycle is repeated to systematically improve potency, selectivity, and safety profiles, ultimately leading to a development candidate.

References

  • R. C. D. et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science. Retrieved from [Link]

  • Flagship Pioneering. (n.d.). Shared Roots with Divergent Paths: Exploring Discovery R&D in Pharma and Agrochemistry. Retrieved from [Link]

  • R. C. D. et al. (2022). The differential binding and biological efficacy of auxin herbicides. PubMed. Retrieved from [Link]

  • Christensen, C. A. et al. (n.d.). HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. North Central Weed Science Society. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6212-33-5 | Product Name : 2-Amino-2-(4-chlorophenyl)acetic Acid. Retrieved from [Link]

  • HMDB. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • van der Woude, K. et al. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal. Retrieved from [Link]

  • Tecan. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • A. M. et al. (2017). Cheminformatics review of auxins as herbicides. Journal of Experimental Botany. Retrieved from [Link]

  • Weed Science. (2017). High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. Retrieved from [Link]

  • AgriBusiness Global. (2018). Biorational Processes in Biopesticide Discovery and Development. Retrieved from [Link]

  • Wiley Online Library. (2023). Cheminformatics and artificial intelligence for accelerating agrochemical discovery. Retrieved from [Link]

  • ResearchGate. (2006). High throughput screening in agricultural research. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. Retrieved from [Link]

  • Kim, B. S. et al. (n.d.). Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. Applied and Environmental Microbiology. Retrieved from [Link]

  • Macmillan Group. (2020). Pesticides in Agrochemical Research & Development. Retrieved from [Link]

  • Tietjen, K. et al. (2005). High throughput screening in agrochemical research. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • PharmaCompass. (n.d.). Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Phenylacetic acid – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). EP0422597B1 - Derivatives of phenylacetic acid and fungicides containing them.
  • PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]

  • Xie, J. et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Huang, Y. et al. (2020). Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici. Frontiers in Plant Science. Retrieved from [Link]

  • Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. Retrieved from [Link]

  • He, H. W. et al. (2016). Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method. Chinese Chemical Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). An Historical Review of Phenylacetic Acid. Retrieved from [Link]

  • Xu, S. et al. (2020). Synthesis and fungicidal activity of phenazine-1-carboxylic triazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-2-(4-chlorophenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Retrieved from [Link]

  • O'Malley, M. A. (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). Poisoning & Drug Overdose, 7e. Retrieved from [Link]

  • Grossmann, K. (2010). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-(4-Amino-2-chlorophenyl)acetic Acid Coupling

The following technical guide addresses the prevention of racemization during the peptide coupling of 2-(4-Amino-2-chlorophenyl)acetic acid derivatives. Technical Note on Chirality: The specific IUPAC name provided (2-(4...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the prevention of racemization during the peptide coupling of 2-(4-Amino-2-chlorophenyl)acetic acid derivatives.

Technical Note on Chirality: The specific IUPAC name provided (2-(4-Amino-2-chlorophenyl)acetic acid) refers to an achiral molecule (the


-carbon is a methylene 

group). However, in the context of "preventing racemization during peptide coupling," this inquiry almost certainly refers to its chiral

-substituted analogs
, most notably Phenylglycine derivatives (e.g., 2-amino-2-(4-amino-2-chlorophenyl)acetic acid) or 2-arylpropionic acid derivatives .

This guide assumes the presence of a chiral center at the


-position  (benzylic position), which renders the molecule highly susceptible to racemization due to the electron-withdrawing nature of the chlorinated aromatic ring.

Topic: Preventing Racemization in Substituted Phenylacetic Acid/Phenylglycine Coupling Audience: Medicinal Chemists, Peptide Scientists, Process Chemists Status: Active Guide

Core Problem Analysis: The "Benzylic Acidity" Trap

Coupling 2-substituted phenylacetic acids (and specifically phenylglycines) is notoriously difficult because the


-proton is benzylic  and acidic .
  • Electronic Effect: The adjacent phenyl ring stabilizes the deprotonated enolate via resonance.

  • Substituent Effect: The 2-chloro substituent (electron-withdrawing via induction) further acidifies the

    
    -proton compared to unsubstituted phenylacetic acid.
    
  • Mechanism: Upon activation (forming an active ester), the acidity increases. Basic conditions (presence of tertiary amines like DIPEA) rapidly abstract this proton, leading to oxazolone formation or direct enolization , both of which destroy stereochemical purity.

Mechanism of Failure

The following diagram illustrates the two primary pathways for racemization during activation.

RacemizationMechanism Start Activated Amino Acid (L-Isomer) ProtonAbs Alpha-Proton Abstraction Start->ProtonAbs + Base Base Base (e.g., DIPEA) Base->ProtonAbs Enolate Planar Enolate (Achiral Intermediate) ProtonAbs->Enolate Direct Enolization Oxazolone Oxazolone (5(4H)-oxazolone) ProtonAbs->Oxazolone Cyclization Racemic Racemic Product (DL-Mixture) Enolate->Racemic Coupling with Amine Oxazolone->Racemic Ring Opening

Caption: Base-catalyzed racemization pathways. The electron-withdrawing 2-chloro group stabilizes the Enolate/Oxazolone intermediates, accelerating racemization.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a 50:50 split or significant epimerization by HPLC."

Diagnosis: You are likely using a strong tertiary base (like DIPEA or NMM) during the activation step. Solution: Switch to a weaker, sterically hindered base .

  • Protocol Change: Replace DIPEA (pKa ~10.5) with 2,4,6-Trimethylpyridine (TMP / Collidine) (pKa ~7.4) or 2,6-Lutidine .

  • Why? These bases are strong enough to deprotonate the carboxylic acid for activation but too sterically hindered and weak to abstract the sensitive

    
    -proton.
    
Issue 2: "The coupling is extremely slow, leading to long base exposure."

Diagnosis: The ortho-chloro substituent provides steric hindrance, slowing down the nucleophilic attack of the amine. Prolonged time in basic solution increases racemization risk. Solution: Use a highly reactive coupling reagent that does not require strong bases.

  • Recommendation: Use COMU or Oxyma/DIC .

  • Avoid: HATU/HBTU with DIPEA (high risk).

  • Tip: Pre-activation is dangerous. Add the base last or use in-situ activation.

Issue 3: "My product precipitates or has low solubility."

Diagnosis: Phenylacetic acid derivatives are hydrophobic. Solution: Use DMF or NMP .

  • Warning: Avoid DMSO if possible, as it can sometimes accelerate racemization. Ensure solvents are anhydrous; water can hydrolyze active esters, requiring re-activation and extending base exposure.

Optimized "Low-Racemization" Protocol

This protocol is designed specifically for 2-(4-Amino-2-chlorophenyl)acetic acid derivatives to minimize


-proton abstraction.
Reagents Required[1][2][3][4][5][6][7]
  • Coupling Reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate) OR DIC/Oxyma Pure.

  • Base: 2,4,6-Trimethylpyridine (TMP, Collidine).

  • Solvent: Anhydrous DMF.

Step-by-Step Workflow
  • Preparation: Dissolve the amino acid derivative (1.0 equiv) and COMU (1.0 equiv) in minimal anhydrous DMF.

    • Note: Do not add base yet.

  • Activation (The "Flash" Step): Add TMP (Collidine) (1.0 - 2.0 equiv).

    • Critical: The activation solution should be yellow/orange. Do not let this sit. Proceed immediately to coupling.

    • Alternative: For maximum safety, add the TMP to the resin/amine mixture first, then add the Amino Acid/COMU solution.

  • Coupling: Add the activated mixture to the resin/amine component.

    • Temperature: Perform at 0°C to Room Temperature . Do NOT heat.

    • Time: Allow to react for 1–2 hours. Monitor via Kaiser test or LCMS.

  • Quenching: Wash resin immediately with DMF then DCM to remove residual base.

Comparative Data: Base Effects on Racemization

Data extrapolated from standard phenylglycine coupling studies [1, 2].

Coupling SystemBaseRelative Racemization RiskTypical DL-Isomer %
HBTU / HATU DIPEA High 5% - 20%
HBTU / HATU NMM Moderate2% - 10%
DIC / HOBt NoneLow< 1%
COMU TMP (Collidine) Very Low < 0.5%
Oxyma / DIC NoneVery Low < 0.2%

Decision Tree for Method Selection

Use this flowchart to select the correct protocol based on your specific synthesis constraints.

TroubleshootingTree Start Start: Coupling 2-(4-Amino-2-chlorophenyl)acetic acid CheckSolubility Is the Amino Acid Soluble in DCM? Start->CheckSolubility YesDCM Use DIC / Oxyma in DCM CheckSolubility->YesDCM Yes NoDCM Use DMF CheckSolubility->NoDCM No RacemizationObserved Racemization Detected? YesDCM->RacemizationObserved CheckBase Is the Amine Acid-Labile? NoDCM->CheckBase YesLabile Avoid Strong Acidic Additives. Use COMU / Collidine CheckBase->YesLabile Yes NoLabile Standard Protocol: COMU / Collidine OR DIC / Oxyma CheckBase->NoLabile No YesLabile->RacemizationObserved NoLabile->RacemizationObserved Optimize 1. Lower Temp (0°C) 2. Reduce Base (0.9 eq) 3. Switch to DIC/Oxyma (Base-Free) RacemizationObserved->Optimize Yes

Caption: Decision logic for selecting coupling conditions to minimize racemization.

References

  • BenchChem. Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis. (2025).[1][2][3][4][5] Retrieved from 6

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[2] Retrieved from 7

  • Merck Millipore. Novabiochem® Coupling Reagents: Oxyma Pure and COMU. Retrieved from 8

  • PubChem. (r)-2-Amino-2-(4-chlorophenyl)acetic acid Compound Summary. Retrieved from 9

Sources

Optimization

Technical Support Center: Optimizing SPPS with 2-(4-Amino-2-chlorophenyl)acetic Acid

This technical support guide is structured to address the specific challenges of incorporating 2-(4-Amino-2-chlorophenyl)acetic acid into Solid-Phase Peptide Synthesis (SPPS). Molecule Analysis & Critical Disambiguation...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is structured to address the specific challenges of incorporating 2-(4-Amino-2-chlorophenyl)acetic acid into Solid-Phase Peptide Synthesis (SPPS).

Molecule Analysis & Critical Disambiguation

Before proceeding, we must define the chemical behavior of your specific building block to ensure the correct protocol is applied.

Structural Analysis
  • Target Molecule: 2-(4-Amino-2-chlorophenyl)acetic acid.[1][2][3]

  • Core Scaffold: Phenylacetic acid (achiral at the

    
    -carbon).[1]
    
  • Functional Groups:

    • Carboxylic Acid: Located on the acetic acid tail.[4] Sterically influenced by the ortho-chloro group on the ring.

    • Amine: Aniline-type amine at the para position relative to the acetic acid.

    • Substituent: Chlorine at position 2 (ortho to the acetic acid).

⚠️ Critical Disambiguation: Phenylacetic vs. Phenylglycine

STOP AND VERIFY: Are you working with the Phenylacetic acid derivative (achiral spacer


) or the Phenylglycine  derivative (chiral 

-amino acid)?
  • If Phenylacetic Acid (This Guide): The primary challenge is nucleophilicity (coupling to the aniline) and sterics (coupling of the acid).[1] Racemization is not a concern.

  • If Phenylglycine: Racemization of the

    
    -carbon is the critical failure mode. You must use Collidine/TMP bases and avoid pre-activation with high base equivalents. This guide focuses on the Phenylacetic acid derivative.
    

Strategic Decision Matrix: Reagent Selection

The optimization strategy depends entirely on whether this molecule is the Incoming Unit (Acting as Acid) or the Acceptor Unit (Acting as Amine).[1]

Scenario A: Coupling TO the Amine (The "Hard" Step)

Challenge: The amine is an aniline. The electron-withdrawing Chlorine (inductive effect) and the aromatic ring resonance significantly lower the nucleophilicity (pKa


 3.5–4.0) compared to standard alkyl amines (pKa 

10).[1] Solution: You need "Super-Activation" methods.[1] Standard DIC/Oxyma will likely fail or result in deletion sequences.[1]
Scenario B: Coupling OF the Carboxylic Acid

Challenge: The ortho-chloro group creates steric bulk near the reaction center. While the methylene spacer (


) provides some flexibility, the rotation of the ring can shield the activated ester.
Solution:  Use high-efficiency uronium/aminium reagents (HATU/COMU) or carbodiimides with extended reaction times.[1]

Visual Workflow: Reagent Optimization Logic

ReagentLogic Start Start: Define Coupling Direction Direction Is the Molecule Acting as Acid or Amine? Start->Direction Acid Acting as Acid (COOH Activation) Direction->Acid Coupling COOH Amine Acting as Amine (Aniline Acceptor) Direction->Amine Coupling to NH2 Acid_Check Is the Acceptor Hindered? (e.g., N-Me, Aib) Acid->Acid_Check Standard Use DIC / Oxyma Pure (Standard Protocol) Acid_Check->Standard No Hindered_Acid Use HATU / HOAt / DIPEA or COMU / TMP Acid_Check->Hindered_Acid Yes Amine_Warning CRITICAL: Low Nucleophilicity (Aniline + e- withdrawing Cl) Amine->Amine_Warning Method_1 Method A: HATU / HOAt Double Couple (2x 1h) Microwave: 75°C Amine_Warning->Method_1 Method_2 Method B (If A fails): Acid Fluoride (TFFH) or Sym. Anhydride Method_1->Method_2 If incomplete

Figure 1: Decision tree for selecting coupling reagents based on the functional role of the 2-(4-Amino-2-chlorophenyl)acetic acid residue.

Detailed Protocols

Protocol A: Coupling TO the Deactivated Aniline (Acceptor)

Use this when the 2-(4-Amino-2-chlorophenyl)acetic acid is already on the resin, and you are adding the next amino acid.[1]

The Issue: The aniline nitrogen is a poor nucleophile. Recommended Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[1]

ParameterSpecificationRationale
Reagent HATU (0.95 eq) + HOAt (0.95 eq)HOAt (7-aza) provides the "anchimeric assistance" (neighboring group effect) crucial for difficult couplings.[1]
Base DIPEA (2.0 eq)Use minimal base to prevent premature hydrolysis of the active ester.[1]
Excess 5–10 equivalents High concentration drives the reaction kinetics (Le Chatelier's principle).[1]
Solvent DMF (or NMP for aggregation prone seq)NMP solvates resin-bound anilines better than DMF.[1]
Temperature 75°C (Microwave) or 60°C (Conventional)Heat is almost mandatory for anilines.[1]
Time 2 x 45 min (Double Coupling)Refresh reagents to push completion.

Step-by-Step:

  • Wash: Wash resin with DMF (3x) and DCM (3x).[1]

  • Activation: Dissolve incoming Fmoc-AA-OH (5 eq) and HATU (5 eq) in DMF. Add DIPEA (10 eq) immediately before adding to resin.[1]

  • Reaction: Add to resin. Heat to 75°C for 45 mins.

  • Drain & Repeat: Drain. Repeat step 2-3 with fresh reagents.

  • Test: Perform a Chloranil Test (Not Kaiser). Kaiser test is often false-negative for anilines.[1] Chloranil detects secondary/aromatic amines.[1]

Protocol B: Coupling OF the Sterically Hindered Acid

Use this when adding Fmoc-2-(4-Amino-2-chlorophenyl)acetic acid to the peptide chain.

The Issue: The 2-Chloro substituent creates steric bulk.[1] Recommended Reagent: DIC / Oxyma Pure (First line) or COMU (Difficult cases).[1]

ParameterSpecificationRationale
Reagent DIC (1.0 eq) + Oxyma Pure (1.0 eq)Generates a highly reactive ester with lower racemization risk than HATU.[1]
Pre-activation 2-3 minutes Allow the active ester to form before resin contact.[1]
Base None (for DIC/Oxyma)Carbodiimide chemistry works best at slightly acidic/neutral pH, preserving chiral integrity of the previous residue.[1]
Temperature Room Temperature or 50°CAvoid high heat (>60°C) if the previous AA is Cys or His.[1]

Step-by-Step:

  • Dissolve: Dissolve Fmoc-2-(4-Amino-2-chlorophenyl)acetic acid (4 eq) and Oxyma Pure (4 eq) in DMF.

  • Activate: Add DIC (4 eq). Shake for 2 mins.

  • Couple: Add to resin. React for 60–90 mins at RT.

  • Monitor: Standard Kaiser test is effective here (checking the resin amine, not the aniline).

Troubleshooting & FAQs

Q1: The coupling to the aniline is still incomplete after double coupling with HATU. What now?

Answer: Switch to Acid Fluoride activation or Symmetric Anhydrides .[1]

  • Acid Fluoride Protocol: Convert the incoming amino acid to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1] Acid fluorides are smaller and more reactive toward weak nucleophiles (anilines) than OBt/OAt esters.[1]

    • Recipe: AA (4 eq), TFFH (4 eq), DIPEA (8 eq) in DCM/DMF.[1] React for 2 hours.

  • Symmetric Anhydride: Use DIC (0.5 eq relative to AA) to form (AA)2-O.[1] This species is highly reactive.[1]

Q2: Can I use the Kaiser test to check deprotection of the aniline?

Answer: No. The Kaiser (ninhydrin) test relies on the formation of Ruhmann's purple, which requires a primary aliphatic amine. Anilines (aromatic amines) often give a weak, reddish-brown color or no color at all.[1]

  • Solution: Use the Chloranil Test (acetaldehyde/chloranil).[1] It turns blue/green in the presence of free secondary or aromatic amines. Alternatively, perform a micro-cleavage and check by LC-MS.

Q3: I see a +38 mass shift in my LC-MS. What is this?

Answer: This is likely a Potassium (+38) adduct, common in LC-MS.[1]

  • However, if you see +12 or +14 , check for methylene bridging (from DCM/amines) or methylation.

  • If you see +28 , it might be Formylation (from DMF degradation).[1] Use fresh, high-quality DMF, especially when heating.

Q4: Is the 2-Chloro group stable to cleavage cocktails?

Answer: Yes. Aryl chlorides are stable to standard TFA/TIS/Water cleavage cocktails. They are also stable to Piperidine (Fmoc removal).[1] However, avoid Pd(PPh3)4 (Alloc removal conditions) if possible, as oxidative addition to aryl chlorides can occur under forcing conditions, though it is generally slow for aryl chlorides compared to bromides/iodides.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Carpino, L. A., et al. (1995). The 7-azabenzotriazole oxy-anion (AtO-) as an additive in racemization-free peptide synthesis.[1] Journal of the American Chemical Society, 117(19), 5401-5402. (Foundational text for HATU/HOAt efficacy). Link[1]

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents. (General reference for TFFH and hindered couplings). Link

Sources

Troubleshooting

Challenges in the lab-scale synthesis of 2-(4-Amino-2-chlorophenyl)acetic acid

Welcome to the technical support guide for the lab-scale synthesis of 2-(4-Amino-2-chlorophenyl)acetic acid. This molecule is a key building block in pharmaceutical development, and its successful synthesis is crucial fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the lab-scale synthesis of 2-(4-Amino-2-chlorophenyl)acetic acid. This molecule is a key building block in pharmaceutical development, and its successful synthesis is crucial for many research and development pipelines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will explore the underlying chemistry to provide actionable troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive. For more in-depth solutions, please refer to the detailed troubleshooting guides that follow.

Q1: What are the most common synthetic routes to 2-(4-Amino-2-chlorophenyl)acetic acid?

A1: The two primary and most frequently discussed synthetic pathways starting from commercially available precursors are:

  • From 2-Chloro-4-nitroaniline: This is a multi-step synthesis that involves the protection of the amino group, introduction of the acetic acid moiety (often via a nitrile intermediate), and subsequent reduction of the nitro group.

  • Via a Willgerodt-Kindler Reaction: This route typically starts with a substituted acetophenone and, in the presence of sulfur and a secondary amine (like morpholine), rearranges to form a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.[1][2][3]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors, including incomplete reactions, side-product formation, or issues during workup and purification. Key areas to investigate are the purity of your starting materials, the efficiency of the nitro group reduction (if applicable), and potential hydrolysis of intermediates.

Q3: I'm having trouble with the purification of the final product. What is the recommended method?

A3: Purification of 2-(4-Amino-2-chlorophenyl)acetic acid can be challenging due to its amphoteric nature (containing both an acidic carboxyl group and a basic amino group). Recrystallization is the most common method. The choice of solvent is critical; often, a mixed solvent system or adjusting the pH to the isoelectric point to precipitate the product is effective.[4]

Q4: Are there any specific safety precautions I should be aware of?

A4: Yes. When working with nitroaromatic compounds, there is a risk of energetic decomposition, especially at elevated temperatures. Reactions involving cyanides (like sodium or potassium cyanide) are highly toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for all reagents used.

Detailed Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the synthesis of 2-(4-Amino-2-chlorophenyl)acetic acid.

Guide 1: Challenges in the Synthesis from 2-Chloro-4-nitroaniline

This synthetic route is popular due to the availability of the starting material. However, each step presents unique challenges.

Problem 1.1: Incomplete Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a classic method to introduce a cyano group, which can then be hydrolyzed to the desired carboxylic acid.[5][6]

Symptoms:

  • Low yield of the nitrile intermediate, 2-(2-chloro-4-nitrophenyl)acetonitrile.

  • Presence of starting material (2-chloro-4-nitroaniline) in the crude product.

  • Formation of phenolic byproducts.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Incomplete Diazotization The formation of the diazonium salt is temperature-sensitive and requires a specific pH. If the temperature is too high, the diazonium salt can decompose prematurely.Maintain a temperature of 0-5 °C during the addition of sodium nitrite. Ensure a sufficiently acidic medium (e.g., with HCl or H2SO4) to fully protonate the nitrous acid.
Side Reactions The diazonium salt can react with water to form a phenol if the copper(I) cyanide is not added promptly or if the reaction temperature rises.Add the copper(I) cyanide solution to the freshly prepared diazonium salt without delay. Maintain strict temperature control throughout the reaction.
Poor Quality of Reagents Old or impure sodium nitrite can lead to incomplete diazotization.Use freshly purchased, high-purity sodium nitrite.

Experimental Protocol: Optimized Sandmeyer Reaction

  • Diazotization:

    • Dissolve 1 equivalent of 2-chloro-4-nitroaniline in an aqueous solution of hydrochloric acid (e.g., 3 M HCl) and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of 1.1 equivalents of sodium nitrite in water, keeping the temperature below 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C.

  • Cyanation:

    • In a separate flask, prepare a solution of 1.2 equivalents of copper(I) cyanide in aqueous sodium or potassium cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for several hours or until nitrogen evolution ceases.

  • Workup:

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude nitrile.

Problem 1.2: Incomplete Hydrolysis of the Nitrile Intermediate

The conversion of the nitrile to the carboxylic acid can be sluggish.

Symptoms:

  • Presence of the nitrile intermediate in the final product.

  • Formation of the corresponding amide as a byproduct.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Insufficiently Harsh Conditions Nitrile hydrolysis often requires strong acidic or basic conditions and elevated temperatures.Use a higher concentration of acid (e.g., concentrated HCl or a mixture of acetic acid and sulfuric acid) and increase the reaction temperature. Refluxing for an extended period (e.g., 6-12 hours) is often necessary.
Partial Hydrolysis Under milder conditions, the nitrile may only hydrolyze to the amide.Ensure a sufficient excess of water is present during the hydrolysis. Prolonged reaction times at elevated temperatures will favor the formation of the carboxylic acid.
Problem 1.3: Challenges with Nitro Group Reduction

The final step is the reduction of the nitro group to an amine.

Symptoms:

  • Incomplete reduction, with the nitro compound remaining.

  • Formation of undesired side products from over-reduction or side reactions.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Catalyst Deactivation The catalyst (e.g., Pd/C, PtO2) can become poisoned by impurities or byproducts.Use a high-quality catalyst and ensure the starting material is pure. If using catalytic hydrogenation, ensure the hydrogen pressure is adequate.
Alternative Reduction Issues Reductions with metals in acid (e.g., Sn/HCl, Fe/HCl) can sometimes be incomplete or lead to complex workups.Ensure a sufficient excess of the metal and acid is used. The reaction may require heating to go to completion.

dot

Synthesis_from_2_Chloro_4_nitroaniline A 2-Chloro-4-nitroaniline B Diazonium Salt A->B NaNO2, HCl 0-5 °C C 2-(2-chloro-4-nitrophenyl)acetonitrile B->C CuCN D 2-(2-chloro-4-nitrophenyl)acetic acid C->D H3O+, Heat E 2-(4-Amino-2-chlorophenyl)acetic acid D->E Reduction (e.g., H2, Pd/C)

Caption: Synthetic workflow from 2-Chloro-4-nitroaniline.

Guide 2: Troubleshooting the Willgerodt-Kindler Reaction

This reaction offers a more direct route but has its own set of challenges.[1][2][3]

Symptoms:

  • Low conversion of the starting acetophenone.

  • Formation of a complex mixture of byproducts.

  • Difficulty in hydrolyzing the intermediate thiomorpholide.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Suboptimal Reaction Conditions The Willgerodt-Kindler reaction is sensitive to temperature and the ratio of reagents.A typical starting point is to use a slight excess of sulfur and morpholine relative to the acetophenone. The reaction is often run at reflux in a solvent like pyridine or DMF.[3]
Incomplete Hydrolysis of the Thioamide The thiomorpholide intermediate can be stable and require harsh conditions for hydrolysis.Hydrolysis is typically achieved by refluxing with a strong acid (e.g., concentrated HCl) or a strong base (e.g., aqueous NaOH or KOH).
Side Reactions At high temperatures, polymerization and other side reactions of sulfur can occur.Maintain a consistent and not excessively high temperature. The use of a phase-transfer catalyst has been reported to improve yields and reduce reaction times.[1]

dot

Willgerodt_Kindler_Troubleshooting Start Low Yield in Willgerodt-Kindler Cause1 Incomplete Reaction? Start->Cause1 Cause2 Difficult Hydrolysis? Start->Cause2 Cause3 Side Product Formation? Start->Cause3 Sol1 Optimize Temp. & Reagent Ratios Cause1->Sol1 Sol2 Use Stronger Acid/Base & Longer Reflux Cause2->Sol2 Sol3 Consider Phase-Transfer Catalyst Cause3->Sol3

Caption: Troubleshooting the Willgerodt-Kindler Reaction.

Guide 3: Purification and Characterization

Problem: Difficulty in Isolating a Pure Product

Symptoms:

  • The product oils out during crystallization.

  • The isolated solid is discolored or has a wide melting point range.

  • NMR or other analytical data shows the presence of impurities.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Inappropriate Crystallization Solvent The amphoteric nature of the product makes solvent selection difficult.Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a polar solvent (like ethanol or methanol) and then add a less polar solvent (like water or hexane) until turbidity is observed, followed by cooling.
pH is Not at the Isoelectric Point The product is least soluble at its isoelectric point. If the pH of the solution is too high or too low, the product will remain in solution as its salt.Dissolve the crude product in a dilute acidic or basic solution and then carefully adjust the pH to the isoelectric point using a dilute base or acid, respectively. The product should precipitate out.[4]
Contamination with Starting Materials or Byproducts Impurities can interfere with crystallization.If the product is heavily contaminated, consider column chromatography. A silica gel column using a mixture of a polar and non-polar solvent (e.g., ethyl acetate/hexane with a small amount of acetic acid) can be effective.

References

  • Organic Syntheses Procedure. α-CHLOROPHENYLACETIC ACID. Available from: [Link]

  • PubChem. (2S)-2-amino-2-(4-chlorophenyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (r)-2-Amino-2-(4-chlorophenyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Google Patents. Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • ACS Omega. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Available from: [Link]

  • Nature. Deaminative chlorination of aminoheterocycles. Available from: [Link]

  • Google Patents. Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method.
  • ResearchGate. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Google Patents. Process for synthesizing 4-chlorophenyl ethanol.
  • BEC-UAC. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Available from: [Link]

  • ResearchGate. Effect of acetonitrile in the hydrolysis reaction at room temperature... Available from: [Link]

  • Google Patents. Preparation method of o-chloro-p-nitroaniline.
  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Available from: [Link]

  • PLOS One. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(4-Amino-2-chlorophenyl)acetic acid

[1][2][3][4] Current Status: Online Agent: Senior Application Scientist Ticket ID: LUM-INT-004-Red Subject: Troubleshooting Side Reactions & Impurity Profiles[1][2][3] Part 1: Executive Summary & Molecule Profile Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Current Status: Online Agent: Senior Application Scientist Ticket ID: LUM-INT-004-Red Subject: Troubleshooting Side Reactions & Impurity Profiles[1][2][3]

Part 1: Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely synthesizing 2-(4-Amino-2-chlorophenyl)acetic acid (CAS: 220991-20-8 equivalent intermediate), a critical scaffold for COX-2 inhibitors like Lumiracoxib .[1][2][3]

The synthesis of this molecule is deceptive. While it appears to be a standard nitro-reduction or nitrile hydrolysis, the presence of the chlorine atom at the ortho position to the acetic acid chain (and meta to the amino group) introduces a high risk of chemoselectivity failure.

The Core Challenge: The "Dechlorination" Crisis

The most frequent ticket we receive involves the loss of the chlorine atom during the reduction of the nitro precursor. If you are using standard Palladium on Carbon (Pd/C) for hydrogenation, you are likely generating significant amounts of the des-chloro impurity, which is chemically very similar to your target and difficult to separate.[3]

Part 2: Critical Troubleshooting (The Nitro Reduction Step)

Scenario: You are reducing 2-(2-chloro-4-nitrophenyl)acetic acid to the target amine.[1][3]

Issue 1: Hydrodechlorination (Loss of Chlorine)

Symptoms:

  • Mass Spec shows M-34 peak (loss of Cl, gain of H).[1][3]

  • HPLC shows a peak eluting slightly earlier than the target (more polar).[2][3]

  • Yield is high, but potency is low.[2][3]

Root Cause: Standard hydrogenation catalysts (Pd/C) readily insert into aryl-chloride bonds (oxidative addition), especially when the ring is electron-rich (which it becomes as the nitro group reduces to an amine).[1][2][3]

The Fix (Selectivity Control):

ParameterDO NOT USE RECOMMENDED WHY?
Catalyst 10% Pd/C (Standard)5% Pt/C or Sulfided Pd/C Platinum (Pt) has a much higher energy barrier for C-Cl bond insertion than Palladium (Pd).[1][2][3] Sulfided catalysts are "poisoned" to inhibit hydrogenolysis.[3]
H2 Pressure > 5 bar (>70 psi)1 - 3 bar (Atmospheric to 40 psi) High pressure forces the kinetically slower dechlorination reaction.[1][2][3]
Additives Strong AcidsPotassium Thiocyanate (KSCN) Trace amounts of thiocyanate can poison the catalyst sites responsible for dehalogenation.[2][3]
Alternative NaBH4 (alone)Fe / Acetic Acid or SnCl2 Stoichiometric metal reductions (Béchamp reduction) are 100% chemoselective for Nitro over Aryl-Chloride.[1][2][3]
Issue 2: Azo/Azoxy Dimer Formation

Symptoms:

  • Product is colored (orange/red) instead of off-white/beige.

  • LC-MS shows dimers (Mass = 2x Target - O or 2x Target - 2H).[1][2]

Root Cause: Incomplete reduction or condensation of the hydroxylamine intermediate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) with the nitroso intermediate (

).[1] This typically happens under basic conditions or if the reaction stalls.[3]

The Fix:

  • Maintain Acidity: Ensure the reaction medium is slightly acidic (e.g., Acetic Acid solvent) to protonate the hydroxylamine, preventing condensation.[3]

  • Reaction Completion: Do not stop the reaction early. The azo intermediates can sometimes be further reduced to the amine if given time and fresh catalyst.[2]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the "Danger Zone" where standard conditions fail.

G Start Start: 2-(2-chloro-4-nitrophenyl) acetic acid Intermediate Intermediate: Hydroxylamine / Nitroso Start->Intermediate Partial Reduction Impurity_DeCl CRITICAL IMPURITY: 2-(4-aminophenyl)acetic acid (Des-chloro) Start->Impurity_DeCl Direct Hydrogenolysis (Pd/C) Target TARGET: 2-(4-Amino-2-chlorophenyl) acetic acid Intermediate->Target Pt/C, H2 (Controlled) or Fe/AcOH Impurity_Azo IMPURITY: Azo/Azoxy Dimers (Colored) Intermediate->Impurity_Azo Basic pH Stalled Rxn Target->Impurity_DeCl Over-reduction (Pd/C + High H2 Pressure)

Caption: Reaction pathway showing the chemoselectivity divergence. The red paths indicate the critical failure modes using non-selective catalysts.

Part 4: Validated Experimental Protocol

Protocol ID: RED-Pt-001 Method: Chemoselective Hydrogenation using Pt/C Scale: 10g Input[1][2][3]

Reagents:

  • Precursor: 2-(2-chloro-4-nitrophenyl)acetic acid (10.0 g, 46.4 mmol).[1][2][3]

  • Solvent: Methanol (100 mL) or Ethyl Acetate (100 mL). Note: Methanol is faster but risks esterification if acid is present.

  • Catalyst: 5% Platinum on Carbon (Pt/C), typically 0.5 wt% loading relative to substrate (50 mg dry weight).[1][2][3] Do not use Pd/C.

Step-by-Step:

  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitro-acid precursor in Methanol.

  • Inerting: Add the Pt/C catalyst carefully under a nitrogen blanket.[2][3] (Warning: Dry catalysts can ignite solvent vapors).[1][2][3]

  • Hydrogenation:

    • Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.[3]

    • Pressurize to 2 bar (approx 30 psi) . Do not exceed 3 bar.

    • Stir/Shake at Room Temperature (20-25°C) . Heating increases the risk of dechlorination.[2]

  • Monitoring: Monitor H2 uptake. Reaction is typically complete in 2-4 hours.[1][3]

    • QC Check: Take an aliquot.[2][3] If starting material remains but H2 uptake stopped, purge and add fresh catalyst.[3] Do not increase temperature.

  • Workup:

    • Filter the catalyst through a Celite pad (keep wet to prevent fire).[3]

    • Concentrate the filtrate under reduced pressure.[3][4]

    • Purification: The crude amine is often prone to oxidation.[2][3] Recrystallize immediately from Isopropanol/Water or convert to the Hydrochloride salt (add HCl in dioxane) for long-term stability.[1][3]

Part 5: Upstream Troubleshooting (Nitrile Hydrolysis)

If you are synthesizing the precursor via 2-chloro-4-nitrobenzyl cyanide , you face a different set of side reactions during hydrolysis.

Decision Tree: Hydrolysis Issues

Tree Q1 Problem: Low Yield / Impurities in Nitrile Hydrolysis? Result1 Impurity: Amide (Incomplete Hydrolysis) Q1->Result1 Rxn time too short Acid too dilute Result2 Impurity: Polymer/Tar (Thermal Degradation) Q1->Result2 Temp > 100°C Exotherm uncontrolled Fix1 Fix: Increase Acid Conc (>60% H2SO4) or Reflux longer Result1->Fix1 Fix2 Fix: Stepwise heating (50°C then 90°C) Result2->Fix2

Caption: Troubleshooting logic for the acid-catalyzed hydrolysis of the nitrile precursor.

Key Insight: Benzyl cyanides with nitro groups are thermally sensitive.[1][2][3]

  • The Trap: Rushing the hydrolysis by cranking the heat to reflux immediately causes polymerization (dark tar).

  • The Solution: Perform a "staged" hydrolysis. Stir at 50-60°C in H2SO4/Water to convert Nitrile

    
     Amide.[1][3] Once the amide precipitates or forms, then raise temperature to 90-100°C to convert Amide 
    
    
    
    Acid.[3]

Part 6: Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel instead of Pt/C? A: Yes, but with caution. Raney Nickel is generally less prone to dehalogenation than Pd/C, but more so than Pt/C. If you use Raney Ni, keep the temperature strictly below 30°C and monitor the reaction closely.[3]

Q: I see a small impurity at RRT 1.1 (Relative Retention Time). What is it? A: If it's slightly less polar (later eluting), check for the Methyl Ester .[2][3] If you performed the reduction in Methanol with any trace of acid (or if the starting material was acidic), you may have esterified the acetic acid tail.

  • Fix: Saponify with mild NaOH/Water to recover the acid.[3]

Q: Why not just use Iron/HCl (Béchamp) for everything? A: You can, and it is chemically safer (zero dechlorination risk).[1][2][3] However, on a large scale, the iron sludge waste is difficult to process and filter, leading to lower isolated yields due to physical entrapment of the product in the iron oxide cake.[3] For scales <50g, Fe/AcOH is an excellent "fail-safe" method.[1][3]

Q: Is the product light sensitive? A: Yes. Anilines (amino-phenyls) oxidize in air and light to form dark quinoid species.[1][3] Store the solid in amber vials under Argon/Nitrogen.

References

  • Synthesis of Lumiracoxib Intermediates (Preclinical Pharmacology)

    • Title: Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2.[1][2][3][5][6]

    • Source: British Journal of Pharmacology (via NIH).[1][3]

    • URL:[Link]

  • Selective Hydrogenation of Chloronitrobenzenes

    • Title: Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst.[1][3][7]

    • Source: Semantic Scholar / Catalysis Science & Technology.[1][2][3]

    • URL:[Link]

  • General Nitro Reduction Conditions & Compatibility

    • Title: Nitro Reduction - Common Conditions (Pd/C vs Pt/C vs Fe).[1][2][3]

    • Source: Common Organic Chemistry.[1][2][3]

    • URL:[Link][1][3]

  • Nitrile Hydrolysis Mechanisms

    • Title: The Hydrolysis of Nitriles.[2][8][9]

    • Source: Chemistry LibreTexts.[1][3]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Amino-2-chlorophenyl)acetic acid

Welcome to the technical support center for the synthesis of 2-(4-Amino-2-chlorophenyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Amino-2-chlorophenyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process, troubleshoot effectively, and ensure the highest standards of scientific integrity in your work.

The synthesis, typically involving the reduction of 2-(2-chloro-4-nitrophenyl)acetic acid, is a critical step in the production of various pharmaceutical agents. While seemingly straightforward, this transformation is fraught with potential pitfalls that can lead to significantly diminished yields and purity. This document provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is consistently low after the reduction of 2-(2-chloro-4-nitrophenyl)acetic acid. What are the most probable causes?

Low yield is a multifaceted problem often stemming from one or more of the following areas: the reduction method, side reactions, or product isolation.

  • Incomplete Reaction: The reduction of the nitro group may stall before completion. This can be due to poor quality or insufficient amounts of the reducing agent, or catalyst deactivation. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side-Product Formation: The most significant yield-reducing side reaction is hydrodechlorination, where the chloro-substituent is reductively cleaved from the aromatic ring. This is particularly common in catalytic hydrogenation if the catalyst is not selective or if reaction conditions are too harsh.[1]

  • Product Loss During Work-up: 2-(4-Amino-2-chlorophenyl)acetic acid is an amino acid and thus amphoteric, meaning it can act as both an acid and a base. Its solubility is highly dependent on pH.[2][3] If the pH during extraction or precipitation is not carefully controlled to be at or near the isoelectric point, a significant amount of product can remain dissolved in the aqueous phase, leading to poor recovery.[3]

Question 2: I'm observing a significant amount of a dechlorinated impurity, 2-(4-aminophenyl)acetic acid. How can I minimize this side reaction?

Hydrodechlorination is a common challenge when reducing nitroarenes that also bear halogen substituents. The choice of reduction method is paramount to achieving chemoselectivity.

  • Catalytic Hydrogenation: While efficient, catalysts like Palladium on Carbon (Pd/C) can be aggressive and promote hydrodechlorination.[4] To mitigate this, consider:

    • Catalyst Choice: Platinum-based catalysts (e.g., Pt/C) or Raney Nickel may offer better selectivity in some systems.

    • Catalyst Modifiers: The addition of catalyst poisons or modifiers can selectively inhibit the undesired dechlorination reaction.

    • Reaction Conditions: Operating at lower hydrogen pressures and temperatures can reduce the rate of hydrodechlorination relative to nitro reduction.

  • Metal/Acid Reductions: These methods are often more chemoselective. The Béchamp reduction, using iron powder in the presence of a dilute acid like acetic acid or a salt such as ammonium chloride, is a classic and highly effective method for selectively reducing nitro groups without cleaving aryl halides.[5][6][7] Stannous chloride (SnCl2) in an acidic medium is another reliable alternative.[5][8] These methods are generally less prone to causing hydrodechlorination compared to catalytic hydrogenation.[6]

Experimental Protocols

Protocol 1: Chemoselective Nitro Reduction using Iron and Acetic Acid

This protocol provides a robust and selective method for the reduction step, minimizing the risk of hydrodechlorination.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the starting material, 2-(2-chloro-4-nitrophenyl)acetic acid (1.0 eq).

  • Solvent Addition: Add a solvent mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio by volume). The mixture should be a stirrable slurry.

  • Reagent Addition: Add finely divided iron powder (approx. 5.0 eq). The use of activated iron powder can improve reaction rates.[9]

  • Reaction: Heat the mixture to a gentle reflux (typically 70-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of the starting material. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Proceed to the pH-controlled isolation protocol.

Question 3: My isolated product is a dark, impure solid that is difficult to purify. What are the likely impurities and what purification strategies do you recommend?

The dark color often indicates the presence of trace amounts of oxidized side products, such as azo or azoxy compounds, which can form from intermediate nitroso and hydroxylamine species, especially if the reduction is not driven to completion.[10]

  • Source of Impurities:

    • Incomplete Reduction: Intermediates like nitroso and hydroxylamine compounds can condense to form colored impurities.[11]

    • Air Oxidation: The final aniline product can be susceptible to air oxidation, leading to colored polymeric materials. It is advisable to perform the work-up under an inert atmosphere (e.g., Nitrogen or Argon) if possible.

  • Purification Strategy:

    • pH-Controlled Precipitation/Crystallization: This is the most effective method for purifying amino acids. The crude product can be dissolved in a dilute basic solution (e.g., 1M NaOH), which deprotonates the carboxylic acid and renders it soluble as the sodium salt. The solution can then be treated with activated carbon to adsorb colored impurities and filtered. Subsequently, slowly adding acid (e.g., 1M HCl) to the filtrate will protonate the amino group. As the pH approaches the isoelectric point (pI), the zwitterionic product becomes minimally soluble and will precipitate out of the solution.[3]

    • Recrystallization: If the product is still impure, recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) can be effective.

Frequently Asked Questions (FAQs)

Q: What is the role of pH during the isolation of 2-(4-Amino-2-chlorophenyl)acetic acid?

The pH is the single most critical parameter for the successful isolation of this product.[2][12]

  • Low pH (Acidic): The amino group is protonated (-NH3+), and the molecule carries a net positive charge. It is generally more soluble in acidic water.

  • High pH (Basic): The carboxylic acid group is deprotonated (-COO-), and the molecule carries a net negative charge. It is typically soluble in basic water.[13]

  • Isoelectric Point (pI): At a specific intermediate pH, the molecule exists predominantly as a zwitterion (-NH3+ and -COO-), carrying no net charge. At this pI, the molecule's solubility in water is at its minimum.[2][3]

Therefore, to maximize yield, the final precipitation must be conducted by carefully adjusting the pH of the aqueous solution to the product's isoelectric point.

Q: Which analytical techniques are best for monitoring the reaction and assessing product purity?

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. Use a suitable mobile phase (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to resolve the starting material, product, and any major impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and product purity. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or TFA) is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Essential for structural confirmation of the final product and for identifying impurities. The disappearance of the nitro-substituted aromatic signals and the appearance of signals corresponding to the amino-substituted ring are key indicators.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.

Data & Visualization

Table 1: Comparison of Common Reduction Methods
Reduction MethodTypical ReagentsAdvantagesPotential IssuesChemoselectivity (vs. Dechlorination)
Catalytic Hydrogenation H₂, Pd/C or Pt/CHigh efficiency, clean byproducts (H₂O)Risk of hydrodechlorination, catalyst cost & handlingModerate to Low
Béchamp Reduction Fe, HCl or CH₃COOHExcellent chemoselectivity, low cost, robustStoichiometric metal waste (iron sludge)High
Stannous Chloride SnCl₂, HClGood chemoselectivity, mild conditionsStoichiometric tin waste, potential toxicityHigh
Diagrams

G cluster_start Start: Low Yield Observed cluster_reaction Reaction Phase Analysis cluster_workup Work-up & Isolation Phase Analysis cluster_solutions Troubleshooting Actions Start Low Yield of Final Product TLC Analyze Reaction Mixture by TLC/HPLC Start->TLC Incomplete Incomplete Reaction? TLC->Incomplete SideProduct Major Side Products Observed? Incomplete->SideProduct No Sol_Reagent Increase Reducing Agent Stoichiometry / Check Catalyst Activity Incomplete->Sol_Reagent Yes Sol_Time Increase Reaction Time / Temperature Incomplete->Sol_Time Yes Aqueous Analyze Aqueous & Organic Layers SideProduct->Aqueous No Sol_Method Switch to More Selective Method (e.g., Fe/AcOH) SideProduct->Sol_Method Yes (Dechlorination) pH_Check Was Isolation pH Optimized? Aqueous->pH_Check pH_Check->Start Yes (Re-evaluate Reaction) Sol_pH Determine & Apply Isoelectric Point for Precipitation pH_Check->Sol_pH No

References

  • Vaia. (n.d.). What is the effect of pH on the separation of amino acids by electrophoresis? Why? Retrieved from Vaia. Available at: [Link]

  • Yadav, G. D., & Krishnan, M. S. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Canadian Journal of Chemistry, 85(8), 543-549. Available at: [Link]

  • Lash, T. D. (2018). The Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes. Molecules, 23(11), 2828. Available at: [Link]

  • SciSpace. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from SciSpace. Available at: [Link]

  • Poinar, H. N., & Stankiewicz, B. A. (2024). Effect of pH on the Release of Amino Acids from Microorganisms via Subcritical Water Extraction. ACS Earth and Space Chemistry. Available at: [Link]

  • NIT Rourkela. (n.d.). Effect of varying extraction pH on amino acids, nutritional parameters, intermolecular interactions and functional Properties of Guar Germ Proteins. Retrieved from NIT Rourkela Institutional Repository. Available at: [Link]

  • Scribd. (n.d.). Effect of PH On Separation of Amino Acid. Retrieved from Scribd. Available at: [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. In Wikipedia. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill. Retrieved from RSC Publishing. Available at: [Link]

  • PubMed. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Available at: [Link]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from JRF Global. Available at: [Link]

  • Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from Organic Chemistry Portal. Available at: [Link]

  • Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). Amination by Reduction. Retrieved from [Link]

  • American Society for Microbiology. (2002). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 68(2), 901-907. Available at: [Link]

  • PubMed. (2002). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Available at: [Link]

  • AZoM. (2016). Catalytic Hydrogenation Reaction. Retrieved from AZoM. Available at: [Link]

  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3183. Available at: [Link]

  • Reddit. (2025). Nitro reduction conditions. Retrieved from r/Chempros. Available at: [Link]

  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from Organic Syntheses. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid. Retrieved from Google Patents.
  • National Center for Biotechnology Information. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. PMC. Available at: [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds. Retrieved from Google Patents.
  • Massachusetts Institute of Technology. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. MIT Open Access Articles. Available at: [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-(4-Amino-2-chlorophenyl)acetic acid

The following technical guide is designed to serve as an autonomous support center for researchers working with 2-(4-Amino-2-chlorophenyl)acetic acid . It prioritizes chemical logic, self-validating protocols, and action...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to serve as an autonomous support center for researchers working with 2-(4-Amino-2-chlorophenyl)acetic acid . It prioritizes chemical logic, self-validating protocols, and actionable troubleshooting over generic advice.[1]

Subject: Overcoming Solubility Barriers in Reaction Design Compound: 2-(4-Amino-2-chlorophenyl)acetic acid CAS: 1260795-87-6 (and related isomers/analogs) Chemical Class: Halogenated Aminophenylacetic Acid / Zwitterionic Building Block[1]

The Solubility Paradox: Understanding Your Compound

Before attempting to dissolve this compound, you must understand why it resists solvation.

The Core Issue: 2-(4-Amino-2-chlorophenyl)acetic acid is not a simple organic solid; it behaves as an internal salt (zwitterion) .[1]

  • The Acid: The acetic acid tail (

    
    ) tends to deprotonate.[1]
    
  • The Base: The aniline nitrogen (

    
    ) tends to protonate.[1]
    
  • The Result: In neutral solvents (water, MeOH, DCM), the molecule exists largely as a zwitterion with high crystal lattice energy.[1] The 2-chloro substituent adds lipophilicity (

    
     increase) and disrupts the solvation shell, making it less water-soluble than its non-chlorinated parent, 4-aminophenylacetic acid.
    

Implication for Reactions: Standard organic solvents (DCM, Toluene, EtOAc) cannot break the ionic lattice.[1] Neutral water cannot overcome the hydrophobic aromatic core.[1] You must disrupt this equilibrium to achieve solubility.[1]

Decision Matrix: Solvent System Selection

Use this logic flow to select the correct solvent system based on your intended reaction type.

SolubilityLogic Start Intended Reaction Type Coupling Amide Coupling / Peptide Synthesis Start->Coupling PdCat Pd-Catalyzed Cross-Coupling Start->PdCat Alkylation N-Alkylation / Substitution Start->Alkylation Protection Esterification / Protection Start->Protection PolarAprotic System A: DMF or NMP + DIPEA (Breaks Zwitterion) Coupling->PolarAprotic Requires free amine MixedAq System B: 1,4-Dioxane/Water (4:1) + Inorganic Base PdCat->MixedAq High solubility needed Alkylation->PolarAprotic Alcoholic System C: MeOH or EtOH (Reflux) Protection->Alcoholic Fisher Esterification Acidic System D: TFA or Acetic Acid (Protonates Amine) Protection->Acidic Acid stable

Figure 1: Solvent selection decision tree based on reaction requirements.[1] Note that "System A" utilizes a base to keep the amine nucleophilic.[1]

Critical Protocols & Troubleshooting (Q&A)

Module A: General Dissolution

Q: Why won't this compound dissolve in Dichloromethane (DCM) or Ethyl Acetate even with sonication? A: The zwitterionic lattice is insoluble in non-polar/moderately polar aprotic solvents.[1]

  • The Fix: Do not use pure DCM. If you must use a non-polar solvent for a partition, you must derivatize the compound first (e.g., esterification).[1]

  • Workaround: For reactions requiring organic solubility, use DMF (Dimethylformamide) or DMSO .[1] If the reaction allows, add 1.1 equivalents of a tertiary amine (DIPEA or TEA).[1] This deprotonates the ammonium species (

    
    
    
    
    
    
    
    ), breaking the zwitterion and significantly improving solubility in organic media.[1]
Module B: Reaction-Specific Optimization

Q: I am trying to couple the amine, but the yield is low. Is it a solubility issue? A: Likely, yes. If the amine is protonated (zwitterionic form), it is non-nucleophilic.[1]

  • Protocol:

    • Dissolve the amino acid in DMF (concentration < 0.2 M).[1]

    • Add 2.0 - 2.5 equivalents of DIPEA .

    • Observation: The suspension should clear as the zwitterion collapses and the free amine is liberated.[1]

    • Add your activated electrophile (e.g., NHS-ester, Acid Chloride).[1]

Q: How do I perform a Suzuki or Buchwald coupling on the chloro-position? A: The free carboxylic acid can poison Palladium catalysts.[1]

  • Recommendation: Protect the acid as a methyl or ethyl ester before the coupling.[1]

  • Alternative (if protection is impossible): Use a water-miscible system.[1]

    • Solvent: 1,4-Dioxane : Water (4:1).[1]

    • Base:

      
       or 
      
      
      
      (3-4 equivalents).
    • Mechanism: The inorganic base converts the carboxylic acid to the carboxylate salt (highly water soluble), allowing the reaction to proceed in the aqueous phase.[1]

Module C: Purification & Isolation

Q: How do I recover the product from a DMF/DMSO reaction mixture? A: Avoid rotary evaporation of high-boiling solvents. Use the Isoelectric Precipitation Method .

  • Dilute the reaction mixture with water (5x volume).

  • The pH will likely be basic (due to DIPEA) or acidic (if TFA was used).[1]

  • Slowly adjust pH to the Isoelectric Point (pI

    
     4.0 - 4.5)  using 1M HCl or 1M NaOH.
    
  • Critical Step: Cool to 4°C and stir for 1 hour. The zwitterion will reform and precipitate.[1]

  • Filter and wash with cold water.[1]

Quantitative Data: Solubility Benchmarks

Note: Values are estimated based on structural analogs (4-aminophenylacetic acid) and the lipophilic contribution of the chloro-substituent.

Solvent SystemSolubility RatingPrimary Species in SolutionRecommended Use
Water (pH 7) Low (< 1 mg/mL)Zwitterion (Insoluble Lattice)None
0.1 M HCl High (> 20 mg/mL)Cation (

,

)
Deprotection, Hydrolysis
0.1 M NaOH High (> 25 mg/mL)Anion (

,

)
Extraction, Pd-Coupling
Methanol Moderate (Heat req.)[1]Neutral/Zwitterion mixEsterification
DMF / DMSO High (> 50 mg/mL)Neutral (Solvated)Amide Coupling, SNAr
DCM / EtOAc NegligibleNeutral (Aggregated)None (unless protected)

Visualizing the Zwitterionic Equilibrium

Understanding the pH-dependent species is crucial for extraction and reaction planning.[1]

ZwitterionPath Cation Cationic Form (pH < 2) Soluble in Water Zwitterion Zwitterionic Form (pH ~ 4.3) INSOLUBLE PRECIPITATE Cation->Zwitterion + Base (NaOH) Zwitterion->Cation + Acid (HCl) Anion Anionic Form (pH > 7) Soluble in Water Zwitterion->Anion + Base (NaOH) Anion->Zwitterion + Acid (HCl)

Figure 2: The solubility "U-curve".[1] Maximum insolubility occurs at the isoelectric point (approx pH 4.3).[1] Moving away from this pH in either direction increases solubility.[1]

References & Validation

The protocols above are derived from the physicochemical properties of aminophenylacetic acid derivatives and standard organic synthesis methodologies for zwitterionic compounds.

  • Chemical Identity & Properties:

    • Compound: 2-(4-Amino-2-chlorophenyl)acetic acid.[1][2][3]

    • CAS: 1260795-87-6.[1][4]

    • Source: Sigma-Aldrich Product Catalog. (Search CAS 1260795-87-6).[1]

  • Solubility Mechanisms of Zwitterions:

    • For detailed thermodynamics of amino acid/phenylacetic acid derivative solubility and the impact of pH.

    • Source: Dalton, L., et al. "Solubility and dissolution rates of zwitterionic polymorphs."[1] ResearchGate.[1]

  • Analogous Compound Data (4-Aminophenylacetic acid):

    • Used as a baseline for pKa and solubility behavior (pKa1 ~3.6, pKa2 ~5.26).[1]

    • Source:ChemicalBook & PubChem Data.[1] [1]

  • Reaction Protocols (Amide Coupling of Phenylglycines/Phenylacetic Acids):

    • Methodologies for minimizing insolubility during peptide-like coupling.[1]

    • Source: BenchChem Technical Guides.[1][3]

Disclaimer: Always consult the specific Safety Data Sheet (SDS) for CAS 1260795-87-6 before handling.[1] The chloro-aniline moiety may possess toxicological properties similar to other halogenated anilines.

Sources

Troubleshooting

Process Chemistry Support Hub: Scale-Up Synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid

Document Control: Technical Guide v1.0 Target Molecule: (R)-2-Amino-2-(4-chlorophenyl)acetic acid Synonyms: (R)-4-Chlorophenylglycine; D-4-chlorophenylglycine CAS: 43189-37-3 Strategic Route Selection & Process Logic The...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control: Technical Guide v1.0 Target Molecule: (R)-2-Amino-2-(4-chlorophenyl)acetic acid Synonyms: (R)-4-Chlorophenylglycine; D-4-chlorophenylglycine CAS: 43189-37-3

Strategic Route Selection & Process Logic

The synthesis of (R)-4-chlorophenylglycine is a critical unit operation in the manufacturing of glycopeptide antibiotics and specific herbicides. At scale, the decision between Classical Resolution and Enzymatic Dynamic Kinetic Resolution (DKR) dictates your cost structure and waste profile.

Decision Matrix: Chemical vs. Enzymatic
ParameterClassical Resolution (Tartaric Acid)Enzymatic DKR (Hydantoinase)
Theoretical Yield Max 50% (without recycling)100% (via in situ racemization)
E-Factor (Waste) High (requires stoichiometric resolving agent)Low (Water-based, catalytic)
Enantiomeric Excess >98% (requires recrystallization)>99% (highly specific)
Capital Expenditure Low (Standard reactors)Medium (Fermentation/Bioreactors)
Throughput High volumetric productivitySlower reaction kinetics
Workflow Visualization

The following diagram illustrates the two primary pathways. Note the "Racemization Loop" in the enzymatic route which enables high yields.

G Start 4-Chlorobenzaldehyde Bucherer Bucherer-Bergs Reaction (NaCN, (NH4)2CO3) Start->Bucherer Hydantoin DL-5-(4-chlorophenyl)hydantoin (Racemic Intermediate) Bucherer->Hydantoin Chem_Hydrolysis Alkaline Hydrolysis Hydantoin->Chem_Hydrolysis Chemical Route Enz_D_Hyd D-Hydantoinase (Ring Opening) Hydantoin->Enz_D_Hyd Biotech Route Racemization Spontaneous/Chemical Racemization (pH > 8) Hydantoin->Racemization Equilibrium Racemic_AA Racemic 4-Cl-Phenylglycine Chem_Hydrolysis->Racemic_AA Resolution Classical Resolution ((+)-Tartaric Acid) Racemic_AA->Resolution Waste L-Isomer (Waste/Recycle) Resolution->Waste Final (R)-4-Chlorophenylglycine (Target) Resolution->Final Crystallization Carbamoyl N-Carbamoyl-D-Amino Acid Enz_D_Hyd->Carbamoyl Enz_D_Carb D-Carbamoylase (Decarbamoylation) Carbamoyl->Enz_D_Carb Enz_D_Carb->Final

Caption: Comparative process flow. The enzymatic route utilizes a racemization loop to convert the unreactive L-hydantoin into the reactive D-form, bypassing the 50% yield limit of classical resolution.

Protocol Deep Dive: The Enzymatic Route (Recommended)

The industrial standard has shifted toward the "Hydantoinase Process" [1]. This method couples D-hydantoinase and D-carbamoylase.

The Mechanism: Dynamic Kinetic Resolution (DKR)

The success of this route relies on the fact that 5-substituted hydantoins racemize spontaneously under slightly alkaline conditions. As the enzyme consumes the D-hydantoin, the L-hydantoin racemizes to restore equilibrium, allowing for total conversion.

Step-by-Step Methodology
  • Substrate Preparation: Suspend DL-5-(4-chlorophenyl)hydantoin in water (concentration 50–100 g/L).

  • pH Adjustment: Adjust pH to 8.0 – 8.5 using NaOH.

    • Critical: Do not exceed pH 9.0. While high pH speeds up racemization, it destabilizes the enzymes.

  • Biocatalyst Addition: Add immobilized D-Hydantoinase/D-Carbamoylase (e.g., from Arthrobacter or Pseudomonas strains).

  • Reaction: Incubate at 30–40°C under gentle agitation.

    • Monitor: Use HPLC (Chiralpak ZWIX(+) or similar) to track the disappearance of hydantoin and appearance of the amino acid.

  • Termination: Filter off the immobilized enzyme (recyclable).

  • Isolation: Acidify the filtrate to the isoelectric point (pI ≈ 6.0–6.5) to precipitate the product.

Troubleshooting The Enzymatic Route
SymptomRoot CauseCorrective Action
Reaction stalls at 50% conversion Racemization of the L-hydantoin is too slow.Increase pH slightly (to 8.5) or add a chemical racemization catalyst (e.g., weak anion exchange resin).
Low Enantiomeric Excess (ee) Non-enzymatic hydrolysis of the hydantoin (chemical background reaction).Lower the temperature to <30°C. Chemical hydrolysis has a higher activation energy than the enzymatic reaction.
Product is colored (Yellow/Brown) Oxidation of trace 4-chlorobenzaldehyde carried over from hydantoin synthesis.Ensure Bucherer-Bergs reaction goes to completion; wash the hydantoin cake thoroughly with sodium bisulfite solution before use.

Protocol Deep Dive: Classical Resolution

If biocatalysts are unavailable, classical resolution via diastereomeric salt formation is the robust alternative.

The System: (+)-Tartaric Acid

(R)-4-chlorophenylglycine forms a crystalline salt with (+)-tartaric acid that is less soluble than the (S)-enantiomer salt in specific solvent systems [2].

Step-by-Step Methodology
  • Salt Formation: Dissolve racemic 4-chlorophenylglycine (1.0 eq) and (+)-tartaric acid (1.0 eq) in water/methanol (1:1 v/v) at 70°C.

  • Controlled Cooling: Cool the solution to 20°C over 6–8 hours.

    • Critical: Rapid cooling traps the S-isomer (impurity) in the crystal lattice.

  • Filtration: Collect the (R)-4-chlorophenylglycine-(+)-tartrate salt.

  • Liberation: Resuspend the salt in water. Add 1.0 eq of NaOH or NH₄OH to pH ~6.5. The free amino acid will precipitate.

  • Recycle: The mother liquor (enriched in S-isomer) must be racemized (using Schiff base formation with acetic anhydride/benzaldehyde) to be economically viable.

Critical Unit Operation: Isoelectric Precipitation

Regardless of the synthesis route, the final isolation involves precipitating the zwitterionic amino acid at its isoelectric point (pI). This is the most frequent point of failure in physical processing.

The Issue: Phenylglycine derivatives often form a "sticky" amorphous gum or extremely fine needles that clog filters during rapid neutralization.

The Solution: The "Reverse Addition" Technique Do not add acid to your reaction mixture.

  • Prepare a receiver vessel with water adjusted exactly to the pI (pH 6.2).

  • Slowly feed your alkaline reaction mixture into the receiver vessel while simultaneously dosing acid (HCl) to maintain the pH constant at 6.2.

  • Result: This keeps the supersaturation low and constant, promoting the growth of large, filterable crystals rather than a sudden crash-out of fines.

FAQ & Troubleshooting Matrix

Q: My final product has a persistent smell of benzaldehyde. Why? A: Phenylglycine derivatives are susceptible to oxidative decarboxylation under harsh conditions, reverting to the aldehyde. Avoid drying at temperatures >60°C in the presence of air. Use a vacuum oven with a nitrogen bleed.

Q: The enzymatic reaction mixture becomes viscous and foams. A: This is often due to cell lysis if using whole-cell biocatalysts. Add a silicone-based antifoam (e.g., Simethicone) at 0.01%. Note that high viscosity can limit mass transfer; increase agitation speed but ensure low shear forces to protect the enzyme support.

Q: Can I use D-phenylglycinol as a chiral auxiliary instead? A: Yes, the Strecker synthesis using (R)-phenylglycinol is a valid asymmetric synthesis route (not resolution). However, removing the auxiliary requires hydrogenolysis (Pd/C, H₂). The chlorine atom on your target (4-Cl) is liable to hydrodehalogenation (falling off) under these conditions. This makes the auxiliary route risky for chlorinated aromatics.

Q: What is the exact isoelectric point (pI) of (R)-4-chlorophenylglycine? A: While calculated values hover around 6.1, the presence of salts (NaCl from neutralization) shifts the effective solubility minimum. Experimentally determine the pI by taking a small aliquot and titrating it; the point of maximum turbidity is your target pH for the main batch.

References

  • Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology, 51, 293–309.

  • Perry, J. J., et al. (2025). Resolution of Enantiomers: Classical Methods.[1] Chiralpedia.[1]

  • Kim, M. J., et al. (2007).[2] Dynamic Kinetic Resolution of Primary Amines.[2] Organic Letters, 9(6), 1157-1159.

  • BenchChem Safety Data. (2025). Safety protocols for (R)-2-Amino-2-(4-chlorophenyl)acetic acid.

Sources

Optimization

Removal of impurities from 2-(4-Amino-2-chlorophenyl)acetic acid synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Impurity Removal in 2-(4-Amino-2-chlorophenyl)acetic Acid Synthesis Technical Support Center: 2-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Impurity Removal in 2-(4-Amino-2-chlorophenyl)acetic Acid Synthesis

Technical Support Center: 2-(4-Amino-2-chlorophenyl)acetic Acid

Molecule Identifier: 2-(4-Amino-2-chlorophenyl)acetic acid CAS Registry Number: 1260795-87-6 (Representative) Chemical Structure Context: Phenylacetic acid scaffold with a chlorine at position 2 and an amino group at position 4 of the phenyl ring.[1][2] Note: This is distinct from 4-chlorophenylglycine (amino on the


-carbon).[1][2]

Part 1: Impurity Profiling & Origin Analysis

Before troubleshooting, we must isolate the source of contamination. In the synthesis of 2-(4-amino-2-chlorophenyl)acetic acid—typically via the reduction of 2-(2-chloro-4-nitrophenyl)acetic acid —impurities generally fall into three classes: precursors, over-reduction byproducts, and oxidative degradants.[1][2]

Impurity TypeSpecific ContaminantOrigin / CauseDetection (HPLC/TLC)
Precursor 2-(2-Chloro-4-nitrophenyl)acetic acidIncomplete reduction (Stalled reaction).[1][2]Less polar than product.[2] High UV absorbance (Nitro group).[1]
Byproduct 2-(4-Aminophenyl)acetic acidHydrodehalogenation .[1][2] Loss of Chlorine due to aggressive hydrogenation (e.g., Pd/C).Very similar polarity.[2] Lower retention time (more polar without Cl).[1]
Byproduct Azo/Azoxy dimersIncomplete reduction intermediates coupling under basic conditions.[1][2]Highly colored (Orange/Red).[1] Very non-polar.
Degradant Oxidized Anilines (Quinones)Air oxidation of the amino group during workup.[1]Dark brown/black tar.[2] Baseline smear.[2]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I still see significant levels of the Nitro-precursor after workup."

Diagnosis: The reduction was incomplete, or the workup failed to separate the neutral/acidic starting material from the amphoteric product.

Solution: The Acid-Base "Switch" Extraction Because your product is an amino acid (amphoteric) and the impurity is a nitro-acid (acidic only), you can use pH manipulation to separate them with high efficiency.[1]

  • Step 1 (Acidification): Dissolve the crude reaction mixture in dilute Hydrochloric Acid (1M HCl).

    • Chemistry: The Amino product protonates (

      
      ) and becomes highly water-soluble.[1][2] The Nitro impurity remains as a free carboxylic acid (neutral/protonated form at pH 1) and is far less soluble in water.
      
  • Step 2 (Wash): Extract this acidic aqueous phase with an organic solvent (Ethyl Acetate or DCM).[1]

    • Result: The Nitro impurity partitions into the organic layer. The Product remains in the aqueous layer.

  • Step 3 (Precipitation): Adjust the aqueous layer pH to the product's Isoelectric Point (approx.[1] pH 4.5–5.[2]5) using NaOH.[1][2] The product will precipitate as a zwitterion.

Technical Insight: Do not use Sulfuric acid if you plan to isolate calcium salts later.[1][2] HCl is preferred for ease of removal.[2]

Issue 2: "My product contains the des-chloro (de-halogenated) impurity."

Diagnosis: You likely used Palladium on Carbon (Pd/C) with Hydrogen gas.[1][2] Pd/C is notorious for cleaving Aryl-Chlorine bonds during nitro reduction.[1][2]

Solution: Catalyst Switch or Poisoning [1][2]

  • Switch Catalyst: Change to Platinum on Carbon (Pt/C) or Sulfided Platinum .[1][2] Pt is far less active toward aryl-halide bonds than Pd.[1][2]

  • Chemical Reduction: Use Iron (Fe) powder in Acetic Acid or Tin(II) Chloride (SnCl

    
    ) .[1][2] These classical methods are chemoselective and will never remove the chlorine atom.
    
  • Purification of existing batch: The des-chloro impurity (2-(4-aminophenyl)acetic acid) is more water-soluble than the chlorinated product.[1][2] Recrystallize from hot water or water/ethanol (9:1) . The chlorinated product should crystallize first upon cooling.

Issue 3: "The product is turning dark brown/black upon drying."

Diagnosis: Aniline derivatives are highly susceptible to air oxidation, forming radical cations and eventual polymerization into "aniline black" type dyes.[2]

Solution: Antioxidant Shielding [1][2]

  • During Workup: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to all aqueous buffers used during isolation.[1][2]

  • Drying: Dry the filter cake under vacuum at moderate temperature (<40°C) with a nitrogen bleed. Do not oven dry in air.[2]

  • Storage: Store the solid as the Hydrochloride salt (R-NH

    
    Cl) if possible. The salt form is significantly more resistant to oxidation than the free base.
    

Part 3: Detailed Experimental Protocols

Protocol A: Selective Purification via Acid-Base Extraction

Best for removing unreacted Nitro starting material and non-basic impurities.[1][2]

  • Dissolution: Suspend the crude solid (10 g) in 1M HCl (50 mL) . Stir for 15 minutes.

  • Filtration: Filter off any undissolved solids (these are likely inorganic salts or heavy tar).[1][2]

  • Organic Wash: Transfer the filtrate to a separatory funnel. Extract with Ethyl Acetate (2 x 30 mL) .[1][2]

    • Discard the organic (top) layer (contains Nitro impurity).[1]

  • pH Adjustment: Transfer the aqueous (bottom) layer to a beaker. Cool to 0–5°C.[2][3]

  • Precipitation: Slowly add 4M NaOH dropwise with vigorous stirring. Monitor pH.

    • Target pH: 4.5 – 5.0 .[1][2]

    • A thick white/off-white precipitate should form.[1][2]

  • Isolation: Filter the solid. Wash with cold water (2 x 10 mL) and cold isopropanol (1 x 10 mL).[1] Dry under vacuum.[2][4][5]

Protocol B: Chemoselective Reduction (Fe/Acetic Acid)

Recommended to prevent dechlorination.[1][2]

  • Setup: Equip a flask with a mechanical stirrer and reflux condenser.

  • Charge: Add 2-(2-chloro-4-nitrophenyl)acetic acid (1 eq) and Iron Powder (3-5 eq) to 50% Aqueous Acetic Acid (10 vol).

  • Reaction: Heat to 70–80°C for 2–4 hours. Monitor TLC/HPLC.

  • Workup:

    • Cool to room temperature.[2][4][6]

    • Filter through a Celite pad to remove iron sludge.[2] Wash pad with water.[2]

    • The filtrate contains the product acetate salt. Proceed to Protocol A (starting at Step 4, adjusting pH to isoelectric point) to isolate the free amino acid.

Part 4: Process Visualization

Diagram 1: Impurity Removal Workflow (Acid/Base Strategy)

PurificationWorkflow Start Crude Mixture (Amine + Nitro + Salts) AcidStep Dissolve in 1M HCl Start->AcidStep Extraction Extract with Ethyl Acetate AcidStep->Extraction OrgLayer Organic Layer (Contains Nitro Impurity) Extraction->OrgLayer Impurities AqLayer Aqueous Layer (Contains Product as NH3+) Extraction->AqLayer Product Neutralize Adjust pH to 4.5 - 5.0 (Isoelectric Point) AqLayer->Neutralize Precipitate Precipitate Product (Zwitterion) Neutralize->Precipitate Filtration Filter & Wash (Cold Water) Precipitate->Filtration

Caption: Logical flow for separating the target amino acid from non-basic nitro precursors using pH switching.

Diagram 2: Synthesis & Impurity Origin

SynthesisPath Precursor 2-(2-chloro-4-nitrophenyl) acetic acid Reduction Reduction Step (H2/Cat or Fe/Acid) Precursor->Reduction Product Target: 2-(4-Amino-2-chlorophenyl) acetic acid Reduction->Product Ideal Path Impurity1 Impurity A: Unreacted Nitro Reduction->Impurity1 Incomplete Impurity2 Impurity B: Des-chloro Amine (Over-reduction) Reduction->Impurity2 Pd/C Catalyst Impurity3 Impurity C: Oxidation/Color (Air Exposure) Product->Impurity3 O2 Exposure

Caption: Origin of key impurities during the reduction of the nitro-precursor.

References

  • BenchChem. (2025).[1][2][5][7][8] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Retrieved from [1]

  • Organic Syntheses. (1927).[1][2] p-Aminophenylacetic Acid Synthesis via Reduction. Organic Syntheses, Coll. Vol. 1, p.52. Retrieved from [1]

  • Common Organic Chemistry. (2024).[1][2] Nitro Reduction: Common Conditions and Catalysts. Retrieved from [1]

  • PubChem. (2025).[1][2] 2-(4-Amino-2-chlorophenyl)acetic acid Compound Summary. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 2-(4-Amino-2-chlorophenyl)acetic acid. Retrieved from [1]

Sources

Troubleshooting

Overcoming poor chromatographic resolution of 2-(4-Amino-2-chlorophenyl)acetic acid

Technical Support Center: 2-(4-Amino-2-chlorophenyl)acetic acid Analysis Current Status: Active Subject: Troubleshooting Chromatographic Resolution & Peak Shape Issues Assigned Specialist: Senior Application Scientist, S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Amino-2-chlorophenyl)acetic acid Analysis

Current Status: Active Subject: Troubleshooting Chromatographic Resolution & Peak Shape Issues Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Amphoteric" Trap

You are likely experiencing poor resolution due to the zwitterionic nature of 2-(4-Amino-2-chlorophenyl)acetic acid. This molecule contains both a basic aniline moiety (position 4) and an acidic carboxyl group (acetic acid tail).

At standard HPLC pH levels (pH 3–5), these functional groups fight for dominance. The amine interacts with residual silanols on your column (causing tailing), while the carboxylic acid ionization shifts retention times erratically. To fix this, we must lock the ionization state and select the correct stationary phase selectivity.

Module 1: The Diagnostic Hub

Q1: Why is my peak tailing significantly (Asymmetry > 1.5)?

The Root Cause: The 4-amino group (aniline derivative) is acting as a Lewis base. Even on "end-capped" C18 columns, residual silanol groups (


) on the silica support act as weak acids. The amine binds to these silanols via ion-exchange mechanisms, dragging the peak tail.

The Fix:

  • Switch to a "Base-Deactivated" Column: Use a column specifically designed for basic compounds (e.g., Agilent ZORBAX Eclipse Plus, Waters XBridge, or Phenomenex Luna Omega). These have high surface coverage bonding to hide silanols.

  • Mobile Phase Modifier: Ensure you are using an amine-suppressor if you cannot change columns. Add 0.1% Triethylamine (TEA) to your mobile phase (competes for silanol sites), though this is less MS-compatible. For MS, use Ammonium Formate buffer.[1]

Q2: Why is the molecule eluting in the void volume (k' < 1)?

The Root Cause: 2-(4-Amino-2-chlorophenyl)acetic acid is highly polar. On a standard C18 column, it resists entering the hydrophobic pores, especially if the carboxyl group is ionized (COO⁻) at neutral pH.

The Fix:

  • Acidic Control: Lower pH to 2.5 – 3.0 using 0.1% Formic Acid or Phosphate Buffer. This protonates the carboxylic acid (

    
    ), making the molecule neutral/hydrophobic enough to retain on C18.
    
  • Polar-Embedded Phase: If retention is still poor, switch to a Polar-Embedded C18 or Pentafluorophenyl (PFP) column. These phases engage in dipole-dipole interactions with the chloro-phenyl ring, increasing retention independent of hydrophobicity.

Module 2: Method Development & Optimization

Standard Operating Procedure (SOP): Resolution Protocol

Use this baseline method to establish control before optimizing.

ParameterSpecificationRationale
Column C18 with Polar Embedding or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl offers

selectivity for the chloro-aromatic ring, separating it from non-halogenated impurities.
Mobile Phase A 20 mM Potassium Phosphate (pH 2.5)Low pH suppresses carboxylic acid ionization (

) for max retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for aniline derivatives.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 5% B to 60% B over 15 minsShallow gradient prevents co-elution of positional isomers (e.g., 2-amino vs 4-amino).
Detection UV @ 240 nmMax absorbance for the aniline ring system.
Temperature 35°CSlightly elevated temperature reduces mobile phase viscosity and improves mass transfer (sharper peaks).
Visualizing the Optimization Workflow

The following logic tree guides your decision-making process based on specific failure modes (Tailing vs. Retention).

OptimizationLogic Start Start: Evaluate Chromatogram Issue_Tailing Issue: Peak Tailing (As > 1.5) Start->Issue_Tailing Issue_Retention Issue: Low Retention (k' < 1) Start->Issue_Retention Issue_Resolution Issue: Co-elution with Impurity Start->Issue_Resolution Action_pH Action: Lower pH to 2.5 (Suppress Silanol Activity) Issue_Tailing->Action_pH First Step Action_Column Action: Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Issue_Retention->Action_Column Standard Fix Issue_Resolution->Action_Column Isomer Separation Action_Buffer Action: Increase Buffer Conc. (20mM -> 50mM) Action_pH->Action_Buffer If fails Action_HILIC Action: Switch to HILIC Mode (For extreme polarity) Action_Column->Action_HILIC If still eluting in void

Caption: Decision matrix for troubleshooting peak shape and retention issues specific to amino-phenyl-acetic acid derivatives.

Module 3: Advanced Troubleshooting (FAQs)

Q3: I see a "Ghost Peak" or a split peak at the front. Is my compound degrading? Answer: Likely not degradation, but Solvent Mismatch . If you dissolve your sample in 100% Methanol or Acetonitrile but inject into a 95% Aqueous starting gradient, the strong solvent carries a portion of the analyte through the column instantly.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Buffer / 5% ACN).

Q4: I cannot separate the 2-chloro isomer from the 3-chloro impurity. Answer: A C18 column separates based on hydrophobicity (LogP), which is nearly identical for positional isomers.

  • Fix: Utilize

    
     interactions . Switch to a Biphenyl  or Phenyl-Hexyl  column. The position of the electron-withdrawing Chlorine atom on the ring alters the electron density of the 
    
    
    
    -cloud. A Phenyl-based column can distinguish these subtle electronic differences where C18 cannot.

Q5: My retention time drifts between injections. Answer: This indicates pH instability . Because the molecule is an ampholyte (contains both acid and base), it is hypersensitive to pH changes near its


. If your buffer capacity is too low (e.g., 0.1% TFA), the sample's own acidity might shift the local pH inside the column.
  • Fix: Use a true buffer (Phosphate or Citrate) at 20-50 mM concentration rather than just a simple acid additive.

Module 4: Isomer Separation Logic

When dealing with the synthesis of 2-(4-Amino-2-chlorophenyl)acetic acid, you often encounter the Regioisomer Problem . The diagram below illustrates how to select the stationary phase based on the specific impurity you are fighting.

IsomerSeparation Impurity Identify Impurity Type Positional Positional Isomer (e.g., 4-Amino vs 2-Amino) Impurity->Positional Halogen Des-Chloro / Di-Chloro (LogP difference) Impurity->Halogen Sol_Phenyl Use Phenyl-Hexyl / Biphenyl (Selectivity: Steric/Electronic) Positional->Sol_Phenyl Best Choice Sol_C18 Use High Carbon Load C18 (Selectivity: Hydrophobicity) Halogen->Sol_C18 Sufficient

Caption: Column selection strategy for separating regioisomers versus halogenated impurities.

References

  • BenchChem. (2025).[2] Application Note: Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization. Retrieved from

  • Sielc Technologies. (2018). Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 151166, Lumiracoxib (Related Structure). Retrieved from

  • Sigma-Aldrich. (2020).[3] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Determination of enantiomeric excess of 2-(4-Amino-2-chlorophenyl)acetic acid

A Comprehensive Guide to the Determination of Enantiomeric Excess of 2-(4-Amino-2-chlorophenyl)acetic Acid For Researchers, Scientists, and Drug Development Professionals The Critical Role of Enantiomeric Purity in Drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Determination of Enantiomeric Excess of 2-(4-Amino-2-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Enantiomeric Purity in Drug Synthesis

2-(4-Amino-2-chlorophenyl)acetic acid is a vital chiral building block in the pharmaceutical industry.[1] Its stereochemical integrity is a cornerstone in the synthesis of various APIs where the three-dimensional arrangement of atoms dictates biological activity. A notable application is in the synthesis of the carbacephem antibiotic, loracarbef, where the specific stereoisomer of the precursor is essential for its therapeutic efficacy and safety profile.[1] In drug development, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[2] Therefore, robust and accurate analytical methods for determining the enantiomeric excess of chiral precursors like 2-(4-Amino-2-chlorophenyl)acetic acid are indispensable.

Comparative Analysis of Analytical Methodologies

The two primary HPLC-based approaches for the enantiomeric resolution of chiral molecules are direct and indirect methods.[3]

  • Direct Chiral HPLC: This method employs a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.

  • Indirect Chiral HPLC: In this approach, the enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column.[4][5]

The choice between these methods depends on factors such as sample complexity, required sensitivity, available instrumentation, and the stage of drug development.

Method 1: Direct Analysis via Chiral Stationary Phase HPLC

Direct chiral HPLC is often preferred for its simplicity, as it avoids the need for derivatization, thereby reducing sample preparation time and potential sources of error.[3] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[3] For amino acid derivatives like 2-(4-Amino-2-chlorophenyl)acetic acid, polysaccharide-based and macrocyclic glycopeptide CSPs are often effective.[3]

  • Column Selection: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives, is a suitable starting point.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For acidic compounds, the addition of a small percentage of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid can improve peak shape and resolution.

  • Sample Preparation: Dissolve a known concentration of 2-(4-Amino-2-chlorophenyl)acetic acid in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H or similar amylose-based CSP

    • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 25 °C

  • Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Direct Chiral HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Sample in Mobile Phase B Inject onto Chiral Column A->B C Separation of Enantiomers B->C D UV Detection C->D E Integrate Peak Areas D->E F Calculate Enantiomeric Excess E->F

Caption: Workflow for direct chiral HPLC analysis.

Method 2: Indirect Analysis via Derivatization with Marfey's Reagent

The indirect method involves a pre-column derivatization step to convert the enantiomers into diastereomers.[4] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA) is a widely used chiral derivatizing agent for primary and secondary amino acids.[4] The resulting diastereomers can then be separated on a standard reversed-phase C18 column.[4]

  • Sample and Standard Preparation:

    • Prepare a standard solution of 2-(4-Amino-2-chlorophenyl)acetic acid in 50 mM sodium bicarbonate buffer (pH ~9.0) at a concentration of approximately 1 mg/mL.[4]

    • For method validation, prepare a racemic mixture by combining equal amounts of the (R)- and (S)-enantiomers.[4]

  • Derivatization Reaction:

    • To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[4]

    • Add 20 µL of 1 M sodium bicarbonate solution.[4]

    • Incubate the mixture at 40 °C for 1 hour.[4]

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.[4]

  • Sample Dilution and Filtration:

    • Dilute the final mixture with the initial mobile phase (e.g., 90:10 Water/Acetonitrile with 0.1% TFA) to a suitable concentration for HPLC analysis.[4]

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Column: Standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two diastereomers.

Indirect Chiral HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Sample in Buffer B Add Marfey's Reagent A->B C Incubate B->C D Quench Reaction C->D E Dilute and Filter D->E F Inject onto Achiral Column E->F G Separation of Diastereomers F->G H UV Detection G->H I Integrate Peak Areas H->I J Calculate Enantiomeric Excess I->J

Caption: Workflow for indirect chiral HPLC with derivatization.

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods.

ParameterDirect Chiral HPLCIndirect HPLC with Derivatization
Principle Separation of enantiomers on a chiral stationary phase.Separation of diastereomers on an achiral stationary phase.
Sample Preparation Minimal; dissolution in a suitable solvent.Multi-step; derivatization, quenching, dilution.
Analysis Time Typically shorter due to simpler sample preparation.Longer due to the derivatization step.
Method Development Can be more complex, requiring screening of different CSPs and mobile phases.Often more straightforward, using standard reversed-phase columns and methods.
Potential for Error Lower, as there are fewer sample handling steps.Higher, due to the potential for incomplete derivatization or side reactions.
Cost Chiral columns are generally more expensive than achiral columns.Derivatization reagents add to the cost per analysis.
Sensitivity Can be high, depending on the analyte and detector.Often enhanced due to the introduction of a chromophore from the derivatizing agent.

Conclusion and Recommendations

Both direct and indirect chiral HPLC methods are viable for determining the enantiomeric excess of 2-(4-Amino-2-chlorophenyl)acetic acid.

  • Direct chiral HPLC is recommended for routine analysis and in-process controls where speed and simplicity are advantageous. The initial investment in a suitable chiral column can be offset by higher throughput and reduced labor costs.

  • Indirect HPLC with derivatization is a robust alternative, particularly when a dedicated chiral column is not available. This method can also offer enhanced sensitivity, which is beneficial for trace-level analysis. However, careful validation of the derivatization reaction is crucial to ensure accuracy and reproducibility.

The selection of the most appropriate method will depend on the specific requirements of the laboratory, including sample throughput, available resources, and the desired level of sensitivity and accuracy. It is recommended to perform a thorough method validation for the chosen approach to ensure its suitability for the intended purpose.

References

  • An In-depth Technical Guide to (r)-2-Amino-2-(4-chlorophenyl)acetic acid - Benchchem.
  • Application Note: Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization - Benchchem.
  • Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis - Benchchem.
  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents.
  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. - ACS Publications. Available at: [Link]

  • (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation - VTechWorks. Available at: [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. Available at: [Link]

Sources

Comparative

Structure-activity relationship of peptides with 2-(4-Amino-2-chlorophenyl)acetic acid

Structure-Activity Relationship Guide: 2-(4-Amino-2-chlorophenyl)acetic Acid in Peptide Engineering Executive Summary 2-(4-Amino-2-chlorophenyl)acetic acid (CAS: 1260795-87-6) represents a specialized non-natural amino a...

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship Guide: 2-(4-Amino-2-chlorophenyl)acetic Acid in Peptide Engineering

Executive Summary

2-(4-Amino-2-chlorophenyl)acetic acid (CAS: 1260795-87-6) represents a specialized non-natural amino acid (NNAA) scaffold used in advanced peptide engineering and peptidomimetic drug design. Unlike standard


-amino acids, this molecule functions as a 

-amino acid surrogate
(phenylacetic acid core) with a specific ortho-chloro substitution pattern.

This guide analyzes the structure-activity relationship (SAR) of incorporating this moiety into bioactive peptides. Its primary utility lies in conformational restriction (via the ortho-chloro effect), metabolic stabilization (non-canonical backbone), and lipophilic tuning (halogenation). It is frequently evaluated against its non-chlorinated parent, 4-aminophenylacetic acid (4-APAA), and other rigid linkers in the design of integrin antagonists, protease inhibitors, and peptide-drug conjugates (PDCs).

Chemical Profile & SAR Logic

The efficacy of 2-(4-Amino-2-chlorophenyl)acetic acid stems from three distinct structural features that modulate peptide bioactivity:

A. The Ortho-Chloro Effect (Conformational Lock)
  • Mechanism: The chlorine atom at position 2 is ortho to the acetic acid side chain (

    
    ).
    
  • Impact: Steric repulsion between the bulky chlorine atom (Van der Waals radius

    
     Å) and the methylene group restricts the rotation around the phenyl-ring-to-methylene bond (
    
    
    
    torsion angle).
  • SAR Outcome: This "locks" the peptide backbone into a specific conformation, reducing the entropic penalty of binding to a receptor. It is ideal for mimicking

    
    -turns or inducing rigidity in cyclic peptides.
    
B. Electronic Tuning of the Aniline (Position 4)
  • Mechanism: The amino group at position 4 is meta to the electron-withdrawing chlorine atom.

  • Impact: The inductive effect (

    
    ) of the chlorine lowers the 
    
    
    
    of the aniline nitrogen compared to unsubstituted 4-APAA (approx.
    
    
    4.0 vs. 4.6).
  • SAR Outcome: When coupled to form an amide, the resulting

    
     is a stronger hydrogen bond donor (more acidic), potentially enhancing interactions with receptor carbonyls or water networks in the binding pocket.
    
C. Lipophilicity & Permeability
  • Mechanism: Chlorine substitution increases the overall lipophilicity (

    
    ) of the scaffold.
    
  • SAR Outcome: Enhances membrane permeability for intracellular targets (e.g., LSD1, proteasome) and improves the pharmacokinetic (PK) profile by increasing plasma protein binding.

Comparative Performance Analysis

The following table contrasts 2-(4-Amino-2-chlorophenyl)acetic acid with its primary alternatives in peptide synthesis.

Table 1: Comparative Physicochemical Profile

Feature2-(4-Amino-2-chlorophenyl)acetic acid 4-Aminophenylacetic acid (4-APAA) 4-Aminobenzoic acid (PABA) 3-Chloro-4-aminophenylacetic acid
Role Rigid

-AA Mimic
Flexible

-AA Mimic
Rigid Spacer (Short)Electronic Modulator
Conformation Restricted (Ortho-Cl effect)Flexible (Free rotation)Planar (Conjugated)Flexible (Meta-Cl to sidechain)
Linker Length ~6.5 Å (Extended)~6.5 Å (Extended)~5.0 Å (Short)~6.5 Å
LogP (Calc) ~1.9 ~1.2~0.9~1.9
Amine Nucleophilicity Moderate (Meta-Cl)HighLow (Conjugated)Low (Ortho-Cl effect)
Metabolic Stability High (Steric shield)ModerateModerateHigh
Primary Use Inducing Turns, Increasing PotencyBaseline LinkerRigid SpacerTuning H-Bond Donor Strength

Key Insight: Use the 2-chloro isomer when backbone rigidity is the priority. Use the 3-chloro isomer (regioisomer) when you specifically need to modulate the electronic properties of the amine (e.g., to reduce metabolic oxidation of the aniline).

Experimental Protocols

To validate the SAR of this scaffold, the following protocols are recommended.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Rationale: The aniline nitrogen is less nucleophilic than an aliphatic amine. Standard coupling conditions (HBTU/DIEA) may lead to incomplete coupling or deletion sequences.

  • Resin Loading: Use 2-Chlorotrityl chloride resin for C-terminal acid retention or Rink Amide MBHA for C-terminal amides.

  • Fmoc-Protection: If starting from the free acid, protect the 4-amino group with Fmoc-Cl/Dioxane (

    
     9.0) prior to SPPS.
    
  • Coupling Cycle (Critical Step):

    • Activator: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt to enhance reactivity.

    • Base: DIEA (Diisopropylethylamine), 4 equivalents.

    • Stoichiometry: 3-fold excess of the Fmoc-amino acid.

    • Time: Double coupling (

      
       min) is recommended due to the steric hindrance of the 2-chloro group and lower nucleophilicity.
      
  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5) cocktail. The chloro-substituent is stable under standard acid cleavage conditions.

Protocol B: Plasma Stability Assay

Rationale: To demonstrate the advantage of the non-natural backbone over natural peptides.

  • Incubation: Incubate peptide (

    
    ) in pooled human plasma at 
    
    
    
    .
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Precipitate proteins with ice-cold Acetonitrile (

    
     ratio).
    
  • Analysis: LC-MS/MS quantification.

  • Metric: Calculate

    
    .[1] Expect 
    
    
    
    for peptides containing this scaffold vs.
    
    
    for all-natural sequences.

Visualization: SAR & Synthesis Workflows

Figure 1: Synthesis & Optimization Workflow

Caption: Decision tree for incorporating 2-(4-Amino-2-chlorophenyl)acetic acid into peptide libraries.

SynthesisWorkflow Start Target Peptide Design Choice Need Conformational Constraint? Start->Choice RouteA Use 4-Aminophenylacetic Acid (Flexible Linker) Choice->RouteA No (Flexibility Preferred) RouteB Use 2-(4-Amino-2-chlorophenyl)acetic Acid (Rigid Scaffold) Choice->RouteB Yes (Rigidity Required) Synthesis Fmoc-SPPS Coupling (Requires HATU/HOAt) RouteB->Synthesis Optimization Optimize Coupling Time (Double Couple due to Sterics) Synthesis->Optimization Result Final Peptide: Enhanced Stability & Potency Optimization->Result

Figure 2: Structure-Activity Relationship (SAR) Mechanism

Caption: Mechanistic impact of the 2-Chloro and 4-Amino groups on peptide properties.

SAR_Mechanism Core 2-(4-Amino-2-chlorophenyl) acetic acid Core Cl_Group 2-Chloro Substituent Core->Cl_Group Amino_Group 4-Amino Group Core->Amino_Group OrthoEffect Ortho-Effect: Restricts CH2-COOH Rotation Cl_Group->OrthoEffect Lipophilicity Increases LogP (Permeability) Cl_Group->Lipophilicity Electronic Inductive Effect (-I): Lowers pKa of Amine Cl_Group->Electronic Outcome1 Conformational Lock (Beta-Turn Mimic) OrthoEffect->Outcome1 Outcome2 Stronger H-Bond Donor (Amide NH) Electronic->Outcome2

References

  • Spatola, A. F. (1983). Peptide Backbone Modifications: A Structure-Activity Analysis of Peptides Containing Amide Bond Surrogates. Chemistry and Biochemistry of Amino Acids, Peptides, and Proteins. Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Gentilucci, L., et al. (2010). "Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization." Current Pharmaceutical Design, 16(28), 3185-3203. Link

  • Sigma-Aldrich. (2024). 2-(4-Amino-2-chlorophenyl)acetic acid Product Specification. Link(Representative vendor source for CAS verification).

Sources

Validation

Comparative study of different resolving agents for 2-(4-Amino-2-chlorophenyl)acetic acid

This guide provides a comparative technical analysis of resolving agents for (RS)-2-Amino-2-(4-chlorophenyl)acetic acid (also known as 4-chlorophenylglycine). Important Nomenclature Note: The specific chemical name provi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of resolving agents for (RS)-2-Amino-2-(4-chlorophenyl)acetic acid (also known as 4-chlorophenylglycine).

Important Nomenclature Note: The specific chemical name provided in your request—2-(4-Amino-2-chlorophenyl)acetic acid—describes a molecule where the amino group is attached to the phenyl ring (position 4) and the chlorine at position 2, leaving the acetic acid alpha-carbon unsubstituted (


). This structure is achiral  and cannot be resolved.
Given the context of "resolving agents" (which strictly refers to enantiomeric separation), this guide assumes the target is the industrially significant, chiral isomer: 2-Amino-2-(4-chlorophenyl)acetic acid  (where the amino group is at the alpha position). This molecule is a critical chiral building block for antibiotics and antiplatelet drugs.

Executive Summary & Scope

2-Amino-2-(4-chlorophenyl)acetic acid is an amphoteric non-proteinogenic amino acid. Its resolution is a pivotal step in the synthesis of beta-lactam antibiotics and other bioactive agents. The separation of the (R)- and (S)-enantiomers is typically achieved via Diastereomeric Salt Formation (DSF) or Enzymatic Kinetic Resolution (EKR).[1]

This guide compares three primary resolution systems:

  • (+)-Tartaric Acid: The industrial standard for cost-efficiency.

  • (+)-Camphor-10-sulfonic Acid (CSA): High-performance agent for difficult separations.

  • Enzymatic Resolution (Aminoacylase I): The "Green Chemistry" alternative.

Comparative Performance Analysis

The following data aggregates typical laboratory and pilot-scale performance metrics for the resolution of 4-chlorophenylglycine.

Metric(+)-Tartaric Acid (+)-Camphor-10-sulfonic Acid (CSA) Enzymatic (Aminoacylase I)
Mechanism Diastereomeric Salt FormationDiastereomeric Salt FormationKinetic Hydrolysis (of N-Acetyl)
Primary Solvent Water / MethanolEthanol / WaterPhosphate Buffer (pH 7.5)
Yield (Theoretical Max 50%) 35% - 42%40% - 45%40% - 48%
Enantiomeric Excess (ee%) >95% (after 1 recrystallization)>98% (often direct)>99% (very high specificity)
Cost Efficiency High (Cheap reagent)Medium (CSA is expensive; recyclable)Low/Medium (Enzyme cost)
Scalability Excellent (Ton-scale proven)Good (Requires solvent recovery)Excellent (Batch/Continuous)
Key Limitation Solubility management is trickyCost of resolving agentRequires N-Acetylation step first

Mechanistic Insight & Causality

Why these agents work

The resolution relies on the formation of diastereomeric salts with distinct lattice energies and solubilities.

  • Amphoteric Nature: The target molecule has both a basic amine (

    
    ) and an acidic carboxyl (
    
    
    
    ).
  • Acidic Resolving Agents (Tartaric, CSA): These protonate the alpha-amine group. The resulting diastereomeric pair

    
     and 
    
    
    
    have different solubilities in polar protic solvents.
  • Structural Fit: (+)-Tartaric acid forms a rigid hydrogen-bond network ("clamshell" effect) around the amino acid, often precipitating the (R)-isomer preferentially in aqueous methanol systems.

Visualization: Resolution Workflow

The following diagram illustrates the logical flow for the chemical resolution process.

ResolutionWorkflow Racemate Racemic (RS)-2-Amino-2- (4-chlorophenyl)acetic acid Reaction Salt Formation (Reflux in MeOH/H2O) Racemate->Reaction Agent Resolving Agent ((+)-Tartaric Acid) Agent->Reaction Crystallization Fractional Crystallization (Cooling) Reaction->Crystallization Formation of diastereomers Filtration Filtration Crystallization->Filtration Solid Solid Phase (Diastereomeric Salt) Filtration->Solid Less soluble salt Liquor Mother Liquor (Enriched Opposite Isomer) Filtration->Liquor More soluble salt Decomp Salt Decomposition (Neutralization with NH4OH) Solid->Decomp Liberation Product Pure (R)-Enantiomer (>98% ee) Decomp->Product Precipitation at pI

Caption: Workflow for the chemical resolution of 4-chlorophenylglycine via diastereomeric salt formation.

Detailed Experimental Protocols

Protocol A: Resolution with (+)-Tartaric Acid (Standard Method)

Best for: Cost-sensitive, large-scale purification.

Reagents:

  • Racemic 2-Amino-2-(4-chlorophenyl)acetic acid (18.5 g, 100 mmol)

  • L-(+)-Tartaric acid (15.0 g, 100 mmol)

  • Solvent: Methanol (100 mL) and Water (100 mL)

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask, suspend the racemic amino acid in water (100 mL). Add (+)-tartaric acid.[1][2]

  • Heating: Heat the mixture to 80°C (reflux) until a clear solution is obtained.

  • Addition of Co-solvent: Slowly add Methanol (100 mL) while maintaining reflux. The polarity shift is crucial for differential crystallization.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours, then chill to 5°C for 2 hours.

    • Note: Rapid cooling traps the wrong isomer. Slow cooling ensures thermodynamic control.

  • Filtration: Filter the white crystalline precipitate (The (R)-amine tartrate salt). Wash with cold methanol.

  • Liberation: Resuspend the wet salt in water (50 mL). Adjust pH to ~6.5 (the isoelectric point) using concentrated Ammonium Hydroxide (

    
    ).
    
  • Isolation: The free amino acid will precipitate.[1] Filter, wash with water, and dry.

Self-Validation Check:

  • Measure optical rotation

    
    . Expected value for (R)-isomer: 
    
    
    
    to
    
    
    (c=1, 1N HCl). If lower, recrystallize the salt before liberation.
Protocol B: Resolution with (+)-Camphor-10-sulfonic Acid (CSA)

Best for: High purity requirements where yield is secondary.

Reagents:

  • Racemic 2-Amino-2-(4-chlorophenyl)acetic acid (100 mmol)

  • (+)-CSA (50 mmol) - Note: Using 0.5 eq (half-molar) method often yields higher purity.

  • Solvent: Ethanol (abs)

Methodology:

  • Reaction: Dissolve racemate and (+)-CSA in boiling Ethanol.

  • Nucleation: As the solution cools, the less soluble diastereomer (typically the (S)-salt with (+)-CSA, depending on specific conditions, check literature for specific polymorphs) crystallizes.

  • Refinement: Recrystallize the salt once from Ethanol/Water (9:1).

  • Decomposition: Treat with triethylamine in acetone or aqueous NaOH to liberate the amino acid.

Mechanism of Interaction (Graphviz)

Understanding the molecular interaction is vital for troubleshooting. The resolving agent must "recognize" the chirality through at least three points of interaction (Paucity of Points rule).

Mechanism cluster_0 Chiral Recognition Site Amine Amino Group (-NH3+) Tartrate_Carb Tartrate Carboxyl (-COO-) Amine->Tartrate_Carb Ionic Bond Tartrate_OH Tartrate Hydroxyl (-OH) Amine->Tartrate_OH H-Bond Carboxyl Carboxyl Group (-COOH) Carboxyl->Tartrate_OH H-Bond

Caption: Three-point interaction model between the amino acid and tartaric acid facilitating chiral recognition.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to (R)-2-Amino-2-(4-chlorophenyl)acetic acid: Synthesis and Chiral Resolution. Retrieved from

  • CymitQuimica. (2025). Product Analysis: (S)-Amino-(4-chloro-phenyl)-acetic acid. Retrieved from

  • MedChemExpress. (2025). 2-Amino-2-(4-chlorophenyl)acetic acid: Physicochemical Properties and Applications. Retrieved from

  • ResearchGate. (2025). Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam and related phenylglycines. Retrieved from

Sources

Comparative

Validation of Analytical Methods for 2-(4-Amino-2-chlorophenyl)acetic Acid Quantification

Executive Summary The accurate quantification of 2-(4-Amino-2-chlorophenyl)acetic acid is a critical analytical challenge in pharmaceutical development, particularly as a key intermediate in the synthesis of non-steroida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 2-(4-Amino-2-chlorophenyl)acetic acid is a critical analytical challenge in pharmaceutical development, particularly as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or as a potential degradation product. Its chemical structure—containing an ionizable carboxylic acid, a basic primary amine (aniline moiety), and a lipophilic chlorine substituent—creates a zwitterionic profile that complicates chromatographic retention and peak shape.

This guide objectively compares three analytical methodologies: Standard HPLC-UV , UHPLC-PDA , and LC-MS/MS . While HPLC-UV remains the gold standard for routine assay and purity analysis due to its robustness, LC-MS/MS is validated here as the superior alternative for trace-level quantification (ppm/ppb), particularly when this compound is monitored as a potential genotoxic impurity (PGI) due to its aniline structural alert.

Part 1: The Analyte & Analytical Challenge

Before selecting a method, the chemical behavior of the analyte must be understood to prevent common validation failures (e.g., peak tailing, retention shifts).

PropertyCharacteristicAnalytical Implication
Chemical Structure Phenylacetic acid core with 2-Cl and 4-

substitutions.[1][2][3][4][5][6][7]
Amphoteric nature. Exists as a zwitterion at neutral pH.
pKa Values Acid: ~4.0 (COOH) Base: ~3.5-4.0 (Aniline)Critical: Mobile phase pH must be controlled. At pH < 2.5, both groups are protonated (

,

), improving retention on C18 but risking fronting.
UV Chromophore Aniline ring system.Strong absorbance at 240 nm and 280 nm .
Solubility Moderate in water; soluble in Methanol/ACN.Diluent choice is critical to prevent precipitation in the injector.

Part 2: Methodological Comparison

The following matrix compares the validated performance of three distinct analytical approaches.

FeatureMethod A: HPLC-UV (Standard) Method B: UHPLC-PDA (Rapid) Method C: LC-MS/MS (Trace)
Primary Application Raw Material Assay, Purity (QC)High-Throughput Screening, IPCGenotoxic Impurity Screening, Cleaning Validation
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.1 µg/mL< 1.0 ng/mL (ppb levels)
Run Time 15–20 mins3–5 mins5–8 mins
Selectivity Moderate (relies on retention time)High (Peak Purity via PDA)Superior (MRM transitions)
Cost per Sample LowMediumHigh
Robustness High (Tolerates matrix dirtying)Moderate (Requires cleaner samples)Low (Susceptible to matrix effects)
Decision Matrix: Selecting the Right Technique

MethodSelection Start Start: Define Analytical Goal Goal What is the target concentration? Start->Goal HighConc High Concentration (> 0.1%) Goal->HighConc Assay / Purity Trace Trace Level (< 100 ppm) Goal->Trace Impurity / Cleaning Throughput Is throughput critical? HighConc->Throughput LCMS Select Method C: LC-MS/MS (GTI / Cleaning Validation) Trace->LCMS HPLC Select Method A: HPLC-UV (Robust, Standard QC) Throughput->HPLC No (Routine QC) UHPLC Select Method B: UHPLC-PDA (Fast, R&D Screening) Throughput->UHPLC Yes (High Volume)

Figure 1: Decision tree for selecting the appropriate analytical platform based on sensitivity and throughput requirements.

Part 3: Detailed Validation Protocol (ICH Q2(R2))

This section details the protocol for Method A (HPLC-UV) , as it is the most accessible and widely used technique for this compound.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Waters Symmetry),

    
    .
    
    • Rationale: End-capping reduces silanol interactions with the amine group of the analyte, preventing peak tailing.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.

    • Rationale: Low pH suppresses carboxylic acid ionization (

      
      ) and protonates the amine (
      
      
      
      ). While the positive charge reduces retention slightly, the suppression of the acid ensures a sharp peak shape.
  • Mobile Phase B: Acetonitrile (HPLC Grade).[8][9]

  • Gradient:

    • 0-2 min: 15% B (Isocratic hold)

    • 2-12 min: 15%

      
       60% B (Linear ramp)
      
    • 12-15 min: 60% B (Wash)

    • 15.1 min: Return to 15% B

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 240 nm.

  • Column Temp: 30°C.

Validation Parameters & Acceptance Criteria

Based on ICH Q2(R2) guidelines [1].

A. Specificity (Selectivity)[7][8][10]
  • Protocol: Inject Blank, Placebo (matrix), Pure Standard, and Spiked Sample.

  • Requirement: No interference at the retention time of 2-(4-Amino-2-chlorophenyl)acetic acid.

  • Advanced Check: Use a Diode Array Detector (DAD) to verify peak purity (purity angle < purity threshold).

B. Linearity[7][8][9][11][12]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .[7][9]
  • Data Treatment: Plot Area vs. Concentration. Calculate Slope, Y-intercept, and Residual Sum of Squares.

C. Accuracy (Recovery)
  • Protocol: Spike the analyte into the sample matrix (or placebo) at three levels: 80%, 100%, and 120%. Perform in triplicate for each level (

    
    ).
    
  • Requirement: Mean recovery between 98.0% and 102.0%.[10][12] %RSD

    
    .[12]
    
D. Precision
  • Repeatability: 6 injections of the standard at 100% concentration. (Acceptance: RSD

    
    ).[12]
    
  • Intermediate Precision: Different analyst, different day, different column lot. (Acceptance: Overall RSD

    
    ).[12]
    
E. Robustness (Stress Testing)

Deliberately vary parameters to ensure method reliability.

ParameterVariationExpected Result
pH of Buffer

Retention time shift < 5%; Resolution > 2.0
Flow Rate

mL/min
Retention time shift proportional; Area constant
Column Temp

C
Minor retention shift; Peak symmetry unchanged

Part 4: Experimental Data Summary (Simulated)

The following data represents typical results observed during the validation of this specific aniline-phenylacetic acid derivative.

Table 1: Linearity and Range Data

Level (%) Concentration (µg/mL) Peak Area (mAU*s)
50 50.0 12450
75 75.0 18680
100 100.0 24950
125 125.0 31100
150 150.0 37450

| Result | Slope: 249.8 |


: 0.9998  |

Table 2: Accuracy (Recovery) Results

Spike Level Added (mg) Recovered (mg) Recovery (%) RSD (%)
80% 40.0 39.8 99.5 0.4
100% 50.0 50.1 100.2 0.6

| 120% | 60.0 | 59.7 | 99.5 | 0.5 |

Part 5: Validation Workflow Visualization

The following diagram outlines the logical flow of the validation process, ensuring compliance with ICH Q2(R2) lifecycle management.

ValidationWorkflow Plan 1. Validation Plan (Define ATP) Specificity 2. Specificity (Interference Check) Plan->Specificity Linearity 3. Linearity & Range (5 Levels) Specificity->Linearity Accuracy 4. Accuracy (Spike Recovery) Linearity->Accuracy Precision 5. Precision (Repeatability) Accuracy->Precision Robustness 6. Robustness (Design Space) Precision->Robustness Report 7. Final Report Robustness->Report

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). European Medicines Agency.

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Phenomenex. HPLC vs UHPLC: Key Differences & Applications.

  • Sigma-Aldrich. UHPLC Analysis of Diclofenac and Impurities.

  • BenchChem. 2-Amino-2-(4-chlorophenyl)acetic acid Structure and Properties.

Sources

Validation

Unlocking Stereospecificity: A Comparative Analysis of the Biological Activity of (R)- and (S)-2-(4-Amino-2-chlorophenyl)acetic acid Enantiomers

An In-depth Technical Guide for Researchers In the landscape of modern drug discovery and development, the principle of chirality is a cornerstone of rational design. The differential interaction of enantiomers with a ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

In the landscape of modern drug discovery and development, the principle of chirality is a cornerstone of rational design. The differential interaction of enantiomers with a chiral biological environment can lead to profound differences in pharmacodynamics, pharmacokinetics, and toxicology. This guide focuses on 2-(4-Amino-2-chlorophenyl)acetic acid, a molecule with a single stereocenter, giving rise to (R) and (S) enantiomers.[1] While this compound is recognized as a glycine derivative and a precursor for pharmacologically active agents, a direct, publicly documented comparison of the biological activities of its individual enantiomers is notably absent from the current scientific literature.[2][3]

This guide, therefore, is structured to bridge this knowledge gap. It will not only summarize the existing, albeit limited, data but will primarily serve as a strategic blueprint for researchers aiming to elucidate the stereospecific biological profile of these enantiomers. We will proceed from a foundation of established chemical principles to a proposed, robust experimental framework, providing the rationale and detailed protocols necessary for a comprehensive investigation.

The Principle of Easson-Stedman and its Implications

The Easson-Stedman hypothesis posits that a more potent enantiomer (the eutomer) engages with its biological target through at least a three-point interaction. The less potent enantiomer (the distomer), lacking this precise three-dimensional complementarity, exhibits significantly lower or even a different mode of activity. For a molecule like 2-(4-Amino-2-chlorophenyl)acetic acid, which possesses an amino group, a carboxylic acid group, and a 4-chlorophenyl ring around a chiral carbon, the potential for such stereospecific interactions is high.[1]

The (R)-enantiomer, specifically (R)-4-chlorophenylglycine, is a known chiral building block for the synthesis of complex bioactive molecules, such as the carbacephem antibiotic loracarbef.[4] This established utility in a stereospecific synthesis strongly implies that the three-dimensional arrangement of the (R)-form is critical for its intended biological function within the final active pharmaceutical ingredient (API).[4] However, the intrinsic biological activity of the (R)- and (S)-enantiomers as standalone molecules remains to be characterized.

Hypothesized Target: The GABAergic System

Literature suggests that 2-Amino-2-(4-chlorophenyl)acetic acid, also known as 4-Chlorophenibut, serves as a building block for GABAergic agents.[5] The gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system, is a well-established target for therapeutics treating anxiety, epilepsy, and other neurological disorders.[5][6] The main components of this system are the ionotropic GABA-A receptors and the metabotropic GABA-B receptors, as well as GABA transporters (GATs) that regulate synaptic GABA concentrations.[6] Given the structural similarity of the title compound to GABA and other known GABAergic modulators, this system presents the most logical starting point for an investigation.

Proposed Experimental Workflow for Comparative Analysis

The following workflow is designed to systematically determine and compare the biological activity of the (R)- and (S)-enantiomers of 2-(4-Amino-2-chlorophenyl)acetic acid.

G cluster_0 Phase 1: Target Identification & Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis & Interpretation A Obtain High-Purity Enantiomers (R)- and (S)-forms, >99% ee B Primary Binding Assays (Radioligand Competition) A->B F Identify 'Hit' Target(s) (from Phase 1) C GABA-A Receptor Subtypes (e.g., α1β2γ2, α2β3γ2) B->C Test against D GABA-B Receptor B->D Test against E GABA Transporters (GAT-1, GAT-2, GAT-3) B->E Test against G Functional Assays (e.g., Electrophysiology, Second Messenger) F->G J Quantitative Data Summary H Determine Agonist, Antagonist, or Allosteric Modulator Activity G->H I Calculate EC50 / IC50 Values for each enantiomer H->I K Calculate Eudismic Ratio (Activity of Eutomer / Activity of Distomer) J->K L Structure-Activity Relationship (SAR) and Mechanistic Insights K->L

Caption: Proposed experimental workflow for comparative biological analysis.

Data Presentation: A Template for Results

A crucial aspect of this investigation is the clear, quantitative comparison of the enantiomers' activities. The data should be summarized in a table designed for easy interpretation.

TargetAssay TypeParameter(R)-Enantiomer(S)-EnantiomerEudismic Ratio (R/S)
GABA-A (α1β2γ2) Radioligand BindingKi (µM)[Experimental Value][Experimental Value][Calculated Value]
Two-Electrode Voltage ClampEC50 (µM)[Experimental Value][Experimental Value][Calculated Value]
GABA-B [³⁵S]GTPγS BindingEC50 (µM)[Experimental Value][Experimental Value][Calculated Value]
GAT-1 [³H]GABA UptakeIC50 (µM)[Experimental Value][Experimental Value][Calculated Value]

Detailed Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

This protocol provides a self-validating system to determine the binding affinity (Ki) of each enantiomer for a specific GABA-A receptor subtype, a critical first step in our proposed workflow.

Objective: To determine the inhibitory constant (Ki) of the (R)- and (S)-enantiomers of 2-(4-Amino-2-chlorophenyl)acetic acid at the human GABA-A α1β2γ2 receptor expressed in HEK293 cells, using a competitive radioligand binding assay with [³H]Muscimol.

Materials:

  • HEK293 cells stably expressing human GABA-A α1β2γ2 receptors.

  • Cell membrane preparation from the above cells.

  • [³H]Muscimol (specific activity ~15-30 Ci/mmol).

  • (R)-2-(4-Amino-2-chlorophenyl)acetic acid (Test Compound R).

  • (S)-2-(4-Amino-2-chlorophenyl)acetic acid (Test Compound S).

  • GABA (unlabeled, for non-specific binding determination).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.

  • Scintillation cocktail.

  • 96-well filter plates (GF/B filters).

  • Plate-based cell harvester.

  • Liquid scintillation counter.

Protocol Steps:

  • Membrane Preparation:

    • Culture and expand the HEK293 cell line.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in Binding Buffer. Determine protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C. Causality Explanation: Isolating the cell membranes is crucial as GABA-A receptors are transmembrane proteins. This step removes cytosolic components that could interfere with the binding assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): Add 50 µL of Binding Buffer, 50 µL of [³H]Muscimol (final concentration ~2-3 nM), and 100 µL of membrane preparation (final concentration 50-100 µg protein/well).

    • Non-Specific Binding (NSB): Add 50 µL of unlabeled GABA (final concentration 100 µM), 50 µL of [³H]Muscimol, and 100 µL of membrane preparation. Causality Explanation: High concentration of unlabeled GABA will saturate all specific binding sites, ensuring that any remaining radioactivity detected is due to non-specific binding to the filter or membranes.

    • Test Compound Wells: Add 50 µL of varying concentrations of Test Compound R or S (e.g., 10⁻¹⁰ M to 10⁻³ M), 50 µL of [³H]Muscimol, and 100 µL of membrane preparation. Perform in triplicate.

  • Incubation:

    • Incubate the plate at 4°C for 60 minutes with gentle agitation. Causality Explanation: Incubation at a low temperature minimizes proteolytic degradation of the receptors and allows the binding reaction to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester.

    • Wash the filters 3 times with 200 µL of ice-cold Binding Buffer to remove unbound radioligand. Causality Explanation: Rapid filtration and washing are critical to separate bound from free radioligand without disturbing the binding equilibrium.

  • Scintillation Counting:

    • Dry the filter mat.

    • Add 200 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Convert the CPM for each test compound concentration into a percentage of specific binding: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)]).

    • Plot % Inhibition versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value for each enantiomer.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpreting the Results: A Hypothetical Signaling Pathway

Should the functional assays reveal that one enantiomer acts as a positive allosteric modulator (PAM) of the GABA-A receptor, its mechanism would involve enhancing the effect of endogenous GABA.[7] A PAM binds to an allosteric site, distinct from the GABA binding site, causing a conformational change that increases the frequency or duration of channel opening when GABA is bound.[7][8] This leads to increased chloride ion influx, hyperpolarization of the neuron, and an enhanced inhibitory signal.

G cluster_0 Neuronal Synaptic Cleft cluster_1 Postsynaptic Membrane cluster_2 Postsynaptic Neuron GABA GABA GABA_A GABA-A Receptor GABA Site Allosteric Site Chloride (Cl⁻) Channel (Closed) GABA->GABA_A:f1 Binds Eutomer Eutomer ((R) or (S)-Enantiomer) Eutomer->GABA_A:f2 Binds GABA_A_Open GABA-A Receptor GABA Site Allosteric Site Chloride (Cl⁻) Channel (Open) GABA_A->GABA_A_Open Conformational Change (Potentiated) Neuron Neuron Interior (Hyperpolarized) Cl_ion Cl⁻ GABA_A_Open:f3->Cl_ion Increased Influx Cl_ion->Neuron Causes

Caption: Hypothetical signaling pathway for a PAM enantiomer at the GABA-A receptor.

Conclusion and Future Directions

While the existing literature establishes 2-(4-Amino-2-chlorophenyl)acetic acid as a chiral molecule of interest in synthetic chemistry, a significant gap exists in our understanding of its stereospecific pharmacology. This guide provides a comprehensive, logical, and actionable framework for researchers to systematically investigate the biological activities of its (R) and (S) enantiomers. By focusing on the GABAergic system and employing a phased approach of binding and functional assays, it is possible to not only identify the eutomer and distomer but also to elucidate their mechanisms of action. The successful execution of this research plan will provide invaluable data for the drug development community, potentially uncovering a novel modulator of inhibitory neurotransmission and reinforcing the fundamental importance of stereochemistry in pharmacological research.

References

  • PubChem. (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020. [Link]

  • PubChem. (2S)-2-amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738019. [Link]

  • ACS Publications. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity | ACS Chemical Neuroscience. [Link]

  • Wikipedia. GABAA receptor positive allosteric modulator. [Link]

  • Dove Medical Press. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. [Link]

Sources

Comparative

2-(4-Amino-2-chlorophenyl)acetic acid as a substitute for natural amino acids in peptides

The following guide details the application of 2-(4-Amino-2-chlorophenyl)acetic acid (herein referred to as 2-Cl-4-APAA ) as a peptidomimetic scaffold. Note on Chemical Identity: This guide specifically addresses the ani...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the application of 2-(4-Amino-2-chlorophenyl)acetic acid (herein referred to as 2-Cl-4-APAA ) as a peptidomimetic scaffold.

Note on Chemical Identity: This guide specifically addresses the aniline-derivative backbone spacer (CAS: 1260795-87-6 or related salts), not the alpha-amino acid "4-chlorophenylglycine". Researchers must distinguish these to avoid catastrophic geometric failure in library design.

[1]

Executive Summary: The "Ortho-Chloro" Constraint

In modern drug discovery, replacing natural amino acids with rigid aromatic scaffolds is a primary strategy to improve metabolic stability and lock bioactive conformations. 2-Cl-4-APAA acts as a bifunctional


-amino acid surrogate . Unlike flexible aliphatic spacers (like GABA) or standard aromatic amino acids (Phenylalanine), this molecule introduces two critical features:
  • The Aniline Linker: The amino group is attached directly to the aromatic ring, significantly lowering nucleophilicity (

    
    ) compared to alkyl amines (
    
    
    
    ), creating a unique electronic environment for the resulting amide bond.
  • The Ortho-Chloro Lock: The chlorine atom at position 2 (ortho to the acetic acid moiety) creates steric clash with the methylene protons, restricting rotation around the phenyl-acetate bond. This forces the peptide backbone into a distinct, kinked trajectory, useful for inducing turns or breaking helices.

Chemical Profile & Comparative Logic

To use 2-Cl-4-APAA effectively, one must understand how it differs from the natural amino acids it often replaces or mimics.

Table 1: Structural & Electronic Comparison
FeatureL-Phenylalanine (Phe) 4-Aminophenylacetic Acid (PABA homolog) 2-Cl-4-APAA (The Topic)
Backbone Role Side-chain display (

-amino)
Flexible aromatic spacerConstrained aromatic spacer
Amine Type Aliphatic (

-amine)
Aniline (Para)Aniline (Para, Meta-Cl)
Nucleophilicity High (Easy coupling)Low (Slow coupling)Very Low (Difficult coupling)
Rotational Freedom High (

)
Moderate (Phenyl rotation)Restricted (Ortho-Cl clash)
Electronic Effect NeutralElectron Rich RingElectron Deficient (Cl-ind.)
Primary Use Native bindingLinker / SpacerTurn Inducer / Protease Shield
The "Chlorine Sigma Hole" Effect

Beyond sterics, the chlorine atom introduces a "sigma hole"—a localized region of positive electrostatic potential opposite the C-Cl bond. In the context of receptor binding, this allows 2-Cl-4-APAA to engage in halogen bonding with backbone carbonyls or receptor residues (e.g., Asp/Glu carboxylates), an interaction unavailable to the parent phenylacetic acid.

Experimental Protocols

Integrating an aniline-based amino acid into Solid Phase Peptide Synthesis (SPPS) requires deviating from standard Fmoc protocols. The low nucleophilicity of the aniline nitrogen makes acylation difficult.

Protocol A: Incorporation into Peptide Backbone (SPPS)

Prerequisite: Ensure the 2-Cl-4-APAA is N-protected (e.g., Fmoc-2-Cl-4-APAA) if extending the chain further. If using the free acid/amine as a cap, proceed to Step 2.

Step 1: Coupling 2-Cl-4-APAA to the Resin (Easy Step)

The carboxylic acid of 2-Cl-4-APAA activates normally.

  • Activation: 3.0 eq Fmoc-2-Cl-4-APAA + 2.9 eq HBTU + 6.0 eq DIPEA in DMF.

  • Coupling: Add to resin. Reaction time: 45–60 minutes .

  • Monitoring: Standard Kaiser test (Blue = Free amine, Colorless = Coupled).

Step 2: Acylating the 2-Cl-4-APAA Aniline (The "Hard" Step)

Once the Fmoc is removed, you are left with a resin-bound aniline . Standard HBTU/DIC couplings will likely fail or proceed with <50% yield due to the deactivated nitrogen.

Recommended "Hard Coupling" System:

  • Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) is critical to catalyze the transfer to the weak nucleophile.

  • Base: TMP (2,4,6-Trimethylpyridine) or Collidine is preferred over DIPEA to prevent guanidinium formation with HATU during long couplings.

Workflow:

  • Pre-activation: Dissolve next Fmoc-Amino Acid (4.0 eq) + HATU (4.0 eq) + HOAt (4.0 eq) in minimal DMF. Add Collidine (8.0 eq).

  • Reaction: Add to the resin-bound aniline.

  • Conditions: Double couple is mandatory.

    • Round 1: 2 hours at RT.

    • Round 2: 2 hours at RT (fresh reagents) OR overnight.

  • Verification: The Kaiser test is unreliable for anilines (often false negative). Use the Chloranil Test (Green/Blue = Free secondary/aniline amine).

Protocol B: Solution Phase Fragment Condensation

If SPPS fails, synthesize the 2-Cl-4-APAA fragment in solution using Acid Chlorides .

  • Convert the incoming amino acid to an acid chloride using Ghosez’s Reagent or Thionyl Chloride (if acid stable).

  • React with the 2-Cl-4-APAA ester in DCM with Pyridine. This overcomes the low nucleophilicity via the high reactivity of the acid chloride.

Visualizing the Workflow

The following diagram illustrates the decision logic for incorporating 2-Cl-4-APAA, highlighting the divergence from standard SPPS.

PeptideWorkflow Start Start: Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Decision Next Residue Type? Deprotect->Decision StandardAA Standard Amino Acid Decision->StandardAA Natural AA ThisAA 2-Cl-4-APAA (Incoming) Decision->ThisAA 2-Cl-4-APAA CoupleStandard Standard Coupling (HBTU/DIPEA, 1h) StandardAA->CoupleStandard CoupleThis Couple 2-Cl-4-APAA Acid (HBTU/DIPEA, 1h) (Easy Step) ThisAA->CoupleThis Finish Continue Synthesis CoupleStandard->Finish NextStep Next Step: Acylating the Aniline CoupleThis->NextStep HardCouple HARD COUPLING PROTOCOL Reagent: HATU/HOAt/Collidine Method: Double Couple (2x 2h) Check: Chloranil Test NextStep->HardCouple HardCouple->Finish

Caption: Workflow distinguishing the standard coupling of the 2-Cl-4-APAA acid moiety versus the high-energy conditions required to acylate its aniline amine.

Performance Analysis: Why Make the Switch?

Conformational Rigidity (The "Kink")

Natural Phenylalanine allows free rotation (


 and 

angles). 2-Cl-4-APAA locks the

(phi) equivalent angle due to the ortho-chlorine.
  • Result: This forces the peptide into a "turn" conformation. It is ideal for mimicking

    
    -turns  or disrupting 
    
    
    
    -helices in protein-protein interaction (PPI) inhibitors.
Proteolytic Stability

Peptidases (e.g., Trypsin, Chymotrypsin) recognize specific backbone geometries and side chains.

  • Mechanism: The 2-Cl-4-APAA introduces an aromatic amide (aniline-derived) into the backbone. This bond is electronically and sterically distinct from a standard peptide bond.

  • Outcome: Enzymes generally cannot hydrolyze the aniline-amide bond, rendering the peptide significantly more stable in plasma.

Comparison Summary
ParameterNatural Peptide (Phe-Gly)2-Cl-4-APAA Modified
Plasma Half-Life Minutes (< 30 min)Hours (> 4h typically)
Solubility ModerateLower (Lipophilic Cl)
Synthesis Difficulty LowHigh (Aniline coupling)
Target Affinity BaselinePotentially Higher (Entropy benefit)

References

  • BenchChem Technical Support. (2025).[1][2] Protocol for the Incorporation of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis. (Note: Differentiates between the alpha-amino and aniline derivatives).

  • MedChemExpress. (2024). 2-Amino-2-(4-chlorophenyl)acetic acid Product Profile.

  • Life Chemicals. (2024).[3] Peptidomimetic Compound Library Design Principles.

  • ChemicalBook. (2025). 4-Aminophenylacetic acid Properties and Derivatives.

  • AbMole BioScience. (2024). Non-canonical Amino Acids in Drug Design.

Sources

Validation

Alanine scanning versus substitution with 2-(4-Amino-2-chlorophenyl)acetic acid in peptides

Title: Comparative Guide: Alanine Scanning vs. Substitution with 2-(4-Amino-2-chlorophenyl)acetic Acid Derivatives Subtitle: From Epitope Mapping to Rational Design: A Technical Analysis of Side-Chain Deletion versus Ele...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Alanine Scanning vs. Substitution with 2-(4-Amino-2-chlorophenyl)acetic Acid Derivatives Subtitle: From Epitope Mapping to Rational Design: A Technical Analysis of Side-Chain Deletion versus Electronic/Steric Optimization.

Executive Summary

In peptide drug discovery, understanding the contribution of individual amino acid residues to biological activity is paramount. This guide compares two distinct strategies: Alanine Scanning , the industry-standard "deletion" strategy used to map hot spots, and Substitution with 2-(4-Amino-2-chlorophenyl)acetic acid derivatives (specifically 4-Chloro-Phenylglycine analogs) , an advanced "optimization" strategy used to probe electronic environments, conformational constraints, and halogen bonding.

  • Alanine Scanning answers: "Is this residue necessary?"

  • Substituted Phenylacetic/Phenylglycine Scanning answers: "Can we enhance affinity via conformational restriction or electronic tuning?"

Technical Analysis of Reagents

To ensure scientific accuracy, we must first define the chemical nature of the substitution agent compared to the control.

A. The Control: L-Alanine[1]
  • Role: The "Null" Probe.

  • Mechanism: Alanine removes the side chain beyond the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -carbon.[1] It eliminates steric bulk, hydrogen bonding potential, and charge, while preserving the backbone conformation (unlike Glycine, which introduces too much flexibility).
    
  • Outcome: A loss of potency (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     increase) indicates the original side chain was essential for binding.
    
B. The Challenger: 2-(4-Amino-2-chlorophenyl)acetic acid Derivatives
  • Nomenclature Clarification: The specific nomenclature "2-(4-Amino-2-chlorophenyl)acetic acid" describes a phenylacetic acid scaffold with an amino group at position 4 and a chlorine at position 2 of the ring. In peptide synthesis, this moiety is most frequently utilized as the non-canonical amino acid (R/S)-2-amino-2-(4-chlorophenyl)acetic acid (also known as 4-Chlorophenylglycine or Phg(4-Cl) ) or as a specific N-terminal pharmacophore.

  • Role: The "Tuning" Probe.

  • Mechanism:

    • Conformational Constraint: As a phenylglycine analog, the aromatic ring is attached directly to the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -carbon (no methylene spacer). This restricts ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
      
      
      
      and
      
      
      rotamers, freezing the peptide into a specific conformation.
    • Electronic Modulation: The Chlorine atom (electron-withdrawing) reduces the electron density of the aromatic ring, altering ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       stacking interactions.
      
    • Halogen Bonding: The Chlorine can acting as a Lewis acid to accept electron density from backbone carbonyls or receptor side chains.

  • Outcome: A gain in potency indicates a successful "lock-and-key" fit or optimized electronic interaction.

Comparative Performance Analysis

The following table contrasts the utility of both methods in a hit-to-lead optimization campaign.

FeatureAlanine ScanningSubstitution with Phg(4-Cl) / Phenylacetic Analog
Primary Objective Epitope Mapping: Identify binding hot spots.Lead Optimization: Improve affinity, stability, or selectivity.
Structural Impact Loss of Function: Removes side-chain interactions.[2]Gain/Modulation of Function: Introduces steric/electronic constraints.
Conformational Effect Minimal backbone perturbation (maintains helicity).High perturbation: Restricts backbone flexibility; induces kinks.
Chemical Space Natural amino acid space (Standard).Non-Canonical Amino Acid (ncAA) space (Expanded).
Synthesis Complexity Low (Standard Fmoc-SPPS).High (Risk of racemization; steric hindrance during coupling).
Data Interpretation Binary (Essential vs. Non-Essential).Complex (Steric fit vs. Electronic effect vs. Conformational lock).
Best Use Case Initial screening of a new peptide sequence.Refining a known "hot spot" (e.g., replacing Phe/Tyr/Trp).

Scientific Principles & Mechanisms

The "Eraser" vs. The "Sculptor"

Alanine Scanning (The Eraser): By shaving off the side chain, you create a "hole" at the protein-peptide interface. If the binding energy (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) drops significantly (

kcal/mol), the residue is a "hot spot."
  • Limitation: It cannot tell you if the interaction could be better, only if the current one is necessary.

Phg(4-Cl) Substitution (The Sculptor): This method replaces a flexible aromatic residue (like Phenylalanine) with a rigid, electron-deficient one.

  • The Chlorine Effect: The Cl atom at the ortho or meta position on the ring can fill small hydrophobic pockets that a simple hydrogen cannot. Furthermore, the Cl atom creates a "sigma-hole," allowing for halogen bonding with carbonyl oxygens in the receptor.

  • The Phenylglycine Effect: Removing the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     spacer (converting Phe to Phg) pulls the aromatic ring closer to the backbone. If the receptor pocket is shallow, this substitution dramatically increases potency by reducing the entropic cost of binding.
    

Experimental Protocols

Protocol A: High-Throughput Alanine Scanning (SPOT Synthesis)

Standard Fmoc-SPPS protocol for generating a library.

  • Resin Loading: Use Rink Amide resin (0.5 mmol/g) for C-term amides.

  • Deprotection: 20% Piperidine in DMF (

    
     min).
    
  • Coupling:

    • AA (5 eq): Fmoc-Ala-OH (or native AA).

    • Activator (5 eq): HBTU/HOBt or DIC/Oxyma.

    • Base (10 eq): DIPEA.

    • Time: 45 min at RT.

  • Capping: Acetic anhydride/DIPEA/DMF (to terminate unreacted chains).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Analysis: LC-MS verification.

Protocol B: Targeted Substitution with 2-(4-Amino-2-chlorophenyl)acetic Acid Derivatives

Modified protocol to prevent racemization and ensure coupling of the bulky/sensitive analog.

Critical Pre-requisite: If using the Phenylglycine analog (Fmoc-Phg(4-Cl)-OH), the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-proton is highly acidic and prone to racemization (conversion of L to D isomer) under basic conditions.[3]
  • Resin Preparation: Swell Rink Amide resin in DMF.

  • Deprotection: 20% Piperidine/0.1M HOBt in DMF. Note: HOBt suppresses aspartimide formation and racemization of the previous residue.

  • Coupling of the ncAA (Phg-4-Cl):

    • Reagents: Fmoc-Phg(4-Cl)-OH (3 eq).

    • Activator: DIC (3 eq) / Oxyma Pure (3 eq) . Do NOT use phosphonium salts (PyBOP/HBTU) with high base load.

    • Base: None (if using DIC/Oxyma) or Collidine (weak base) if using HATU.

    • Condition: Pre-activate for 2 min at

      
      C, then couple for 60 min at RT.
      
  • Monitoring: Use Chloranil test (sensitive for secondary amines) or Kaiser test.

  • Subsequent Deprotection: Use short cycles (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     min) of Piperidine to minimize exposure of the sensitive Phg residue to base.
    
  • Cleavage & Purification: Standard TFA cleavage. Isolate via Prep-HPLC using a shallow gradient (e.g., 0.5% B/min) to separate potentially racemized diastereomers.

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision-making process when choosing between Alanine Scanning and ncAA Substitution.

PeptideOptimization Start Peptide Hit Identified Obj Define Objective Start->Obj Opt Optimize Affinity/Stability (Lead Maturation) Obj->Opt Known Hotspots Map Map Obj->Map Unknown SAR AlaScan Alanine Scanning (Remove Side Chains) ResultAla Loss of Activity? YES: Essential Residue NO: Tolerated Position AlaScan->ResultAla Analyze Analyze Residue Type Opt->Analyze Aro Target: Aromatic Residue (Phe, Tyr, Trp) Analyze->Aro If Aromatic Sub Substitute with 2-(4-Amino-2-chlorophenyl)acetic acid (Phg-4-Cl Analog) Aro->Sub Mech1 Mechanism 1: Conformational Constraint (Rigidify Backbone) Sub->Mech1 Mech2 Mechanism 2: Electronic Tuning (Cl-Halogen Bonding) Sub->Mech2 Final Result: High Affinity Lead (Proteolytic Stability + Selectivity) Mech1->Final Mech2->Final Map->AlaScan

Caption: Decision tree for selecting between Alanine Scanning (Mapping) and Phg(4-Cl) Substitution (Optimization) based on the stage of drug discovery.

References

  • Morrison, K. L., & Weiss, G. A. (2001). Combinatorial alanine-scanning. Current Opinion in Chemical Biology. Link

  • BenchChem. (2025).[3][4] Protocol for the Incorporation of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis. BenchChem Technical Guides. Link

  • PubChem. (2025).[5] (2S)-2-amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2.[5][6] National Library of Medicine. Link

  • Cunningham, B. C., & Wells, J. A. (1989). High-resolution epitope mapping of hGH-receptor interactions by alanine-scanning mutagenesis. Science. Link

  • MedChemExpress. (2025). 2-Amino-2-(4-chlorophenyl)acetic acid Product Information. Link

Sources

Comparative

A Senior Scientist's Guide to Assessing Small Molecule Impact on Peptide-Protein Binding Affinity: A Comparative Analysis Featuring 2-(4-Amino-2-chlorophenyl)acetic acid

Introduction: The Critical Role of Peptide-Protein Interactions and Their Modulation In the intricate landscape of cellular biology, protein-protein interactions (PPIs) form the bedrock of nearly every signaling pathway...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Peptide-Protein Interactions and Their Modulation

In the intricate landscape of cellular biology, protein-protein interactions (PPIs) form the bedrock of nearly every signaling pathway and biological process.[1][2] A significant subset of these interactions is mediated by a protein recognizing and binding to a short, linear peptide motif on its partner. These peptide-protein interactions are pivotal in health and disease, and their dysregulation is often implicated in pathologies like cancer.[3] Consequently, the development of small molecules that can either inhibit or stabilize these interactions represents a promising frontier in modern drug discovery.[1][3]

However, identifying and validating such molecules is a formidable challenge. The interaction surfaces are often large and relatively featureless compared to traditional enzyme active sites, earning them the "undruggable" moniker for many years.[4] A rigorous, multi-faceted analytical approach is therefore essential to confidently characterize the effect of a novel small molecule on a target peptide-protein binding event.

This guide provides an in-depth, field-proven framework for assessing the impact of a novel small molecule on peptide-protein binding affinity. We will use 2-(4-Amino-2-chlorophenyl)acetic acid , a compound with structural motifs amenable to binding interactions, as our investigational molecule. Its performance will be objectively compared against a well-characterized benchmark inhibitor, Nutlin-3 , using the therapeutically relevant p53-MDM2 interaction as our model system. Through this comparative lens, we will detail the causality behind experimental choices and present self-validating protocols for key biophysical techniques.

Part 1: Profiling the Components of the Model System

A robust assessment requires a well-defined system. Our model consists of the target interaction, the investigational small molecule, and a benchmark competitor.

The Model Peptide-Protein Interaction: p53-MDM2

The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a cornerstone of cancer research.[2][3] In healthy cells, MDM2 keeps p53 levels low by binding to a short peptide sequence within p53's N-terminal transactivation domain, leading to its ubiquitination and subsequent degradation.[2] In many cancers, this interaction is hijacked to inactivate p53. Disrupting the p53-MDM2 interaction with an external agent can restore p53 function, trigger apoptosis in cancer cells, and thus represents a powerful therapeutic strategy.[2][3] The binding is mediated by key hydrophobic residues on the p53 peptide—Phe19, Trp23, and Leu26—inserting into a deep, well-defined hydrophobic pocket on the surface of MDM2.[2]

The Investigational Molecule: 2-(4-Amino-2-chlorophenyl)acetic acid

For this guide, we will investigate the potential of 2-(4-Amino-2-chlorophenyl)acetic acid to modulate the p53-MDM2 interaction.

  • Structure:

    
    
    
  • Rationale for Investigation: This molecule, while not a known p53-MDM2 inhibitor, serves as an excellent case study. It possesses key chemical features found in many fragment-based drug discovery hits: a chlorophenyl ring for potential hydrophobic interactions, and both a carboxylic acid and an amino group that can act as hydrogen bond donors or acceptors. Its relatively small size allows it to potentially probe sub-pockets of the main MDM2 binding cleft.

The Benchmark Modulator: Nutlin-3

To provide context and a high-quality benchmark for our assessment, we will use Nutlin-3. The Nutlin family of compounds are potent and specific cis-imidazoline analogs that were discovered through high-throughput screening.[2] They function as highly effective orthosteric inhibitors by mimicking the key p53 peptide residues, thereby occupying the hydrophobic pocket on MDM2 and preventing p53 from binding.[2][3] Nutlin-3's well-documented, high-affinity interaction makes it the ideal positive control against which to measure the efficacy of our investigational molecule.

Part 2: Experimental Design for Comparative Assessment

Experimental_Workflow cluster_prep Component Preparation cluster_assays Biophysical Assays cluster_analysis Data Analysis & Interpretation P1 Purify MDM2 Protein A1 Primary Screen & Kinetics: Surface Plasmon Resonance (SPR) P1->A1 P2 Synthesize p53 Peptide P2->A1 P3 Prepare Small Molecule Stocks (Test Compound & Nutlin-3) P3->A1 A2 Orthogonal Validation: Bio-Layer Interferometry (BLI) A1->A2 Confirm Hits D1 Calculate Kd, kon, koff A1->D1 A3 Thermodynamic Profile: Isothermal Titration Calorimetry (ITC) A2->A3 Characterize Confirmed Hits D2 Determine IC50 A2->D2 D3 Determine ΔH, ΔS, n A3->D3 D4 Comparative Assessment & Mechanistic Hypothesis D1->D4 D2->D4 D3->D4

Caption: Overall experimental workflow for assessing a small molecule's impact.

Primary Screening & Kinetic Analysis: Surface Plasmon Resonance (SPR)

Expertise & Causality: We begin with SPR because it provides rich, real-time kinetic data (association rate ka, dissociation rate kd) in a label-free format, which together determine the binding affinity (KD).[5][6] An SPR-based competition assay is a highly sensitive method to detect whether a small molecule can disrupt a pre-existing peptide-protein complex or prevent its formation.

  • Chip Preparation: Use a CM5 sensor chip (a carboxymethylated dextran surface). Covalently immobilize recombinant human MDM2 protein to the chip surface using standard amine coupling chemistry (EDC/NHS activation).[7] Aim for an immobilization level of ~2000-4000 Response Units (RU) to ensure a robust signal while avoiding mass transport limitations. A reference flow cell should be activated and deactivated without protein to allow for background signal subtraction.

  • Analyte Preparation: Prepare a stock solution of the synthetic p53 peptide at a concentration equivalent to its known KD for MDM2 (e.g., 200 nM) in a suitable running buffer (e.g., HBS-EP+).

  • Compound Titration: Create a serial dilution series of the test compound (2-(4-Amino-2-chlorophenyl)acetic acid) and the benchmark (Nutlin-3) in the running buffer containing the 200 nM p53 peptide. Concentrations should span a wide range, from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).

  • Binding Analysis:

    • Inject the p53 peptide/small molecule mixtures over the MDM2 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time. The binding of the p53 peptide to the immobilized MDM2 will generate a signal.

    • If the small molecule competes for the same binding site, it will reduce the amount of p53 peptide that can bind, resulting in a lower RU signal.

    • After each injection, regenerate the chip surface with a pulse of a mild denaturant (e.g., 50 mM NaOH) to remove bound peptide and prepare for the next cycle.[7]

  • Data Analysis: Subtract the reference channel signal from the active channel. Plot the steady-state binding response against the logarithm of the small molecule concentration. Fit the resulting dose-response curve to a four-parameter logistic model to determine the IC₅₀ value for each compound.

CompoundIC₅₀ (nM)Notes
Nutlin-3 (Benchmark)95 ± 15Potent inhibition, consistent with literature values for its disruption of the p53-MDM2 interaction.
2-(4-Amino-2-chlorophenyl)acetic acid25,000 ± 4,500 (25 µM)Weak but measurable inhibition, suggesting a low-affinity interaction. Further validation is required.
Orthogonal Validation: Bio-Layer Interferometry (BLI)

Expertise & Causality: To ensure the results from SPR are not an artifact of the specific technique, we employ an orthogonal method. BLI is an excellent choice as it is also a label-free optical technique but relies on a different physical principle (interference of reflected light) and a different format (dip-and-read biosensors in a 96-well plate).[8][9][10] This format also makes it more amenable to higher throughput analysis.[11]

  • Sensor Preparation: Pre-wet Streptavidin (SA) biosensors in running buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20) for at least 10 minutes.[8]

  • Ligand Immobilization: Load biotinylated p53 peptide onto the SA biosensors until a stable signal shift of ~1.0-1.5 nm is achieved. This creates a surface saturated with the peptide.

  • Association Step: In a 96-well plate, add a fixed concentration of MDM2 protein (e.g., 100 nM) to wells containing a serial dilution of the test compound and Nutlin-3.

  • Binding Analysis:

    • Dip the p53-loaded biosensors into wells containing only buffer to establish a stable baseline.

    • Move the biosensors into the wells containing the MDM2/small molecule mixtures and record the association signal for 120-300 seconds.

    • The binding of MDM2 to the peptide-coated sensor will cause a wavelength shift. A competing small molecule will bind to MDM2 in solution, reducing the concentration of MDM2 available to bind the sensor, thus decreasing the signal.

  • Data Analysis: Measure the binding rate or steady-state signal at each small molecule concentration. Plot this value against the log of the concentration and fit the curve to determine the IC₅₀.

CompoundIC₅₀ (nM)Notes
Nutlin-3 (Benchmark)110 ± 20Confirms potent inhibition, validating the assay setup.
2-(4-Amino-2-chlorophenyl)acetic acid31,000 ± 6,000 (31 µM)Orthogonal validation confirms weak inhibitory activity.
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

Expertise & Causality: Having confirmed binding with two kinetic methods, we now seek to understand the why. ITC is the gold standard for this, as it directly measures the heat released or absorbed during a binding event.[12][13] This allows for the determination of a complete thermodynamic profile: the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the free energy of binding (ΔG).[14] This data provides profound mechanistic insights into the forces driving the interaction.

  • Sample Preparation: This is the most critical step. Both the protein in the sample cell and the titrant in the syringe must be in identical, extensively dialyzed buffer to minimize heats of dilution.[12][14] Degas all solutions immediately before use.

  • Experiment 1 (Peptide -> Protein):

    • Fill the ITC sample cell (200 µL) with MDM2 protein (e.g., 20 µM).

    • Load the injection syringe (40 µL) with the p53 peptide (e.g., 200 µM).

    • Perform a series of small (e.g., 2 µL) injections of the peptide into the protein solution while monitoring the heat change after each injection.

  • Experiment 2 (Inhibitor -> Protein):

    • Fill the sample cell with MDM2 protein (20 µM).

    • Load the syringe with the inhibitor (Nutlin-3 or the test compound) at a concentration ~10-15x higher than the cell concentration.

    • Perform the titration as described above.

  • Data Analysis: Integrate the heat signal peaks for each injection and plot them against the molar ratio of titrant to sample. Fit the resulting isotherm to a suitable binding model (e.g., one-site) to extract the KD, n, and ΔH. The entropy (ΔS) and free energy (ΔG) can then be calculated.

InteractionKD (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)Driving Force
p53 peptide + MDM21801.02-8.5-0.7Strongly Enthalpy-Driven
Nutlin-3 + MDM2850.98-9.8-0.1Very Strongly Enthalpy-Driven
2-(4-Amino-2-chlorophenyl)acetic acid + MDM228,000 (28 µM)1.1-1.5-4.6Primarily Entropy-Driven

Part 3: Interpretation of Results & Mechanistic Insights

Mechanism_Diagram cluster_MDM2 MDM2 Protein MDM2_Pocket Hydrophobic Binding Pocket p53 p53 Peptide p53->MDM2_Pocket Strong, Specific Binding (ΔH << 0) Nutlin Nutlin-3 Nutlin->MDM2_Pocket Potent, Specific Displacement (ΔH << 0) TestCmpd Test Compound (Weak Binder) TestCmpd->MDM2_Pocket Weak, Non-specific Binding? (ΔS < 0)

Caption: Hypothetical binding modes at the MDM2 hydrophobic pocket.

Analysis of Hypothetical Findings:

  • Trustworthiness through Orthogonality: Both SPR and BLI identified Nutlin-3 as a potent inhibitor with an IC₅₀ around 100 nM and our test compound as a very weak inhibitor with an IC₅₀ in the 25-30 µM range. The consistency between these two different techniques gives us high confidence in the measured potencies.

  • Kinetic vs. Thermodynamic Affinity: The KD values derived from ITC are in excellent agreement with the IC₅₀ values from the kinetic assays. This alignment is a hallmark of a well-executed, self-validating study. Nutlin-3 is confirmed as a high-affinity binder (KD = 85 nM), while 2-(4-Amino-2-chlorophenyl)acetic acid is a low-affinity ligand (KD = 28 µM).

  • Mechanistic Insights from Thermodynamics: The ITC data provides the most profound insights.

    • Nutlin-3: The binding is driven by a large, favorable enthalpy change (ΔH = -9.8 kcal/mol). This is characteristic of strong, specific interactions, such as the formation of optimized hydrogen bonds and van der Waals contacts deep within the binding pocket, which is consistent with its known mechanism of mimicking the p53 peptide.[2]

    • 2-(4-Amino-2-chlorophenyl)acetic acid: In stark contrast, its weak binding is primarily driven by entropy ( -TΔS = -4.6 kcal/mol), with only a small favorable enthalpy change. This thermodynamic signature often suggests a different binding mechanism, such as the displacement of "unhappy" water molecules from a hydrophobic surface (the hydrophobic effect), rather than the formation of highly specific, optimized bonds. This could indicate a less specific, more transient interaction with the target.

Conclusion

This guide outlines a rigorous, multi-platform strategy for assessing the impact of a novel small molecule on a peptide-protein interaction. By using a combination of Surface Plasmon Resonance for primary kinetic analysis, Bio-Layer Interferometry for orthogonal validation, and Isothermal Titration Calorimetry for thermodynamic characterization, we can build a comprehensive and trustworthy profile of a compound's activity.

Our hypothetical case study demonstrates how this workflow can clearly differentiate between a potent, enthalpy-driven benchmark inhibitor like Nutlin-3 and a weak, entropy-driven investigational molecule like 2-(4-Amino-2-chlorophenyl)acetic acid. This detailed level of understanding is crucial for making informed decisions in drug discovery, enabling researchers to confidently prioritize promising lead compounds and elucidate their mechanisms of action.

References

  • 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | Benchchem. [URL: https://www.benchchem.com/product/b1582052]
  • 6212-33-5 | MFCD00049328 | 2-Amino-2-(4-chlorophenyl)acetic acid - Aaronchem. [URL: https://www.aaronchem.com/product/ar00iboa-2-amino-2-4-chlorophenyl-acetic-acid-cas-6212-33-5]
  • Isothermal Titration Calorimetry ITC | Protocols.io. [URL: https://www.protocols.
  • Protein-peptide Interaction by Surface Plasmon Resonance - Bio-protocol. [URL: https://bio-protocol.org/e394]
  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - Bio-protocol. [URL: https://bio-protocol.org/e3008]
  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. [URL: https://www.creativebiomart.net/resource/principle-and-protocol-of-surface-plasmon-resonance-spr-490.htm]
  • Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6464205/]
  • Bio-Layer Interferometry | BLI | Biomolecules. [URL: https://www.sartorius.com/en/products/protein-analysis/bli]
  • CHAPTER 10: Small-molecule Modulators of Protein–Protein Interactions: Focus on 14-3-3 PPIs - Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/ebook/978-1-78801-623-1/978-1-78801-623-1-chapter-10]
  • A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3598991/]
  • Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions - WUR eDepot. [URL: https://edepot.wur.nl/522137]
  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions, Harvard Medical School. [URL: https://cmi.hms.harvard.edu/itc]
  • Bio-Layer Interferometry: Principles & Applications - Excedr. [URL: https://www.excedr.com/blog/bio-layer-interferometry-bli]
  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/diagnostics/surface-plasmon-resonance-protocol-troubleshooting.htm]
  • Peptide design to control protein–protein interactions - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00844k]
  • Label-free Kinetic Analysis of Membrane Protein Interactions Using Biolayer Interferometry (BLI) - Synthelis. [URL: https://www.synthelis.com/label-free-kinetic-analysis-membrane-protein-interactions-using-biolayer-interferometry-bli]
  • Bio-Layer Interferometry (BLI) | Center for Macromolecular Interactions - Harvard University. [URL: https://cmi.hms.harvard.edu/bli]
  • The ultimate guide to understanding protein–protein interactions in biology - News-Medical. [URL: https://www.news-medical.net/life-sciences/The-ultimate-guide-to-understanding-protein-protein-interactions-in-biology.aspx]

Sources

Validation

Cross-Validation of Purity Assessment for 2-(4-Amino-2-chlorophenyl)acetic Acid

Executive Summary: The Necessity of Orthogonal Validation In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Lumiracoxib, the intermediate 2-(4-Amino-2-chlorophenyl)acetic acid (CAS: 112101-81-2) pla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Necessity of Orthogonal Validation

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Lumiracoxib, the intermediate 2-(4-Amino-2-chlorophenyl)acetic acid (CAS: 112101-81-2) plays a critical role. Its purity directly dictates the yield and impurity profile of the final API.

However, relying solely on a single analytical method—typically HPLC-UV—introduces significant risk. HPLC-UV is blind to non-chromophoric impurities (e.g., inorganic salts, residual solvents, moisture) and relies on the assumption that all organic impurities have similar extinction coefficients to the main peak.

This guide details a triangulated cross-validation approach utilizing three orthogonal physicochemical principles:

  • HPLC-UV: Separation based on hydrophobicity and UV absorption.

  • qNMR (Quantitative NMR): molar-ratio quantification based on nuclear spin, independent of optical properties.

  • Potentiometric Titration: Stoichiometric quantification of functional groups.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Routine Workhorse for Organic Impurity Profiling

HPLC is the standard for identifying related organic impurities (regioisomers, starting materials). However, for absolute purity assessment, it often overestimates purity if response factors are not established.

Experimental Protocol
  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion), 4.6 x 150 mm, 3.5 µm. Reasoning: The amino group causes tailing on standard C18; polar embedding shields silanols.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (matches the aniline absorption max).

  • Sample Diluent: 50:50 Water:Acetonitrile.

Strengths & Limitations
FeatureDescription
Sensitivity High (LOD < 0.05%).[1] Detects trace organic byproducts.
Selectivity Excellent for separating the 2-chloro vs. 3-chloro isomers.
Blind Spot Inorganic salts (NaCl) from the reduction step and moisture are invisible.

Method B: Quantitative 1H-NMR (qNMR)

The Absolute Truth (Primary Ratio Method)

qNMR is a self-validating method that does not require a reference standard of the analyte itself. It quantifies the main component relative to a certified internal standard (IS). It detects everything with protons and corrects for "invisible" mass like salts (by yielding a lower weight % purity).

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (Essential for solubility of the zwitterionic amino acid).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why Maleic Acid? It has a sharp singlet at ~6.2 ppm, distinct from the aromatic region (6.5–7.5 ppm) and the benzylic CH2 (~3.5 ppm) of the analyte.

  • Relaxation Delay (D1): 60 seconds. Critical: Must be >5x T1 to ensure full magnetization recovery for quantitative accuracy.

  • Pulse Angle: 90°.

Calculation

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Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][2][3][4][5][6][7][8][9][10][11]

Method C: Potentiometric Titration

The Functional Group Check

While HPLC and NMR look at the molecule, titration confirms the "active" functional content. For this amino acid, non-aqueous titration of the amine group is most specific.

Experimental Protocol
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid.

  • Detection: Potentiometric electrode (glass/calomel).

  • Endpoint: Inflection point of the potential vs. volume curve.

Comparative Analysis & Decision Matrix

The following table summarizes a typical cross-validation dataset for a "99% pure" vendor sample.

Data Comparison Table
ParameterHPLC-UV (Area %)qNMR (Wt %)Titration (Assay %)
Reported Purity 99.4% 96.2% 96.5%
Primary Bias Overestimates (ignores salts/water).Accurate (absolute mass balance).Moderate (can be affected by other basic impurities).
Precision (RSD) < 0.5%< 1.0%< 0.5%
Time per Run 30 mins15 mins10 mins
Sample Required ~1 mg~10-20 mg~100 mg

Interpretation: In this scenario, HPLC indicates high organic purity, but qNMR and Titration agree on a lower value (~96%). This discrepancy proves the presence of ~3% non-chromophoric impurities (likely inorganic salts from synthesis or retained moisture). The qNMR value is the correct "Assay" value for stoichiometry calculations in the next reaction step.

Cross-Validation Workflow

The diagram below illustrates the logic flow for adjudicating purity claims.

PurityValidation Start Start: Purity Assessment HPLC Run HPLC-UV (Organic Impurity Profile) Start->HPLC qNMR Run qNMR (Absolute Assay) Start->qNMR Compare Compare Results: |HPLC - qNMR| HPLC->Compare qNMR->Compare Match Difference < 1.0% (Validated) Compare->Match Consistent Mismatch Difference > 1.0% (Discrepancy) Compare->Mismatch Inconsistent AnalyzeMismatch Analyze Discrepancy Source Mismatch->AnalyzeMismatch CheckSalts Check ROI / Ash (Inorganic Salts?) AnalyzeMismatch->CheckSalts CheckWater Check KF / TGA (Moisture?) AnalyzeMismatch->CheckWater CheckUV Check Response Factors (UV Bias?) AnalyzeMismatch->CheckUV FinalDecision Final Assay Value: Use qNMR for Stoichiometry CheckSalts->FinalDecision CheckWater->FinalDecision

Caption: Logical decision tree for cross-validating HPLC and qNMR data. Discrepancies >1% trigger investigation into "invisible" impurities.

Detailed Mechanism of Discrepancy

Why do these methods disagree? Understanding the chemical physics is key to "Senior Scientist" level interpretation.

  • The "Response Factor" Trap (HPLC): The 2-chloro substituent on the phenyl ring alters the electron density of the aromatic system. If an impurity lacks this chlorine (e.g., de-chlorinated byproduct), its UV absorption at 240 nm will differ. If you use "Area %" without correcting for this, your purity number is mathematically flawed.

    • Correction: qNMR allows you to calculate the Relative Response Factor (RRF) of impurities if they are isolated.

  • The "Salt" Blind Spot: 2-(4-Amino-2-chlorophenyl)acetic acid is often isolated by precipitation from acidic or basic media. It can trap NaCl or ammonium chloride in the crystal lattice.

    • HPLC: Injects the sample; salts elute in the void volume (unseen). Result: 99.9%.

    • qNMR: Weighs 20 mg of powder. The protons detected correspond to only 19 mg of organic material. Result: 95.0%.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link

  • Gouker, J. et al. (2022). Orthogonal assessment of purity for pharmaceutical intermediates using qNMR and HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Malz, F. & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. Link

  • European Pharmacopoeia (Ph.[1] Eur.). 2.2.[1][3][5][12][13]46. Chromatographic Separation Techniques. Link

Sources

Comparative

Comparative cost-analysis of different synthetic routes to 2-(4-Amino-2-chlorophenyl)acetic acid

This guide provides an in-depth technical comparison of synthetic routes to 2-(4-Amino-2-chlorophenyl)acetic acid (CAS 5606-43-9 / 1260795-87-6), a critical scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) suc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 2-(4-Amino-2-chlorophenyl)acetic acid (CAS 5606-43-9 / 1260795-87-6), a critical scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) such as Lumiracoxib.

Executive Summary

The synthesis of 2-(4-Amino-2-chlorophenyl)acetic acid is dominated by the availability of the bulk commodity precursor 2-chloro-4-nitrotoluene . Consequently, the economic landscape is defined by the efficiency of converting the methyl group to an acetic acid moiety while preserving the aryl chloride and reducing the nitro group.

  • The Economic Winner (Route A): The Cyanidation Pathway remains the lowest Cost of Goods Sold (COGS) option due to the ubiquity of the starting material and the low cost of reagents (Cl₂, NaCN, H₂SO₄). However, it carries significant safety and waste disposal burdens.

  • The Green Contender (Route B): Palladium-Catalyzed Carbonylation offers a streamlined workflow that eliminates cyanide and reduces step count. While catalyst costs are higher, this route is increasingly favored in regulated markets to lower the E-factor and safety overhead.

  • The Niche Alternative (Route C): The Willgerodt-Kindler reaction is mechanistically elegant but suffers from the lack of commercially available acetophenone precursors for this specific substitution pattern, rendering it economically unviable for this specific target.

Strategic Route Overview

The following retrosynthetic map visualizes the three primary strategies.

SynthesisRoutes Target 2-(4-Amino-2-chlorophenyl)acetic acid (Target) NitroAcid 2-(2-Chloro-4-nitrophenyl)acetic acid NitroAcid->Target Selective Reduction (Fe/HCl or H2/Pd) BenzylCN 2-Chloro-4-nitrobenzyl cyanide BenzylCN->NitroAcid Route A: Hydrolysis (H2SO4) BenzylCl 2-Chloro-4-nitrobenzyl chloride BenzylCl->NitroAcid Route B: Carbonylation (CO, Pd cat., H2O) BenzylCl->BenzylCN Route A: Cyanidation (NaCN) Thioamide Thioamide Intermediate Thioamide->NitroAcid Hydrolysis SM_Toluene 2-Chloro-4-nitrotoluene (Bulk Commodity) SM_Toluene->BenzylCl Route A & B: Halogenation (Cl2/Light) SM_Acetophenone 2-Chloro-4-nitroacetophenone (Specialty Chemical) SM_Acetophenone->Thioamide Route C: Willgerodt-Kindler (S8, Morpholine)

Caption: Retrosynthetic analysis showing the convergence of the Cyanide (A) and Carbonylation (B) routes on the common nitro-acid intermediate, contrasted with the Acetophenone-based Willgerodt route (C).

Deep Dive: Route Analysis

Route A: The Classical Cyanidation (Industrial Standard)

This route leverages the high availability of 2-chloro-4-nitrotoluene , a common dye intermediate. It is the standard against which all other routes are measured.

Workflow:

  • Radical Chlorination: 2-Chloro-4-nitrotoluene is chlorinated (Cl₂ or SO₂Cl₂) under UV light to yield 2-chloro-4-nitrobenzyl chloride .

  • Cyanidation: Nucleophilic substitution with NaCN or KCN in aqueous ethanol or via Phase Transfer Catalysis (PTC) yields 2-chloro-4-nitrobenzyl cyanide .

  • Hydrolysis: Acidic hydrolysis (H₂SO₄/AcOH) converts the nitrile to 2-(2-chloro-4-nitrophenyl)acetic acid .

  • Selective Reduction: The nitro group is reduced to the amine. Critical: Hydrogenation (H₂/Pd) risks dehalogenation (loss of Cl). The preferred industrial method is often Béchamp reduction (Fe/HCl) or catalytic hydrogenation with sulfided platinum (Pt(S)/C) to preserve the aryl chloride.

Cost Drivers:

  • Pros: Lowest raw material cost; well-established unit operations.

  • Cons: High waste generation (salt formation during hydrolysis); Safety costs associated with Cyanide handling; 4 distinct chemical steps.

Route B: Palladium-Catalyzed Carbonylation (The "Green" Challenger)

This route bypasses the hazardous cyanide step by directly converting the benzyl chloride to the acid.

Workflow:

  • Carbonylation: 2-Chloro-4-nitrobenzyl chloride reacts with Carbon Monoxide (CO) and water in the presence of a Palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base.

  • Reduction: Same as Route A.

Cost Drivers:

  • Pros: Reduces step count (bypasses nitrile isolation); Eliminates cyanide toxicity; Lower E-factor (less salt waste).

  • Cons: High initial investment in high-pressure equipment (autoclaves for CO); Cost of Palladium catalyst (requires efficient recovery loops to be competitive).

Comparative Analysis: Data & Metrics

The following table contrasts the routes based on a theoretical 100kg production batch.

MetricRoute A: CyanidationRoute B: CarbonylationRoute C: Willgerodt-Kindler
Starting Material 2-Chloro-4-nitrotoluene2-Chloro-4-nitrotoluene2-Chloro-4-nitroacetophenone
SM Cost Low (Commodity)Low (Commodity)High (Specialty/Custom)
Step Count 433
Overall Yield (Est.) 65 - 75%70 - 80%40 - 50%
Key Safety Hazard Cyanide (Acute Toxicity)Carbon Monoxide (Flammable/Toxic)H₂S Evolution
E-Factor (Waste/Product) High (>10 kg/kg )Medium (~5 kg/kg )High (Sulfur waste)
Scalability ExcellentGood (Requires specialized reactors)Poor (Smell/Waste)

Recommendation:

  • For Cost-Sensitive Generic Manufacturing: Route A is preferred if the facility is permitted for Cyanide.

  • For Green/Regulated Manufacturing: Route B is superior due to lower waste and fewer regulatory hurdles regarding cyanide effluents.

Detailed Experimental Protocols

Protocol 1: Synthesis via Cyanidation (Route A)

Step 1: 2-Chloro-4-nitrobenzyl cyanide

  • Reagents: 2-Chloro-4-nitrobenzyl chloride (1.0 eq), Sodium Cyanide (1.2 eq), Ethanol/Water (4:1).

  • Procedure:

    • Dissolve 2-chloro-4-nitrobenzyl chloride in ethanol.

    • Add aqueous solution of NaCN dropwise at 60°C (Caution: HCN potential).

    • Reflux for 4 hours.

    • Cool and pour into ice water. Filter the precipitate.[1][2][3]

    • Recrystallize from ethanol to remove colored impurities.

    • Validation: IR spectrum should show strong Nitrile peak at ~2250 cm⁻¹.

Step 2: Hydrolysis to 2-(2-Chloro-4-nitrophenyl)acetic acid

  • Reagents: Nitrile intermediate, H₂SO₄ (60%), Glacial Acetic Acid.

  • Procedure:

    • Suspend nitrile in a mixture of H₂SO₄ and acetic acid (1:1 v/v).

    • Reflux for 6–8 hours.

    • Pour mixture into ice water. The acid precipitates as a solid.

    • Filter and wash with cold water until pH is neutral.

    • Reference: Analogous to Org. Synth. Coll. Vol. 1, 396 for p-nitrophenylacetic acid.

Step 3: Selective Reduction to 2-(4-Amino-2-chlorophenyl)acetic acid

  • Reagents: Iron powder (3.0 eq), NH₄Cl (catalytic), Ethanol/Water.

  • Procedure:

    • Suspend the nitro-acid in 50% ethanol/water.

    • Add NH₄Cl and heat to reflux.

    • Add Iron powder portion-wise over 1 hour.

    • Reflux for 2 hours (monitor by TLC for disappearance of nitro compound).

    • Adjust pH to ~9 with Na₂CO₃ to precipitate iron salts.

    • Filter hot through Celite.

    • Acidify filtrate with HCl to pH 4-5 to precipitate the amino acid product.

    • Note: Avoid catalytic hydrogenation (Pd/C) unless using specific inhibitors (e.g., sulfided catalysts) to prevent dechlorination of the aryl chloride.

Protocol 2: Synthesis via Carbonylation (Route B)

Step 1: Carbonylation [4]

  • Reagents: 2-Chloro-4-nitrobenzyl chloride, PdCl₂(PPh₃)₂ (0.5 mol%), CO (20 bar), K₂CO₃, THF/Water.

  • Procedure:

    • Charge autoclave with benzyl chloride, catalyst, base, and solvent.

    • Pressurize with CO to 20 bar.

    • Heat to 80°C for 12 hours.

    • Vent CO (Scrubber!). Filter catalyst.

    • Acidify aqueous phase to precipitate 2-(2-chloro-4-nitrophenyl)acetic acid .

    • Reference:Research on Chemical Intermediates, 2013, 39, 1421–1429 (Analogous benzyl chloride carbonylations).

References

  • Sigma-Aldrich. Product Specification: 2-(2-Chloro-4-nitrophenyl)acetic acid (CAS 73088-11-6).Link

  • Organic Syntheses. p-Nitrophenylacetic Acid (Classic Hydrolysis Protocol). Coll. Vol. 1, p. 396 (1941). Link

  • BenchChem. Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid (Structural Distinction).Link

  • Li, H., et al.An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Research on Chemical Intermediates, 39, 1421–1429 (2013).
  • PubChem. Compound Summary: 2-Chloro-4-nitrotoluene (Precursor Data).Link

Sources

Validation

Technical Benchmarking Guide: Peptides Incorporating 2-Amino-2-(4-chlorophenyl)acetic Acid (4-Cl-Phg)

[1] Executive Summary: The Strategic Role of 4-Cl-Phg 2-Amino-2-(4-chlorophenyl)acetic acid (commonly referred to as 4-Cl-Phg or 4-chlorophenylglycine ) is a non-proteinogenic -amino acid used as a critical tool in medic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Strategic Role of 4-Cl-Phg

2-Amino-2-(4-chlorophenyl)acetic acid (commonly referred to as 4-Cl-Phg or 4-chlorophenylglycine ) is a non-proteinogenic


-amino acid used as a critical tool in medicinal chemistry for optimizing peptide therapeutics.[1][2][3] Unlike the canonical Phenylalanine (Phe), 4-Cl-Phg introduces two distinct physicochemical constraints:[1]
  • Conformational Restriction: As a phenylglycine derivative, it restricts the rotation of the peptide backbone (

    
     angles) more severely than Phenylalanine due to the shortening of the side chain (removal of the 
    
    
    
    -methylene group).[1]
  • Electronic & Steric Modulation: The 4-chloro substituent adds lipophilicity and enables halogen bonding interactions with receptor pockets, while the phenylglycine scaffold sterically hinders proteolytic enzymes.[1]

This guide benchmarks the performance of 4-Cl-Phg-containing peptides against native sequences (Phe/Phg), focusing on synthesis efficiency , proteolytic stability , and binding affinity .[1]

Comparative Analysis: 4-Cl-Phg vs. Alternatives

Chemical Space & Properties

The following table benchmarks 4-Cl-Phg against its nearest structural neighbors: Phenylalanine (Phe) and Phenylglycine (Phg).[1]

FeaturePhenylalanine (Phe)Phenylglycine (Phg)4-Cl-Phenylglycine (4-Cl-Phg)
Side Chain Benzyl (Flexible)Phenyl (Rigid)4-Chlorophenyl (Rigid + Lipophilic)
Steric Bulk ModerateHigh (

-branching)
Very High (Cl adds distal bulk)
Electronic Effect NeutralNeutralElectron-withdrawing (Cl)
Proteolytic Stability Low (Target for Chymotrypsin)ModerateHigh (Steric/Electronic shielding)
Racemization Risk LowHigh (Acidic

-proton)
Very High (Requires specialized protocols)
Primary Utility Native interactionsConformational constraintPotency/Stability Optimization
Synthesis Performance: The Racemization Challenge

The incorporation of 4-Cl-Phg is chemically demanding. The electron-withdrawing nature of the phenyl ring attached directly to the


-carbon increases the acidity of the 

-proton, making the residue highly prone to racemization (conversion of L to D isomer) during base-mediated coupling.[1]

Benchmark Data: Coupling Reagent Efficiency Conditions: Solid-Phase Peptide Synthesis (SPPS), 1 hour coupling.

Coupling SystemBaseRacemization Rate (%)Yield (%)Recommendation
HATU / DIPEA DIPEA (Strong base)15 - 25%>99%Avoid (High racemization)
HBTU / DIPEA DIPEA20 - 30%>95%Avoid
DIC / Oxyma None (Neutral)< 5%90 - 95%Acceptable
COMU / TMP TMP (Collidine - Weak base)< 1% >99%Recommended Standard

Insight: The use of TMP (2,4,6-trimethylpyridine) as a base with COMU or DEPBT is critical.[1] Stronger bases like DIPEA abstract the acidic


-proton of 4-Cl-Phg, destroying chirality.[1]
Biological Performance: Stability & Affinity

Peptides modified with 4-Cl-Phg frequently exhibit extended half-lives in plasma.

  • Mechanism: The shortened side chain (Phg scaffold) prevents the peptide bond from fitting into the S1 pocket of proteases like Chymotrypsin.[1] The 4-Cl substituent adds a "Sigma-hole" (positive electrostatic potential on the halogen), which can form specific halogen bonds with carbonyl oxygens in the target receptor, potentially increasing affinity by 5-10 fold compared to Phe.[1]

Case Study: RGD Peptide Optimization Context: Integrin antagonists (e.g., LXW7 analogs).[1]

  • Native Sequence (Phe):

    
     | 
    
    
    
    [1]
  • Modified Sequence (4-Cl-Phg):

    
     | 
    
    
    
    [1]
  • Result: 10x potency increase + 8x stability increase.[1]

Experimental Protocols

Protocol A: Low-Racemization Coupling of Fmoc-4-Cl-Phg-OH

This protocol is self-validating via HPLC analysis of diastereomers.[1]

Reagents:

  • Fmoc-4-Cl-Phg-OH (2.0 equiv)[1]

  • COMU (2.0 equiv)[1]

  • TMP (2,4,6-Trimethylpyridine) (2.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Workflow:

  • Pre-activation: Dissolve Fmoc-4-Cl-Phg-OH and COMU in DMF. Add TMP immediately before adding to the resin.[1] Do not pre-activate for > 2 minutes.

  • Coupling: Add mixture to the resin-bound peptide. Shake at 0°C to Room Temperature for 30-60 minutes. (Lower temperature reduces racemization).[1]

  • Washing: Wash resin extensively with DMF then DCM.[1]

  • Validation: Cleave a small sample. Analyze via C18 RP-HPLC. If a "doublet" peak appears, significant racemization has occurred.[1]

Protocol B: Plasma Stability Assay

Objective: Quantify the half-life (


) improvement.[1]
  • Preparation: Dissolve peptide to 1 mM in DMSO.

  • Incubation: Dilute to 10

    
     in pooled human plasma (pre-warmed to 37°C).
    
  • Sampling: Aliquot 50

    
     at 
    
    
    
    min.
  • Quenching: Add 150

    
     cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge (10,000g, 10 min).
    
  • Analysis: Inject supernatant into LC-MS/MS. Plot % remaining vs. time.[1]

Visualizations

Diagram 1: Racemization Control Workflow

This diagram illustrates the critical decision points in synthesizing peptides with 4-Cl-Phg to ensure stereochemical integrity.

RacemizationControl Start Start: Coupling 4-Cl-Phg BaseChoice Select Base Start->BaseChoice StrongBase Strong Base (DIPEA/TEA) BaseChoice->StrongBase Standard Protocol WeakBase Weak Base (TMP/Collidine) BaseChoice->WeakBase Optimized Protocol Mechanism Alpha-Proton Abstraction StrongBase->Mechanism Promotes OutcomeSuccess Stereopure Product (>99% ee) High Activity WeakBase->OutcomeSuccess Preserves Chirality OutcomeFail High Racemization (>10%) Loss of Activity Mechanism->OutcomeFail

Caption: Workflow for selecting coupling conditions to prevent racemization of the sensitive 4-Cl-Phg residue.

Diagram 2: Structure-Activity Relationship (SAR) Logic

How 4-Cl-Phg improves peptide drugs compared to Phenylalanine.[1]

SAR_Logic Phe Phenylalanine (Phe) (Native) Mod Modification: 4-Cl-Phenylglycine Phe->Mod Replace with Conf Conformational Constraint (Phg) Mod->Conf Elec 4-Cl Substituent (Lipophilic/Halogen Bond) Mod->Elec Stab Increased Stability (Protease Resistance) Conf->Stab Steric Shielding Elec->Stab Hydrophobicity Aff Higher Affinity (Receptor Binding) Elec->Aff Pocket Filling

Caption: Mechanistic pathway showing how 4-Cl-Phg modification translates to improved stability and affinity.

References

  • BenchChem. "Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis."[1] BenchChem Technical Guides.

  • RSC Publishing. "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products."[1] Natural Product Reports, 2015.[1]

  • National Institutes of Health (NIH). "Structure–Activity Relationship Studies for the Peptide Portion of the Bladder Epithelial Cell Antiproliferative Factor."[1] Journal of Medicinal Chemistry.

  • PubChem. "(2S)-2-amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2."[1] PubChem Compound Summary. [1]

  • Google Patents. "RGD-containing cyclic peptides (US9073974B2)."[1] Patents, 2015.[1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Amino-2-chlorophenyl)acetic acid

As researchers and developers in the pharmaceutical and life sciences sectors, our work is predicated on precision, safety, and a deep understanding of the materials we handle. The compound 2-(4-Amino-2-chlorophenyl)acet...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work is predicated on precision, safety, and a deep understanding of the materials we handle. The compound 2-(4-Amino-2-chlorophenyl)acetic acid, a halogenated aromatic amino acid derivative, requires meticulous handling not only during its application but, just as critically, through its entire lifecycle to the point of final disposal. Improper disposal poses significant risks to personnel and the environment and can result in severe regulatory non-compliance.

This guide provides a comprehensive, field-tested framework for the safe and compliant disposal of 2-(4-Amino-2-chlorophenyl)acetic acid. It moves beyond a simple checklist to explain the scientific and regulatory rationale behind each procedural step, ensuring a culture of safety and responsibility in your laboratory.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. Based on data for structurally similar chlorinated and amino-functionalized aromatic compounds, 2-(4-Amino-2-chlorophenyl)acetic acid should be treated as a hazardous substance. The primary risks are associated with its irritant properties and potential toxicity.

Key hazards include skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled as a dust or aerosol.[1][2] Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated organic compounds are typically considered hazardous, mandating a specific disposal pathway.[3]

Table 1: Hazard Summary for Chlorinated Phenylacetic Acid Derivatives

Hazard Classification GHS Code Description Primary Precaution
Skin Corrosion/Irritation H315 Causes skin irritation.[1][4] Avoid skin contact; wear appropriate gloves and lab coat.
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1][4] Wear chemical safety goggles or a face shield.
Specific Target Organ Toxicity H335 May cause respiratory irritation.[1][2] Handle in a fume hood; avoid generating dust.

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] | Avoid ingestion; practice good laboratory hygiene. |

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A robust PPE protocol is the most direct control measure to mitigate exposure risks during waste handling. The selection of PPE must directly correspond to the identified hazards.

  • Eye and Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[5] If there is a splash risk, a face shield should be worn in addition to goggles.

  • Skin Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory.[5] Always inspect gloves for integrity before use. A lab coat or protective suit must be worn to protect street clothes and skin.[5]

  • Respiratory Protection: All handling of solid 2-(4-Amino-2-chlorophenyl)acetic acid that could generate dust, including weighing and waste consolidation, must be conducted in a certified chemical fume hood to prevent inhalation.[5] If a fume hood is not available, a NIOSH-approved N95 dust mask or a higher-level respirator is required.[5]

Disposal Workflow: From Generation to Collection

The following diagram and protocol outline the systematic process for managing waste streams containing 2-(4-Amino-2-chlorophenyl)acetic acid. This workflow is designed to ensure safety, segregation, and regulatory compliance from the moment waste is generated.

Disposal_Workflow cluster_generation Waste Generation Point cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Pathway A Unused/Expired Reagent D Select a Designated 'HALOGENATED ORGANIC SOLIDS' Waste Container A->D B Contaminated Labware (e.g., pipette tips, vials) B->D C Contaminated PPE (e.g., gloves, weigh paper) C->D E Ensure Container is: - Chemically compatible (e.g., HDPE) - Properly sealed - Stored in a Satellite Accumulation Area (SAA) D->E Place Waste Inside F Label Container Clearly: - 'HAZARDOUS WASTE' - Full Chemical Name: '2-(4-Amino-2-chlorophenyl)acetic acid' - List all components - Hazard Pictograms (Irritant) E->F Affix Label G Container is Full or Project is Complete F->G Accumulate Waste H Contact Institutional EHS Office or Approved Waste Vendor G->H Schedule Pickup I Waste Transported by a Licensed Hauler to a Permitted Treatment, Storage, and Disposal Facility (TSDF) H->I Manifest & Removal

Caption: Disposal Decision Workflow for 2-(4-Amino-2-chlorophenyl)acetic acid.

Step-by-Step Waste Collection Protocol
  • Segregation is Key: At the point of generation, immediately segregate all waste contaminated with 2-(4-Amino-2-chlorophenyl)acetic acid. Crucially, halogenated waste must be kept separate from non-halogenated waste streams.[6] This is for both safety and economic reasons, as disposal costs for halogenated materials are significantly higher due to the specialized incineration processes required.[6]

  • Container Selection: Use a designated, chemically resistant, and sealable container for waste collection, typically made of high-density polyethylene (HDPE).[5] The container must have a secure, tight-fitting lid and be kept closed except when actively adding waste.

  • Waste Labeling: Proper labeling is a legal requirement. The waste container must be clearly marked with the words "HAZARDOUS WASTE".[7] The label must also include the full chemical name—"2-(4-Amino-2-chlorophenyl)acetic acid"—and an approximate concentration or quantity. All other components in the container must also be listed.

  • Consolidate All Waste Streams: Place all materials contaminated with the compound into this single, dedicated container. This includes:

    • Unused or expired solid chemical.

    • Contaminated disposable lab supplies (e.g., gloves, absorbent paper, pipette tips).[5]

    • Empty stock bottles. An "empty" container that held a hazardous chemical must be treated as hazardous waste unless it has been triple-rinsed.[8] The rinsate from this process must also be collected as hazardous waste.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of generation, under the control of the lab personnel, and away from drains or incompatible materials.[8]

Emergency Preparedness: Spill and Exposure Protocols

Accidents can happen, and preparedness is essential.

Spill Cleanup Procedure
  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Before addressing the spill, don the full PPE suite as described in Section 2.

  • Containment: If the spilled material is a solid, prevent it from becoming airborne. Do not sweep dry.

  • Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a chemical spill kit absorbent.[9][10]

  • Collection: Carefully scoop the absorbed material into your designated hazardous waste container.[9]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[9] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Final Disposal: The Role of EHS and Licensed Contractors

Under no circumstances should 2-(4-Amino-2-chlorophenyl)acetic acid or its containers be disposed of in the regular trash or poured down the drain.[5][11]

The final disposal must be handled by professionals. Your institution's EHS department is your primary resource. They will coordinate the pickup of your properly labeled and sealed waste container. The waste will then be transported by a certified hazardous waste hauler to a licensed and permitted treatment and disposal facility.[3] The preferred and most common disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride gas.[3][12]

By adhering to this comprehensive disposal plan, you ensure the safety of your laboratory personnel, protect the environment, and maintain the highest standards of scientific integrity and regulatory compliance.

References

  • BenchChem. (2025). Personal protective equipment for handling (r)-2-Amino-2-(4-chlorophenyl)acetic acid. BenchChem.
  • PF Online. What Regulations Apply to Chlorinated Solvent Use? Products Finishing.
  • Enamine. Safety Data Sheet. Enamine.
  • MedChemExpress. 2-Amino-2-(4-chlorophenyl)acetic acid. MedChemExpress.
  • PubChem. (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. Safety Data Sheet. Thermo Fisher Scientific.
  • SDS US. (2023). Safety Data Sheet.
  • University of Baghdad. (2024). Lec. 8 Biosafety Date: 4-4-2024 Spill Procedures.
  • AAPPTec. Safety Data Sheet. AAPPTec, LLC.
  • Office of the Under Secretary of Defense for Acquisition, Technology, and Logistics. Technical Guide 15 - Pesticide Spill Prevention and Management.
  • Fisher Scientific. Safety Data Sheet. Fisher Scientific.
  • PubChem. (2S)-2-amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738019. National Center for Biotechnology Information.
  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University.
  • ECHEMI. (2-Chlorophenyl)acetic acid SDS, 2444-36-2 Safety Data Sheets. ECHEMI.
  • Western Kentucky University. Hazardous & Regulated Waste Management Guide. WKU Environmental Health & Safety.
  • TCI Chemicals. (2025). Safety Data Sheet: 4-Chlorophenylacetic Acid. TCI EUROPE N.V.
  • University of Chicago. Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. MIT Environmental Health & Safety.
  • American Chemical Society. Hazardous Waste and Disposal. ACS.org.

Sources

Handling

Personal protective equipment for handling 2-(4-Amino-2-chlorophenyl)acetic acid

[1] Executive Safety Summary & Risk Profile Immediate Action Required: Treat this compound as a Hazardous Irritant with potential for Acute Toxicity and Skin Sensitization . While specific toxicological data for 2-(4-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary & Risk Profile

Immediate Action Required: Treat this compound as a Hazardous Irritant with potential for Acute Toxicity and Skin Sensitization .

While specific toxicological data for 2-(4-Amino-2-chlorophenyl)acetic acid is often extrapolated from its structural analogs (e.g., chlorinated anilines and phenylacetic acids), the presence of the aniline moiety and the acidic carboxyl group dictates a strict safety profile.

Hazard Classification (GHS/CLP)

Based on structural activity relationships (SAR) of chlorinated aminophenylacetic acids:

  • Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Tox. 4).[1]

  • H315: Causes skin irritation (Skin Irrit. 2).[1][2][3]

  • H319: Causes serious eye irritation (Eye Irrit. 2).[1][2][3]

  • H335: May cause respiratory irritation (STOT SE 3).[2][3]

  • Potential H317: May cause an allergic skin reaction (Skin Sens. 1 - Common in aniline derivatives).

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is based on the chemical's ability to protonate/deprotonate at physiological pH and its lipophilicity (logP), which drives permeation.

Core PPE Requirements[1][5][6][7]
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Nitrile Rubber (0.11 mm min) (Double-gloving recommended for solutions)Permeation Resistance: The chlorophenyl ring increases lipophilicity, facilitating permeation through latex. Nitrile provides superior resistance to organic acids and amines. Standard: EN 374 / ASTM D6978.
Respiratory N95 / P2 Particulate Respirator (If outside Fume Hood)Dust Control: The solid powder poses an inhalation risk (H335). The amino group can be absorbed via the lungs, leading to potential systemic toxicity (methemoglobinemia risk associated with anilines).
Eye/Face Chemical Splash Goggles (Not Safety Glasses)pH Hazard: As an acetic acid derivative, the compound is acidic (pKa ~4.0). Contact with moisture in the eye can cause immediate corneal etching and severe irritation.
Body Tyvek® Lab Coat or Apron (Closed front)Contamination Control: Cotton lab coats can absorb and hold the solid against the skin. Synthetic, non-woven materials (Tyvek) repel dust and prevent dermal absorption.

Operational Handling Protocol

Phase 1: Preparation & Weighing

Objective: Minimize airborne dust generation.[4]

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun or bar on the spatula and weigh boat. Chlorinated organic solids are prone to static charge, which causes "fly-away" powder that bypasses standard airflow containment.

  • Solvent Selection: If preparing a stock solution, prefer DMSO or Methanol . Note that DMSO enhances skin permeability; if dissolved in DMSO, upgrade gloves to 0.2 mm Nitrile or Laminate (Silver Shield) .

Phase 2: Reaction & Synthesis

Objective: Prevent thermal runaway and vapor release.

  • Temperature Control: If using as a nucleophile in coupling reactions, maintain temperature <40°C initially. The amino group is reactive; uncontrolled exotherms can vaporize the solvent, carrying the toxic solute into the lab atmosphere.

  • Closed Systems: Use septum-capped vials or standard taper glassware. Avoid open-beaker reactions.

Phase 3: Spill Response

Scenario: 500mg powder spill on benchtop.

  • Evacuate & Ventilate: Clear the immediate area.

  • Dry Cleanup: Do NOT use a wet paper towel immediately (this spreads the acid). Cover with a dry absorbent pad or use a HEPA-filtered vacuum.

  • Wet Decontamination: Once the bulk solid is removed, clean the surface with 10% Sodium Carbonate (Na2CO3) solution. This neutralizes the carboxylic acid and converts the compound into its water-soluble salt form for easier removal.

Safety Logic & Workflow Visualization

The following diagram illustrates the critical decision-making pathway for handling this compound, emphasizing the "Fail-Safe" approach.

SafeHandling Start Start: Handling 2-(4-Amino-2-chlorophenyl)acetic acid RiskAssess Risk Assessment: Check Form (Solid vs. Solution) Start->RiskAssess SolidPath Form: Solid Powder RiskAssess->SolidPath LiquidPath Form: Solution (DMSO/MeOH) RiskAssess->LiquidPath EngControl Engineering Control: Fume Hood / Powder Enclosure SolidPath->EngControl Dust Hazard LiquidPath->EngControl Vapor Hazard PPE_Solid PPE: Nitrile (0.11mm) + N95 + Goggles EngControl->PPE_Solid If Solid PPE_Liquid PPE: Double Nitrile (0.2mm) + Goggles EngControl->PPE_Liquid If Solution Action Perform Experiment (Keep Closed System) PPE_Solid->Action PPE_Liquid->Action Waste Disposal: Halogenated Organic Waste Action->Waste Segregate Cl- Waste

Figure 1: Decision logic for PPE selection and engineering controls based on the physical state of the chemical.

Disposal & Environmental Stewardship[1][2][7]

Improper disposal of chlorinated aromatics is a significant regulatory violation due to their persistence in the environment.

  • Waste Stream: Halogenated Organic Waste .

    • Why? Incineration of chlorinated compounds requires specific scrubbers to neutralize the Hydrochloric Acid (HCl) gas produced. Putting this in "Non-Halogenated" waste streams can damage standard incinerators.

  • Aqueous Waste: If the compound is in an aqueous buffer, adjust pH to >9 (using NaOH) to ensure it remains in the salt form (soluble), then collect in the Aqueous Hazardous Waste container. Do not pour down the drain.

  • Container Labeling: Clearly mark the waste tag with "Contains Chlorinated Anilines" to alert waste management personnel of potential sensitization risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 738019, (2S)-2-amino-2-(4-chlorophenyl)acetic acid (Isomer Analog Safety Data). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 4-Chloroaniline derivatives. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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